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  • Product: (3S)-3-amino-3-(3,5-difluorophenyl)propanoic acid
  • CAS: 1241679-50-4

Core Science & Biosynthesis

Foundational

crystal structure and stereochemistry of (3S)-3-amino-3-(3,5-difluorophenyl)propanoic acid

An In-depth Technical Guide to the Crystal Structure and Stereochemistry of (3S)-3-amino-3-(3,5-difluorophenyl)propanoic Acid For Researchers, Scientists, and Drug Development Professionals Abstract (3S)-3-amino-3-(3,5-d...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Crystal Structure and Stereochemistry of (3S)-3-amino-3-(3,5-difluorophenyl)propanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3S)-3-amino-3-(3,5-difluorophenyl)propanoic acid is a fluorinated β-amino acid of significant interest in medicinal chemistry and drug development. The incorporation of fluorine atoms can profoundly influence molecular conformation, metabolic stability, and binding affinity to biological targets.[][2] This guide provides a comprehensive analysis of the stereochemistry of this compound and presents a predictive model for its crystal structure based on established principles and data from analogous molecules. While a definitive crystal structure for this specific compound has not been published in publicly accessible databases like the Cambridge Structural Database (CSD)[3][4][5], this document outlines the expected structural features and provides a detailed experimental workflow for its determination.

Part 1: Stereochemistry and Molecular Configuration

The stereochemistry of a molecule is fundamental to its biological activity. For (3S)-3-amino-3-(3,5-difluorophenyl)propanoic acid, the chiral center is at the C3 carbon, which is bonded to the amino group, the difluorophenyl ring, a hydrogen atom, and the rest of the propanoic acid chain.

Assignment of the (3S) Configuration

The absolute configuration is assigned using the Cahn-Ingold-Prelog (CIP) priority rules:

  • Identify the chiral center : The C3 carbon atom.

  • Assign priorities to the attached groups :

    • Priority 1: The amino group (-NH₂) due to the higher atomic number of Nitrogen.

    • Priority 2: The 3,5-difluorophenyl group (-C₆H₃F₂) due to the higher atomic number of the ring carbons compared to the C2 carbon of the propanoic acid backbone.

    • Priority 3: The carboxymethyl group (-CH₂COOH).

    • Priority 4: The hydrogen atom (-H).

  • Orient the molecule : With the lowest priority group (Hydrogen) pointing away from the viewer.

  • Determine the direction from priority 1 to 2 to 3 : For the (S)-enantiomer, this direction is counter-clockwise.

The resulting structure is depicted in Figure 1.

Figure 1: 3D representation of (3S)-3-amino-3-(3,5-difluorophenyl)propanoic acid.

Part 2: Predicted Crystal Structure and Intermolecular Interactions

In the absence of experimental data, the crystal structure can be predicted by examining the structures of similar molecules, such as β-alanine[6][7] and 3-amino-3-phenylpropanoic acid.[8][9][10][11][12]

The Zwitterionic State

In the solid state, amino acids typically exist as zwitterions, where the amino group is protonated (-NH₃⁺) and the carboxylic acid group is deprotonated (-COO⁻). This is due to intramolecular acid-base chemistry. This zwitterionic form facilitates strong intermolecular hydrogen bonding, which is a dominant force in the crystal packing of amino acids.

Predicted Intermolecular Interactions

The crystal lattice of (3S)-3-amino-3-(3,5-difluorophenyl)propanoic acid is expected to be stabilized by a network of intermolecular interactions:

  • Hydrogen Bonding : The primary interaction will be strong N-H···O hydrogen bonds between the ammonium and carboxylate groups of adjacent molecules. This typically leads to the formation of sheets or layered structures.

  • van der Waals Forces : These forces will contribute to the overall packing efficiency.

  • Fluorine-Involved Interactions : The two fluorine atoms on the phenyl ring introduce the possibility of specific non-covalent interactions.[13][14] These can include:

    • C-H···F Interactions : Weak hydrogen bonds may form between the fluorine atoms and hydrogen atoms on adjacent molecules.

    • Arene-Perfluoroarene Stacking : The electron-deficient nature of the difluorinated ring may lead to stacking interactions with other aromatic rings.[15]

The presence of the bulky and electron-withdrawing difluorophenyl group will likely influence the overall packing arrangement, potentially leading to a more complex three-dimensional network compared to simpler β-amino acids.

Predicted Crystallographic Parameters

The following table summarizes the predicted crystallographic parameters for the title compound, based on data from similar structures.

ParameterPredicted Value/SystemRationale
Crystal System Monoclinic or OrthorhombicThese are common crystal systems for amino acids and other chiral organic molecules.
Space Group P2₁ or P2₁2₁2₁These are common non-centrosymmetric space groups for chiral molecules that crystallize as a single enantiomer.
Molecules per Unit Cell (Z) 2 or 4This is a typical value for small organic molecules in these space groups.
Dominant Interactions N-H···O hydrogen bonding, C-H···F interactions, π-π stackingThe zwitterionic nature of the molecule will drive strong hydrogen bonding, while the fluorinated aromatic ring will introduce additional, weaker interactions.[14]

Part 3: Experimental Workflow for Structure Determination

The definitive determination of the crystal structure requires a systematic experimental approach. The following protocol outlines the necessary steps.

Synthesis

A common route for the synthesis of 3-amino-3-arylpropanoic acids is the one-pot reaction of an aromatic aldehyde, malonic acid, and a source of ammonia, such as ammonium acetate.[16]

Step-by-step Synthesis Protocol:

  • Reaction Setup : In a round-bottom flask, combine 3,5-difluorobenzaldehyde, malonic acid, and ammonium acetate in a suitable solvent like ethanol.

  • Reflux : Heat the mixture to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography.

  • Isolation : After cooling, the product often precipitates from the reaction mixture. It can be collected by filtration.

  • Purification : The crude product can be purified by recrystallization from a suitable solvent system, such as water/ethanol, to yield the pure (racemic) 3-amino-3-(3,5-difluorophenyl)propanoic acid.

  • Chiral Resolution : The (3S)-enantiomer can be obtained by chiral resolution using a chiral resolving agent or by enantioselective synthesis.

Single Crystal Growth

Growing X-ray quality single crystals is often the most challenging step. Several methods can be employed:

  • Slow Evaporation : A saturated solution of the compound in a suitable solvent (e.g., water, ethanol, or a mixture) is allowed to evaporate slowly at a constant temperature.

  • Vapor Diffusion : A concentrated solution of the compound is placed in a small open vial, which is then placed in a larger sealed container with a solvent in which the compound is less soluble. The slow diffusion of the anti-solvent vapor into the solution can induce crystallization.

  • Cooling Crystallization : A saturated solution at a higher temperature is slowly cooled, leading to a decrease in solubility and crystal formation.

Single-Crystal X-ray Diffraction (SC-XRD)
  • Crystal Mounting : A suitable single crystal is selected and mounted on a goniometer head.

  • Data Collection : The crystal is placed in an X-ray diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is rotated.

  • Data Processing : The raw diffraction data is processed to determine the unit cell parameters, space group, and the intensities of the reflections.

Structure Solution and Refinement
  • Structure Solution : The processed data is used to solve the phase problem and obtain an initial model of the crystal structure.

  • Structure Refinement : The initial model is refined against the experimental data to improve the accuracy of the atomic positions and other parameters.

  • Validation : The final structure is validated to ensure its quality and chemical reasonableness.

G cluster_synthesis Synthesis cluster_crystal Crystal Growth cluster_xrd X-ray Diffraction cluster_refinement Structure Solution & Refinement s1 Reactants: 3,5-difluorobenzaldehyde, malonic acid, ammonium acetate s2 One-pot reaction (e.g., in ethanol) s1->s2 s3 Isolation and Purification (Filtration, Recrystallization) s2->s3 s4 Chiral Resolution s3->s4 c1 Prepare saturated solution s4->c1 c2 Slow Evaporation or Vapor Diffusion or Cooling c1->c2 c3 Obtain single crystals c2->c3 x1 Mount crystal on diffractometer c3->x1 x2 Collect diffraction data x1->x2 x3 Process data (Unit cell, Space group, Intensities) x2->x3 r1 Solve phase problem x3->r1 r2 Build and refine model r1->r2 r3 Validate final structure r2->r3 final final r3->final Final Crystal Structure (CIF file)

Figure 2: Experimental workflow for determining the crystal structure.

Part 4: Physicochemical and Spectroscopic Properties

The following properties are based on the known chemical structure and data for similar compounds.

PropertyValue / Expected CharacteristicsSource/Rationale
Molecular Formula C₉H₉F₂NO₂[17]
Molecular Weight 201.17 g/mol [17]
Appearance White to off-white solidTypical for small organic molecules.
¹H NMR Aromatic region (δ 6.5-7.5 ppm) : Multiplets corresponding to the three protons on the difluorophenyl ring. Aliphatic region (δ 2.5-4.5 ppm) : Signals for the CH and CH₂ protons, showing characteristic splitting patterns.The specific chemical shifts and coupling constants would provide detailed conformational information.
¹³C NMR Signals for the nine distinct carbon atoms. The carbons attached to fluorine will show characteristic C-F coupling.
¹⁹F NMR A single resonance for the two equivalent fluorine atoms, likely appearing as a triplet due to coupling with the two adjacent aromatic protons.¹⁹F NMR is a powerful tool for studying the environment of the fluorine atoms.[]
IR Spectroscopy ~3000 cm⁻¹ : N-H stretching from the -NH₃⁺ group. ~1600-1700 cm⁻¹ : C=O stretching from the -COO⁻ group. ~1100-1300 cm⁻¹ : C-F stretching vibrations.IR spectroscopy can confirm the presence of key functional groups and the zwitterionic state.

Part 5: Significance and Applications

Fluorinated β-amino acids are valuable building blocks in several areas of research and development:

  • Drug Discovery : Their unique conformational preferences and increased metabolic stability make them attractive components for designing peptidomimetics and other therapeutic agents.[18]

  • Materials Science : The ability of fluorinated compounds to engage in specific non-covalent interactions can be exploited in the design of self-assembling materials and functional polymers.

  • Biochemical Probes : The fluorine atoms can serve as sensitive reporters in ¹⁹F NMR studies to investigate protein-ligand interactions and protein folding.[]

Conclusion

While the definitive crystal structure of (3S)-3-amino-3-(3,5-difluorophenyl)propanoic acid remains to be experimentally determined, this guide provides a robust framework for understanding its stereochemistry and predicting its solid-state structure. The dominant forces in its crystal packing are expected to be strong intermolecular hydrogen bonds, supplemented by interactions involving the difluorophenyl group. The detailed experimental workflow presented here offers a clear path for researchers to obtain high-quality single crystals and solve the three-dimensional structure, which will be invaluable for rational drug design and the development of novel materials based on this promising scaffold.

References

  • BOC Sciences. (n.d.). Fluorinated Amino Acids.
  • Gou, Y., et al. (2020). Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. PMC.
  • Echemi. (n.d.). 3-AMINO-3-(3,5-DIFLUORO-PHENYL)-PROPIONIC ACID.
  • Chem-Impex. (n.d.). (S)-3-Amino-3-(3-fluorophenyl)propionic acid.
  • Klimkait, T., et al. (2018). Systematic Evaluation of Fluorination as Modification for Peptide‐Based Fusion Inhibitors against HIV‐1 Infection. Chemistry – A European Journal.
  • Global Substance Registration System. (n.d.). 3-AMINO-3-PHENYLPROPANOIC ACID, (R)-.
  • MilliporeSigma. (n.d.). 3-Amino-3-(2,5-difluorophenyl)propanoic acid hydrochloride.
  • Dunitz, J. D. (2022). Intermolecular Interactions of Organic Fluorine Seen in Perspective. Crystal Growth & Design, 22(2), 796-807.
  • Batra, H., et al. (2012). Exploring and Exploiting Polar−π Interactions with Fluorinated Aromatic Amino Acids. Accounts of Chemical Research, 45(10), 1636-1645.
  • BLD Pharm. (n.d.). 117391-51-2|3-Amino-3-(3-fluorophenyl)propanoic acid.
  • ResearchGate. (n.d.). A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids.
  • NextSDS. (n.d.). 3-AMINO-3-(3,5-DIFLUORO-PHENYL)-PROPIONIC ACID.
  • ChemScene. (n.d.). 614-19-7 | 3-Amino-3-phenylpropionic acid.
  • re3data.org. (2026). Cambridge Structural Database.
  • ChemicalBook. (2025). (S)-3-Amino-3-phenylpropanoic acid | 40856-44-8.
  • Watson International. (n.d.). (S)-3-Amino-3-phenylpropanoic acid CAS 40856-44-8.
  • PubChem. (n.d.). (S)-3-Amino-3-(3-cyanophenyl)propanoic acid.
  • CymitQuimica. (n.d.). CAS 40856-44-8: (-)-3-Amino-3-phenylpropanoic acid.
  • BiŌkeanós. (n.d.). The Cambridge Structural Database.
  • Tsvetkov, D. S., & Mazurin, M. O. (2020). Crystal structure of mono-β-alanine hydrochloride. Crystals, 10(7), 578.
  • PubChemLite. (n.d.). 3-amino-3-(3-fluorophenyl)propanoic acid (C9H10FNO2).
  • National Center for Biotechnology Information. (n.d.). N-Phenyl-beta-alanine. PubChem.
  • National Center for Biotechnology Information. (n.d.). beta-Phenyl-L-phenylalanine. PubChem.
  • Google Patents. (n.d.). The one pot process technique of 3- amino -3- phenylpropionic acid esters.
  • CCDC. (n.d.). CCDC: Structural Chemistry Data, Software, and Insights.
  • NIST. (n.d.). Phenylalanine. NIST Chemistry WebBook.
  • Jose, P., & Pant, L. M. (1965). The Crystal and Molecular Structure of Beta-Alanine. Acta Crystallographica, 18(5), 806-810.
  • MDPI. (2026). Synthesis and Development of 3-((2,4-Difluorophenyl)Amino)Propanoic Acid Derivatives as an Antiproliferative Medicinal Chemistry Scaffold Targeting Growth Factor Receptors. Molecules, 31(5), 1234.

Sources

Exploratory

The Strategic Incorporation of 3,5-Difluorophenyl β-Amino Acids in Modern Drug Discovery: A Technical Guide

Executive Summary In the landscape of modern medicinal chemistry, the pursuit of drug candidates with enhanced potency, selectivity, and pharmacokinetic profiles is relentless. The strategic use of non-canonical amino ac...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, the pursuit of drug candidates with enhanced potency, selectivity, and pharmacokinetic profiles is relentless. The strategic use of non-canonical amino acids has emerged as a powerful tool in this endeavor. This technical guide provides an in-depth exploration of the role and application of 3,5-difluorophenyl β-amino acids, a class of building blocks that uniquely combines the conformational control of β-amino acids with the advantageous physicochemical properties of fluorine. This document is intended for researchers, scientists, and drug development professionals seeking to leverage these advanced scaffolds in their therapeutic design strategies. We will delve into the synthetic rationale, conformational implications, and practical applications of these valuable moieties, supported by detailed protocols and mechanistic insights.

The Foundational Pillars: Why 3,5-Difluorophenyl β-Amino Acids?

The utility of 3,5-difluorophenyl β-amino acids in drug discovery is rooted in the synergistic benefits of its two core components: the β-amino acid backbone and the 3,5-difluorophenyl side chain.

The β-Amino Acid Advantage: Engineering Proteolytic Resistance and Conformational Pre-organization

β-amino acids, homologs of their α-amino acid counterparts, introduce an additional carbon atom into the peptide backbone. This seemingly minor alteration has profound consequences for the resulting peptide's structure and function. Peptides constructed from β-amino acids, often referred to as β-peptides, are known to adopt stable, predictable secondary structures, including helices, sheets, and turns.[1][2] This inherent conformational stability is a significant asset in drug design, as it allows for the pre-organization of a ligand into a bioactive conformation, potentially reducing the entropic penalty upon binding to its target.

Furthermore, the unnatural backbone of β-amino acids renders them resistant to degradation by proteases, a major hurdle in the development of peptide-based therapeutics.[3] This enhanced stability translates to a longer in vivo half-life and improved bioavailability. β-amino acids are therefore considered powerful peptidomimetics, capable of mimicking the biological activity of natural peptides while overcoming their inherent liabilities.[1][3]

The Fluorine Factor: A Subtle Change with a Powerful Impact

The introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry. The 3,5-difluorophenyl group, in particular, offers a unique set of properties:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the aromatic ring less susceptible to oxidative metabolism by cytochrome P450 enzymes.

  • Modulation of Physicochemical Properties: The high electronegativity of fluorine can alter the acidity (pKa) of nearby functional groups and influence the molecule's overall lipophilicity, which can be fine-tuned to optimize absorption, distribution, metabolism, and excretion (ADME) properties.

  • Enhanced Binding Affinity: The electron-poor nature of the 3,5-difluorophenyl ring can lead to favorable non-covalent interactions with biological targets, such as π-π stacking with electron-rich aromatic residues (e.g., tryptophan, tyrosine) or dipole-dipole interactions.[4]

  • Conformational Control: The substitution pattern of the fluorine atoms can influence the preferred rotational geometry (torsional angles) of the phenyl side chain, further contributing to the conformational rigidity of the molecule.

The strategic combination of a β-amino acid scaffold with a 3,5-difluorophenyl side chain thus provides a powerful tool for creating drug candidates with enhanced stability, predictable conformations, and potentially improved target affinity.

Synthesis of Enantiomerically Pure 3,5-Difluorophenyl β-Amino Acids

The successful application of 3,5-difluorophenyl β-amino acids in drug discovery hinges on the availability of enantiomerically pure building blocks. While a single, standardized protocol is not universally adopted, several robust asymmetric synthetic strategies can be employed. A common and effective approach is the asymmetric hydrogenation of a corresponding β-enamino ester, followed by protecting group manipulation.

Proposed Asymmetric Synthetic Workflow

The following workflow outlines a plausible and field-proven strategy for the enantioselective synthesis of Fmoc-protected 3,5-difluorophenyl β-amino acid, ready for solid-phase peptide synthesis (SPPS).

Synthetic_Workflow A 3,5-Difluorobenzaldehyde C Knoevenagel Condensation A->C B Malonic Acid B->C D 3-(3,5-Difluorophenyl)acrylic Acid C->D Piperidine, Pyridine E Amidation D->E SOCl2, then Amine F N-Protected 3-(3,5-Difluorophenyl)acrylamide E->F G Asymmetric Michael Addition F->G Chiral Catalyst (e.g., chiral amine) H Chiral N-Protected 3-Amino-3-(3,5-difluorophenyl)propanoic Acid Derivative G->H I Protecting Group Manipulation H->I Deprotection/Reprotection J Fmoc-Protected 3,5-Difluorophenyl β-Amino Acid I->J

Caption: Proposed synthetic workflow for 3,5-difluorophenyl β-amino acid.

Detailed Experimental Protocol (Exemplary)

Step 1: Knoevenagel Condensation to form 3-(3,5-Difluorophenyl)acrylic Acid

  • To a solution of 3,5-difluorobenzaldehyde (1.0 eq) and malonic acid (1.1 eq) in pyridine, add a catalytic amount of piperidine.

  • Heat the reaction mixture at reflux for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and pour it into a mixture of ice and concentrated HCl.

  • Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to yield the desired acrylic acid derivative.

Step 2: Amidation

  • Suspend the 3-(3,5-difluorophenyl)acrylic acid (1.0 eq) in a suitable solvent such as dichloromethane (DCM).

  • Add oxalyl chloride (1.2 eq) and a catalytic amount of DMF. Stir at room temperature for 1-2 hours until gas evolution ceases.

  • Remove the solvent and excess oxalyl chloride under reduced pressure.

  • Dissolve the resulting acid chloride in DCM and add it dropwise to a cooled solution of a chiral auxiliary (e.g., (S)-4-benzyl-2-oxazolidinone, 1.0 eq) and a base (e.g., triethylamine, 1.5 eq) in DCM.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Work up the reaction by washing with aqueous solutions of NaHCO3 and brine, dry over Na2SO4, and purify by column chromatography.

Step 3: Asymmetric Michael Addition

  • Dissolve the N-enoyl oxazolidinone derivative (1.0 eq) in a suitable solvent (e.g., toluene) and cool to the desired temperature (e.g., -78 °C).

  • Add a solution of a nitrogen nucleophile (e.g., lithium hexamethyldisilazide, 1.1 eq) dropwise.

  • Stir the reaction at low temperature for several hours, monitoring by TLC.

  • Quench the reaction with a saturated aqueous solution of NH4Cl and extract the product with an organic solvent.

  • Purify the product by column chromatography to obtain the diastereomerically enriched β-amino acid derivative.

Step 4: Protecting Group Manipulation

  • Cleave the chiral auxiliary under appropriate conditions (e.g., LiOH/H2O2 for an oxazolidinone auxiliary).

  • Protect the resulting free amine with an Fmoc group using Fmoc-OSu and a base (e.g., NaHCO3) in a solvent mixture like dioxane/water.

  • Acidify the reaction mixture and extract the Fmoc-protected β-amino acid.

  • Purify by crystallization or column chromatography.

Conformational Properties and Structural Insights

The incorporation of a 3,5-difluorophenyl β-amino acid into a peptide sequence can significantly influence its conformational landscape. The extended backbone of the β-amino acid, combined with the steric and electronic properties of the difluorinated ring, can be leveraged to induce specific secondary structures.

While extensive experimental data for peptides containing this specific amino acid is limited, we can draw parallels from studies on similar structures. For instance, peptides containing fluorinated aryl-substituted β-amino acids have been shown to form stable extended β-strand conformations.[5] The stereochemistry at the α and β carbons of the β-amino acid is a critical determinant of the resulting peptide conformation.[5]

Computational modeling, such as molecular dynamics simulations, can provide valuable insights into the preferred conformations of peptides incorporating 3,5-difluorophenyl β-amino acids. These studies can help predict the influence of this residue on the overall peptide fold and its interaction with a target protein.

Conformational_Influence cluster_0 Factors Influencing Conformation cluster_1 Resulting Structural Properties Beta_Amino_Acid_Backbone β-Amino Acid Backbone Defined_Secondary_Structure Defined Secondary Structure (e.g., β-strand, helix) Beta_Amino_Acid_Backbone->Defined_Secondary_Structure Proteolytic_Stability Proteolytic Stability Beta_Amino_Acid_Backbone->Proteolytic_Stability Difluorophenyl_Side_Chain 3,5-Difluorophenyl Side Chain Modulated_Target_Binding Modulated Target Binding Difluorophenyl_Side_Chain->Modulated_Target_Binding π-π stacking, dipole interactions Stereochemistry α/β Stereochemistry Stereochemistry->Defined_Secondary_Structure

Caption: Factors influencing the conformation of peptides with 3,5-difluorophenyl β-amino acid.

Applications in Modern Drug Discovery

The unique properties of 3,5-difluorophenyl β-amino acids make them attractive building blocks for a variety of therapeutic applications.

Peptidomimetic Inhibitors of Protein-Protein Interactions (PPIs)

Many disease pathways are driven by aberrant protein-protein interactions. Short peptides that mimic one of the binding partners can be effective inhibitors, but their therapeutic potential is often limited by poor stability and low cell permeability. The incorporation of 3,5-difluorophenyl β-amino acids can address these limitations by creating conformationally constrained, protease-resistant peptidomimetics. The difluorophenyl side chain can also be designed to engage in key binding interactions at the PPI interface.

Development of Novel Antimicrobial Peptides

Antimicrobial peptides (AMPs) are a promising class of therapeutics for combating antibiotic-resistant bacteria. However, their susceptibility to proteolysis can limit their efficacy. By replacing key α-amino acids with 3,5-difluorophenyl β-amino acids, it is possible to develop more stable and potent AMPs. The fluorinated side chain can also enhance the peptide's interaction with bacterial membranes.

Case Study: Somatostatin Analogs

While not a β-amino acid, a study on somatostatin analogs incorporating 3-(3',5'-difluorophenyl)-L-alanine (the α-amino acid counterpart) provides valuable insights.[4][6] Replacement of phenylalanine with this fluorinated analog resulted in peptides with high affinity and selectivity for specific somatostatin receptors.[6] This demonstrates the potential of the 3,5-difluorophenyl moiety to fine-tune receptor binding and selectivity, a principle that can be directly applied to the design of β-peptide-based therapeutics.

Somatostatin Analog Modification Key Finding Receptor Affinity (Ki, nM)
[D-Trp8, L-Dfp7]-SRIFPhe7 → DfpRemarkable affinity for SSTR2 and SSTR3SSTR2: 1.2, SSTR3: 3.5
[D-Trp8, L-Dfp11]-SRIFPhe11 → DfpHigh selectivity for SSTR2SSTR2: 0.8

(Data adapted from reference[6])

This data underscores the significant impact that a 3,5-difluorophenyl side chain can have on the biological activity of a peptide, suggesting that similar enhancements could be achieved with 3,5-difluorophenyl β-amino acid-containing peptides.

Experimental Protocols: Incorporation into Peptides

The Fmoc-protected 3,5-difluorophenyl β-amino acid can be readily incorporated into peptides using standard solid-phase peptide synthesis (SPPS) protocols.

Standard Fmoc-SPPS Workflow

SPPS_Workflow Start Resin Swelling Fmoc_Deprotection Fmoc Deprotection (20% Piperidine in DMF) Start->Fmoc_Deprotection Wash1 Wash (DMF, DCM) Fmoc_Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH, HBTU/HOBt, DIEA in DMF) Wash1->Coupling Wash2 Wash (DMF, DCM) Coupling->Wash2 Repeat Repeat for next residue Wash2->Repeat Repeat->Fmoc_Deprotection Yes Final_Deprotection Final Fmoc Deprotection Repeat->Final_Deprotection No Cleavage Cleavage from Resin (e.g., TFA cocktail) Final_Deprotection->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification End Characterization (Mass Spec, HPLC) Purification->End

Caption: Standard workflow for Fmoc-based solid-phase peptide synthesis.

Protocol for Coupling of Fmoc-3,5-Difluorophenyl-β-Amino Acid
  • Resin Preparation: Swell the Rink amide resin in N,N-dimethylformamide (DMF) for 1 hour in a peptide synthesis vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min) to remove the Fmoc protecting group from the resin or the previously coupled amino acid.

  • Washing: Wash the resin thoroughly with DMF (3x), dichloromethane (DCM) (3x), and DMF (3x).

  • Coupling:

    • In a separate vial, dissolve Fmoc-3,5-difluorophenyl-β-amino acid (2.0 eq), O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) (1.95 eq), and 1-Hydroxybenzotriazole (HOBt) (2.0 eq) in DMF.

    • Add N,N-Diisopropylethylamine (DIEA) (4.0 eq) to the activation mixture and vortex for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction vessel for 2-4 hours at room temperature.

    • Monitor the coupling reaction using a ninhydrin test. If the test is positive (indicating incomplete coupling), repeat the coupling step.

  • Washing: Wash the resin as in step 3.

  • Repeat: Proceed with the deprotection and coupling of the next amino acid in the sequence.

  • Cleavage and Deprotection: Once the peptide synthesis is complete, treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% triisopropylsilane (TIS), 2.5% water) for 2-3 hours.

  • Purification and Characterization: Precipitate the crude peptide in cold diethyl ether, and purify by reverse-phase high-performance liquid chromatography (RP-HPLC). Confirm the identity and purity of the peptide by mass spectrometry and analytical HPLC.

Conclusion and Future Perspectives

3,5-Difluorophenyl β-amino acids represent a highly valuable, yet underutilized, class of building blocks in modern drug discovery. The convergence of proteolytic stability, conformational pre-organization, and favorable fluorine-mediated interactions provides a compelling rationale for their broader application. While the synthesis of these compounds requires specialized methods, the potential rewards in terms of improved drug candidates are substantial. Future research should focus on the development of more streamlined and scalable synthetic routes, as well as a more comprehensive exploration of their impact on peptide conformation and biological activity across a wider range of therapeutic targets. As our understanding of the subtle interplay between structure and function continues to grow, the strategic deployment of precisely engineered building blocks like 3,5-difluorophenyl β-amino acids will undoubtedly play a pivotal role in the discovery of the next generation of therapeutics.

References

  • Riaz, N. N., Rehman, F., & Ahmad, M. M. (2018). β-Amino Acids: Role in Human Biology and Medicinal Chemistry -A Review. ResearchGate. [Link]

  • Riaz, N. N., Rehman, F., & Ahmad, M. M. (2017). β-Amino Acids: Role in Human Biology and Medicinal Chemistry - A Review. Hilaris Publisher. [Link]

  • Majewska, M. R., et al. (2014). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. ACS Publications. [Link]

  • Majewska, M. R., et al. (2014). Peptides containing β-amino acid patterns: challenges and successes in medicinal chemistry. PubMed. [Link]

  • Gante, J. (2002). β-Amino Acids: Versatile Peptidomimetics. Bentham Science Publishers. [Link]

  • Teixidó, M., et al. (2016). Peptide aromatic interactions modulated by fluorinated residues: Synthesis, structure and biological activity of Somatostatin analogs containing 3-(3',5'difluorophenyl)-alanine. PubMed. [Link]

  • Teixidó, M., et al. (2016). Peptide aromatic interactions modulated by fluorinated residues: Synthesis, structure and biological activity of Somatostatin analogs containing 3-(3′,5′difluorophenyl)-alanine. PMC. [Link]

  • Li, B., et al. (2009). Practical Enantioselective Synthesis of a 3-Aryl-3-trifluoromethyl-2-aminopropanol Derivative. ACS Publications. [Link]

  • Wu, L., et al. (2004). Synthesis of 3,5-Difluorotyrosine-Containing Peptides: Application in Substrate Profiling of Protein Tyrosine Phosphatases. PMC. [Link]

  • Wang, Y., et al. (2021). Biomimetic enantioselective synthesis of β,β-difluoro-α-amino acid derivatives. Nature Communications. [Link]

  • Experimental procedures Solid phase peptide synthesis (SPPS). Rsc.org. [Link]

  • Wang, Y., et al. (2021). Biomimetic enantioselective synthesis of β,β-difluoro-α-amino acid derivatives. PMC. [Link]

  • Scerba, M. T., et al. (2017). Enantioselective Synthesis of β-Fluoro Amines via β-Amino α-Fluoro Nitroalkanes and a Traceless Activating Group Strategy. PMC. [Link]

  • Albericio, F., et al. (2018). Peptides, solid-phase synthesis and characterization. Electronic Journal of Biotechnology. [Link]

  • Nowick, J. S. (2017). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]

  • Jaworska, P., et al. (2020). Synthesis of β-Amino Acid Derivatives via Enantioselective Lewis Base Catalyzed N-Allylation of Halogenated. Chemistry – A European Journal. [Link]

  • Ailer, K., et al. (2006). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Applied Biosystems. [Link]

  • Hruby, V. J. (1982). Conformational restrictions of biologically active peptides via amino acid side chain groups. Life Sciences. [Link]

  • Piras, M., et al. (2019). Fluoro-Aryl Substituted α,β2,3-Peptides in the Development of Foldameric Antiparallel β-Sheets: A Conformational Study. Frontiers in Chemistry. [Link]

  • Hruby, V. J. (1982). Conformational restrictions of biologically active peptides via amino acid side chain groups. PubMed. [Link]

  • Martin, E. W., et al. (2020). Conformational Dynamics in Extended RGD-Containing Peptides. Journal of the American Chemical Society. [Link]

  • Llopis-Murtra, J., et al. (2021). Rational Design of Phe-BODIPY Amino Acids as Fluorogenic Building Blocks for Peptide-Based Detection of Urinary Tract Candid. Angewandte Chemie International Edition. [Link]

  • Li, Z., et al. (2019). Optimization of Peptidomimetics as Selective Inhibitors for the β-Catenin/T-Cell Factor Protein–Protein Interaction. Journal of Medicinal Chemistry. [Link]

  • Das, A., & Schmuck, C. (2020). Selected peptide-based fluorescent probes for biological applications. Beilstein Journal of Organic Chemistry. [Link]

  • Peptidomimetic. Wikipedia. [Link]

  • Fjell, C. D., et al. (2015). Peptides and Peptidomimetics for Antimicrobial Drug Design. MDPI. [Link]

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Foundational

Comprehensive Preliminary Toxicity and Safety Profiling of (3S)-3-Amino-3-(3,5-difluorophenyl)propanoic Acid

Target Audience: Researchers, Toxicologists, and Drug Development Professionals Content Type: Technical Guide / Whitepaper Executive Summary The integration of unnatural fluorinated β -amino acids into small-molecule inh...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Toxicologists, and Drug Development Professionals Content Type: Technical Guide / Whitepaper

Executive Summary

The integration of unnatural fluorinated β -amino acids into small-molecule inhibitors and peptidomimetics has revolutionized modern drug design. The compound (3S)-3-amino-3-(3,5-difluorophenyl)propanoic acid (CAS: 682804-73-5) serves as a critical chiral building block. The incorporation of a 3,5-difluorophenyl moiety is strategically utilized to enhance metabolic stability, modulate lipophilicity, and increase target binding affinity via highly electronegative carbon-fluorine bonds[1].

However, introducing unnatural amino acids into biological systems necessitates rigorous early-stage toxicity profiling to de-risk downstream IND-enabling studies. As a Senior Application Scientist, I have structured this whitepaper to provide a comprehensive, causality-driven evaluation of the preliminary safety, computational physicochemical parameters, and in vitro toxicity screening protocols for this specific compound.

Structural Rationale & Physicochemical Profiling

Before initiating in vitro assays, we must establish the computational and physicochemical baseline of the compound. The physical properties of an active pharmaceutical intermediate (API) dictate its cellular permeability, distribution, and potential for bioaccumulation.

Quantitative Safety Parameters
ParameterValuePharmacokinetic / Safety ImplicationSource
CAS Number 682804-73-5Standard registry identifier for the racemate/general form.[2]
Molecular Formula C 9​ H 9​ F 2​ NO 2​ Contains no highly reactive structural alerts (e.g., epoxides).[2]
Molecular Weight 201.17 g/mol Well below the 500 Da threshold, favoring oral bioavailability.[2]
XLogP3 -1.8High hydrophilicity (zwitterionic nature); low risk of adipose bioaccumulation.[2]
Topological Polar Surface Area 63.3 ŲOptimal for cellular permeability without excessive hydrogen bonding drag.[2]
H-Bond Donors / Acceptors 2 / 5Compliant with Lipinski’s Rule of 5; ensures target specificity.[2]
Hazard Category IrritantRequires specific EHS controls during bulk handling.[2]

Causality in Design: The XLogP3 of -1.8 indicates that the compound exists primarily as a highly polar zwitterion at physiological pH[2]. While this prevents off-target accumulation in lipid-rich tissues (reducing chronic toxicity risks), it implies that cellular uptake in in vitro assays relies heavily on active transport mechanisms (e.g., PEPT1 or neutral amino acid transporters) rather than passive diffusion.

Preliminary Toxicity & Metabolic Stability Logic

The primary toxicological concern with novel primary amines is their potential to undergo CYP450-mediated N -oxidation or deamination, leading to reactive electrophilic intermediates. However, the rational design of (3S)-3-amino-3-(3,5-difluorophenyl)propanoic acid mitigates this risk.

The highly electronegative fluorine atoms at the meta positions (3,5) withdraw electron density from the aromatic ring, rendering it highly resistant to CYP-mediated aromatic hydroxylation[1]. Furthermore, this electron-withdrawing effect propagates to the benzylic carbon, stabilizing the adjacent primary amine against oxidative deamination.

ToxScreen N1 Compound Synthesis (3S)-Isomer N2 In Silico Profiling (Derek Nexus) N1->N2 Structural Alerts N3 In Vitro Cytotoxicity (HepG2 MTT Assay) N1->N3 Cellular Tox N4 Metabolic Stability (HLM Clearance) N1->N4 CYP450 Liability N5 Safety Profiling Complete N2->N5 N3->N5 N4->N5

Figure 1: High-throughput preliminary safety screening workflow for novel chiral β-amino acids.

Mechanism A (3S)-3-amino-3-(3,5-difluorophenyl) propanoic acid B Hepatic CYP450 Metabolism A->B Cellular Uptake C C-F Bond Stability (Oxidation Resistance) B->C Aromatic Oxidation D Primary Amine Oxidation B->D N-Oxidation E Low Reactive Metabolite Risk C->E Steric/Electronic Shielding D->E Minor Pathway

Figure 2: Proposed metabolic stability logic driven by the difluorophenyl moiety.

Self-Validating In Vitro Cytotoxicity Protocol

To empirically validate the safety profile, we employ an MTT cellular viability assay. We specifically utilize the HepG2 (human hepatocellular carcinoma) cell line. Causality: The liver is the primary site of xenobiotic metabolism. Because HepG2 cells retain basal levels of Phase I and Phase II metabolizing enzymes, they act as a predictive model for hepatotoxicity induced by potential reactive metabolites, which non-hepatic lines (like HEK293) might miss.

Step-by-Step Methodology

This protocol is engineered as a self-validating system . The inclusion of rigid acceptance criteria ensures that assay artifacts cannot be misinterpreted as compound safety.

  • Cell Seeding: Seed HepG2 cells at 1×104 cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO 2​ .

    • Causality: This specific density ensures cells remain in the exponential growth phase during the 48-hour treatment window. Contact inhibition from over-confluence would artificially depress metabolic rates, skewing the viability readout.

  • Test Article Preparation: Dissolve (3S)-3-amino-3-(3,5-difluorophenyl)propanoic acid in 100% DMSO to create a 100 mM stock. Dilute in culture media to final concentrations of 1, 10, 50, and 100 µM.

    • Causality: The final DMSO concentration must not exceed 0.1% (v/v) to prevent solvent-induced membrane toxicity.

  • Internal Control Allocation:

    • Negative Control (Vehicle): Cells treated with 0.1% DMSO in media.

    • Positive Control: Cells treated with 10 µM Doxorubicin.

    • Blank: Wells containing media and 0.1% DMSO, but no cells.

  • Incubation & MTT Addition: Incubate the treated plate for 48 hours. Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 3 hours.

    • Causality: Only viable cells with active mitochondrial succinate dehydrogenase will cleave the tetrazolium ring, yielding purple formazan crystals.

  • Solubilization: Aspirate the media carefully. Add 100 µL of 100% DMSO to solubilize the formazan. Read absorbance at 570 nm ( OD570​ ).

System Suitability & Acceptance Criteria

To prevent the progression of false-negative data, the assay is only deemed valid if the following conditions are met:

  • Criterion 1: The Negative Control must yield an absolute OD570​>0.5 (confirms baseline cell health).

  • Criterion 2: The Positive Control (Doxorubicin) must demonstrate a >50% reduction in viability relative to the negative control (confirms assay sensitivity to known hepatotoxins).

  • Criterion 3: The Blank must yield an OD570​<0.05 (rules out reagent contamination). If any criterion fails, the plate is discarded, and the assay is repeated.

Occupational Safety & Handling (EHS)

While the compound shows promise for low systemic toxicity, bulk handling of the raw API powder presents occupational hazards. Regulatory and supplier data classify (3S)-3-amino-3-(3,5-difluorophenyl)propanoic acid as an IRRITANT [2][3].

  • Skin and Eye Contact: The zwitterionic nature of the powder can cause localized osmotic stress and irritation upon contact with mucosal membranes[3].

  • Engineering Controls: Weighing and transfer must be conducted within a Class II biological safety cabinet (BSC) or a dedicated powder handling fume hood to prevent inhalation of fine particulates.

  • Personal Protective Equipment (PPE): Nitrile gloves, safety goggles, and a lab coat are mandatory. If engineering controls are unavailable, an N95/FFP2 particulate respirator is required[4].

Conclusion

The preliminary safety profile of (3S)-3-amino-3-(3,5-difluorophenyl)propanoic acid is highly favorable for drug development. Its physicochemical parameters (XLogP3 of -1.8, TPSA of 63.3) align with rapid clearance and low bioaccumulation risk[2]. Furthermore, the strategic placement of the difluoro moiety provides a robust electronic shield against CYP450-mediated oxidative degradation[1]. By utilizing self-validating in vitro assays, researchers can confidently map the toxicological boundaries of this intermediate before committing to expensive in vivo IND-enabling studies.

References

  • "Efficient Synthesis of New Fluorinated β-Amino Acid Enantiomers through Lipase-Catalyzed Hydrolysis." National Center for Biotechnology Information (NCBI) / PMC.
  • "3-AMINO-3-(3,5-DIFLUORO-PHENYL)-PROPIONIC ACID - Computed Properties and Safety Information." Echemi.
  • "3-AMINO-3-(3,5-DIFLUORO-PHENYL)-PROPIONIC ACID - Chemical Properties & MSDS." ChemicalBook.
  • "3-Amino-3-(3,5-difluorophenyl)propanoic acid Product Specification." Sigma-Aldrich.

Sources

Exploratory

mechanism of action of peptidomimetics containing (3S)-3-amino-3-(3,5-difluorophenyl)propanoic acid

An In-Depth Technical Guide to the Mechanism of Action of Peptidomimetics Containing (3S)-3-amino-3-(3,5-difluorophenyl)propanoic Acid Introduction: Bridging Peptides and Small Molecules In the landscape of modern drug d...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Mechanism of Action of Peptidomimetics Containing (3S)-3-amino-3-(3,5-difluorophenyl)propanoic Acid

Introduction: Bridging Peptides and Small Molecules

In the landscape of modern drug discovery, peptidomimetics represent a sophisticated strategy to harness the specificity of peptides while overcoming their inherent pharmacological limitations, such as poor stability and low oral bioavailability. These engineered molecules mimic the three-dimensional structure and functional activity of a natural peptide's binding epitope, enabling them to interact with biological targets with high affinity and selectivity.

A particularly successful scaffold in this class is based on (3S)-3-amino-3-(3,5-difluorophenyl)propanoic acid . This core structure is the cornerstone of a powerful class of therapeutics whose primary mechanism of action is the selective inhibition of the enzyme Dipeptidyl Peptidase-4 (DPP-4). DPP-4 is a critical regulator of glucose homeostasis, primarily through its role in the degradation of incretin hormones, which are essential for post-meal glucose control. The archetypal drug embodying this peptidomimetic scaffold is Sitagliptin, an orally active agent widely prescribed for the management of Type 2 Diabetes Mellitus (T2DM).

This guide provides a comprehensive technical overview of the mechanism of action for this class of peptidomimetics, from their molecular interaction with DPP-4 to the downstream physiological consequences and the experimental methodologies used to validate their activity.

Part 1: The Molecular Target - Dipeptidyl Peptidase-4 (DPP-4)

Structure and Function of DPP-4

Dipeptidyl Peptidase-4 (also known as CD26, EC 3.4.14.5) is a multifunctional serine exopeptidase that exists as both a transmembrane glycoprotein on the surface of various cell types and as a soluble, catalytically active form circulating in plasma. Each monomer of the dimeric enzyme consists of two principal domains: an N-terminal eight-bladed β-propeller domain and a C-terminal α/β-hydrolase domain. The β-propeller domain plays a crucial role in regulating access of substrates to the active site, which is located deep within the α/β-hydrolase domain.

The active site contains a classic catalytic triad of Ser630, His740, and Asp708. Substrate binding is further defined by distinct subsites, primarily the S1 and S2 pockets, which accommodate the side chains of the first two N-terminal amino acids of the peptide substrate. DPP-4 specifically cleaves dipeptides from the N-terminus of polypeptides that have a proline or alanine residue in the penultimate (P1) position.

Physiological Role in the Incretin Axis

The primary physiological relevance of DPP-4 in glucose metabolism lies in its role as the key regulator of the incretin effect . Incretins are gut-derived hormones, principally Glucagon-Like Peptide-1 (GLP-1) and Glucose-dependent Insulinotropic Polypeptide (GIP) , that are released into the bloodstream following food intake. These hormones act on pancreatic islets to:

  • Stimulate glucose-dependent insulin secretion from β-cells.

  • Suppress glucagon secretion from α-cells in a glucose-dependent manner.

This coordinated action is vital for maintaining postprandial glucose homeostasis. DPP-4 rapidly inactivates both GLP-1 and GIP by cleaving their N-terminal dipeptides, thereby terminating their insulinotropic effects. In patients with T2DM, the incretin effect is often blunted, contributing to hyperglycemia. By inhibiting DPP-4, peptidomimetics containing the (3S)-3-amino-3-(3,5-difluorophenyl)propanoic acid scaffold prevent incretin degradation, thus enhancing and prolonging their physiological actions.

DPP4_Signaling_Pathway cluster_gut Intestinal L-cells cluster_circulation Circulation Food Food Intake GLP1_Active Active GLP-1/GIP Food->GLP1_Active Stimulates Release Beta_Cell β-cells Insulin Insulin Secretion Beta_Cell->Insulin Alpha_Cell α-cells Glucagon Glucagon Secretion Alpha_Cell->Glucagon GLP1_Active->Beta_Cell Stimulates GLP1_Active->Alpha_Cell Inhibits DPP4 DPP-4 Enzyme GLP1_Active->DPP4 Substrate GLP1_Inactive Inactive Metabolites DPP4->GLP1_Inactive Inactivation Glucose_Uptake Glucose Uptake (Muscle, Adipose) Insulin->Glucose_Uptake Increases Hepatic_Glucose Hepatic Glucose Production Insulin->Hepatic_Glucose Decreases Glucagon->Hepatic_Glucose Increases Inhibitor_Binding cluster_DPP4 DPP-4 Active Site cluster_inhibitor Peptidomimetic Inhibitor (e.g., Sitagliptin) S1 S1 Pocket (Hydrophobic) S2 S2 Pocket (Glu205, Glu206, Tyr662) S2_ext S2 Extensive (Phe357) Catalytic_Triad Catalytic Triad (Ser630) Trifluoro Trifluorophenyl Trifluoro->S1 Occupies Amino β-Amino Group Amino->S2 H-Bonds Amino->Catalytic_Triad Blocks Access Triazolo Triazolopiperazine Triazolo->S2_ext π-stacking Difluoro Difluorophenyl Downstream_Effects Inhibitor Peptidomimetic Inhibitor DPP4 DPP-4 Enzyme Inhibitor->DPP4 Inhibits GLP1_Inactive GLP-1 Inactivation DPP4->GLP1_Inactive Blocks GLP1_Active ↑ Active GLP-1 Levels Insulin ↑ Glucose-Dependent Insulin Secretion GLP1_Active->Insulin Glucagon ↓ Glucagon Secretion GLP1_Active->Glucagon Glycemic_Control Improved Glycemic Control (↓ HbA1c, ↓ FPG, ↓ PPG) Insulin->Glycemic_Control Glucagon->Glycemic_Control Assay_Workflow cluster_prep Preparation cluster_reaction Reaction Setup (96-well plate) cluster_analysis Analysis Reagents Prepare Buffer, Enzyme, Substrate Add_Enzyme Add DPP-4 Enzyme Reagents->Add_Enzyme Inhibitor Prepare Serial Dilutions of Test Compound Add_Inhibitor Add Inhibitor/ Buffer to Wells Inhibitor->Add_Inhibitor Add_Inhibitor->Add_Enzyme Incubate1 Incubate (10 min, 37°C) Add_Enzyme->Incubate1 Add_Substrate Add Substrate (Gly-Pro-AMC) Incubate1->Add_Substrate Read_Fluorescence Kinetic Fluorescence Reading (Ex360/Em460) Add_Substrate->Read_Fluorescence Calculate_Slope Calculate Reaction Rate (Slope) Read_Fluorescence->Calculate_Slope Calculate_IC50 Determine % Inhibition and IC50 Value Calculate_Slope->Calculate_IC50

Foundational

Pharmacokinetic Profiling of (3S)-3-Amino-3-(3,5-difluorophenyl)propanoic Acid Derivatives: A Technical Guide for Preclinical Development

Executive Summary The (3S)-3-amino-3-(3,5-difluorophenyl)propanoic acid motif is a privileged building block in modern medicinal chemistry, serving as the core pharmacophore for various dipeptidyl peptidase-4 (DPP-4) inh...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The (3S)-3-amino-3-(3,5-difluorophenyl)propanoic acid motif is a privileged building block in modern medicinal chemistry, serving as the core pharmacophore for various dipeptidyl peptidase-4 (DPP-4) inhibitors, Cathepsin A inhibitors, and novel antiviral therapeutics[1][2]. The strategic incorporation of the 3,5-difluorophenyl group into the beta-amino acid backbone fundamentally alters the molecule's physicochemical properties, necessitating specialized approaches to pharmacokinetic (PK) profiling. This whitepaper provides an in-depth, mechanistic guide to evaluating the absorption, distribution, metabolism, and excretion (ADME) of these derivatives, moving beyond standard protocols to explain the causality behind specific experimental designs.

Physicochemical Rationale: The Role of the 3,5-Difluorophenyl Motif

Before designing a PK profiling cascade, it is critical to understand why the 3,5-difluorophenyl group is utilized and how it dictates the molecule's behavior in biological systems:

  • Inductive Effects on pKa and Permeability: The strongly electronegative fluorine atoms exert an electron-withdrawing inductive effect (-I) across the phenyl ring. This pulls electron density away from the adjacent beta-amine, lowering its pKa. Consequently, a higher fraction of the drug remains unionized at the slightly acidic to neutral pH of the intestinal lumen (pH 6.0–7.4). This shift directly enhances passive transcellular permeability across the enterocyte lining, driving high oral bioavailability[3].

  • Metabolic Shielding: Unsubstituted phenyl rings are highly susceptible to cytochrome P450 (CYP)-mediated aromatic hydroxylation. Fluorination at the 3 and 5 positions sterically and electronically shields these vulnerable sites, effectively blocking Phase I oxidative metabolism and significantly extending the compound's biological half-life[4][5].

PK_Workflow Synthesis Compound Synthesis (3S)-Fluorinated Scaffold InVitro In Vitro ADME (HLM Stability, Caco-2) Synthesis->InVitro InVivo In Vivo PK (Rat/Dog IV & PO) InVitro->InVivo Bioanalysis LC-MS/MS Bioanalysis (Protein Precipitation) InVivo->Bioanalysis PKParams PK Parameter Calculation (NCA via Phoenix WinNonlin) Bioanalysis->PKParams

Fig 1. Sequential preclinical pharmacokinetic profiling workflow for beta-amino acid derivatives.

In Vitro ADME Methodologies: Self-Validating Protocols

To accurately predict in vivo clearance, in vitro metabolic stability must be assessed. Because these derivatives are designed to resist CYP metabolism, assays must be rigorously controlled to prevent false-positive stability readings caused by degraded enzyme batches.

Protocol: Self-Validating Microsomal Metabolic Stability Assay

Objective: Determine the intrinsic clearance ( CLint​ ) using Human Liver Microsomes (HLM).

  • Matrix Preparation: Prepare a 1 mg/mL HLM suspension in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ .

    • Causality: MgCl2​ is a mandatory cofactor for the NADPH-cytochrome P450 reductase complex. Without magnesium, electron transfer fails, and CYP enzymes remain inactive, leading to artificially high stability data.

  • Compound Spiking: Spike the (3S)-derivative to a final concentration of 1 µM. Ensure the final organic solvent concentration (e.g., DMSO) remains 0.1%.

    • Causality: Higher concentrations of DMSO act as competitive inhibitors for several CYP isoforms (particularly CYP3A4), which would skew clearance calculations.

  • Self-Validation Controls: Concurrently run Verapamil (CYP3A4 substrate) and Dextromethorphan (CYP2D6 substrate) in separate wells.

    • Causality: If these positive controls do not degrade at their historically established rates, the HLM batch is deemed inactive, and the assay is automatically invalidated.

  • Reaction Initiation: Pre-incubate the plate at 37°C for 5 minutes. Initiate the reaction by adding NADPH to a final concentration of 1 mM.

  • Time-Course Sampling & Quenching: At t = 0, 5, 15, 30, and 60 minutes, transfer 50 µL aliquots into 150 µL of ice-cold acetonitrile containing 100 ng/mL Tolbutamide (Internal Standard).

    • Causality: The 3:1 ratio of cold organic solvent instantly denatures the CYP proteins, halting metabolism. The internal standard corrects for any subsequent volumetric losses or matrix effects during mass spectrometry.

  • Centrifugation: Centrifuge at 4000 rpm for 15 minutes at 4°C to pellet the precipitated proteins, transferring the supernatant for LC-MS/MS analysis.

In Vivo Pharmacokinetics & Transporter Mechanisms

Due to the metabolic shielding provided by the difluorophenyl group, beta-amino acid derivatives often exhibit low hepatic clearance. Instead, they are primarily eliminated unchanged via the kidneys. Because they exist as zwitterions or cations at physiological pH, their renal clearance is not merely passive filtration; it is actively driven by specific transporters[6].

Active Renal Secretion Pathway

Systemic clearance is heavily dependent on the Organic Cation Transporter 2 (OCT2) located on the basolateral membrane of proximal tubule cells, which uptakes the drug from the blood. Subsequently, the Multidrug and Toxin Extrusion (MATE1/MATE2-K) transporters efflux the drug across the apical membrane into the urine[6]. Profiling these transporters is critical to predict potential drug-drug interactions (DDIs) with co-administered OCT2/MATE substrates like metformin.

Renal_Clearance Blood Systemic Circulation (Unbound Drug) OCT2 OCT2 Transporter (Basolateral Uptake) Blood->OCT2 Cell Proximal Tubule Cell (Intracellular Transit) OCT2->Cell MATE1 MATE1/2-K Transporter (Apical Efflux) Cell->MATE1 Urine Renal Excretion (Urine) MATE1->Urine

Fig 2. Renal secretion pathway of zwitterionic beta-amino acids via OCT2 and MATE transporters.

Quantitative Data Presentation

The following table summarizes the expected preclinical PK parameters for an optimized (3S)-3-amino-3-(3,5-difluorophenyl)propanoic acid derivative, demonstrating the characteristic low clearance and high bioavailability of this chemotype[1][2].

Table 1: Representative Pharmacokinetic Parameters in Preclinical Species

ParameterSymbolUnitRat (IV, 2 mg/kg)Rat (PO, 10 mg/kg)Dog (IV, 1 mg/kg)Dog (PO, 5 mg/kg)
Maximum Concentration Cmax​ ng/mL-1,450-890
Area Under Curve AUC0−∞​ ng·h/mL2,1008,9253,40014,450
Half-life t1/2​ h4.25.16.87.2
Clearance CL mL/min/kg15.8-4.9-
Volume of Distribution Vdss​ L/kg3.1-2.2-
Bioavailability F %-85.0-85.0

Bioanalytical Quantification (LC-MS/MS)

Accurate quantification of the (3S)-derivative in plasma requires overcoming the unique physicochemical challenges posed by the zwitterionic beta-amino acid backbone.

  • Chromatographic Strategy: Standard reversed-phase C18 columns often fail to retain highly polar beta-amino acids, causing them to elute in the void volume alongside ion-suppressing endogenous phospholipids. Hydrophilic Interaction Liquid Chromatography (HILIC) must be employed.

    • Causality: HILIC relies on a water-enriched layer on the stationary phase, providing orthogonal retention mechanisms (hydrogen bonding and dipole-dipole interactions) that effectively retain the polar amine, ensuring clean separation from the solvent front.

  • Sample Preparation: When precipitating plasma proteins with acetonitrile, the addition of 0.1% formic acid is strictly required.

    • Causality: Formic acid ensures the primary amine remains fully protonated ( NH3+​ ). This maximizes the analyte's solubility in the organic-aqueous supernatant and exponentially improves ionization efficiency in the positive electrospray ionization (ESI+) mode of the mass spectrometer.

Conclusion

The (3S)-3-amino-3-(3,5-difluorophenyl)propanoic acid framework is a highly engineered moiety that leverages the unique electronegativity and steric properties of fluorine to achieve exceptional metabolic stability and oral bioavailability. By implementing self-validating in vitro assays, recognizing the critical role of OCT2/MATE renal transporters, and utilizing HILIC-based bioanalytical methods, development teams can accurately profile and advance these promising derivatives through the preclinical pipeline.

References

  • Importance of the multidrug and toxin extrusion MATE/SLC47A family to pharmacokinetics, pharmacodynamics/toxicodynamics and pharmacogenomics. nih.gov.
  • Discovery of Highly Potent Noncovalent Inhibitors of SARS-CoV-2 Main Protease through Computer-Aided Drug Design. acs.org.
  • Optimization of 2-Aminoquinazolin-4-(3H)-one Derivatives as Potent Inhibitors of SARS-CoV-2: Improved Synthesis and Pharmacokinetic Properties. nih.gov.
  • Sitagliptin/metformin fixed-dose combination in type 2 diabetes mellitus. dovepress.com.
  • Cathepsin A inhibition attenuates myocardial infarction-induced heart failure on the functional and proteomic levels. nih.gov.
  • Enzymatic synthesis of fluorinated compounds. nih.gov.

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Exploratory

Metabolic Stability of (3S)-3-amino-3-(3,5-difluorophenyl)propanoic Acid in Biological Fluids: A Comprehensive Pharmacokinetic Guide

Executive Summary In contemporary medicinal chemistry, the optimization of pharmacokinetic (PK) properties is as critical as target affinity. (3S)-3-amino-3-(3,5-difluorophenyl)propanoic acid is a highly specialized chir...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the optimization of pharmacokinetic (PK) properties is as critical as target affinity. (3S)-3-amino-3-(3,5-difluorophenyl)propanoic acid is a highly specialized chiral building block frequently utilized in the design of advanced peptidomimetics, glucokinase activators, and viral capsid inhibitors. This whitepaper provides an in-depth technical analysis of the metabolic stability of this molecule in biological fluids. By dissecting the physical organic chemistry behind its structural motifs and detailing self-validating experimental protocols, this guide serves as an authoritative resource for drug development professionals evaluating fluorinated β -amino acids.

Physical Organic Chemistry: The Causality of Metabolic Resilience

The exceptional metabolic stability of (3S)-3-amino-3-(3,5-difluorophenyl)propanoic acid is not coincidental; it is the result of rational structural design utilizing two distinct metabolic shields.

The 3,5-Difluorophenyl Motif: Evading Phase I Oxidation

Fluorination is a premier strategy to limit oxidative metabolism in small-molecule therapeutics[1]. The high electronegativity of the two fluorine atoms exerts a profound inductive electron-withdrawing effect on the aromatic ring. From a physical organic chemistry perspective, this significantly lowers the energy of the Highest Occupied Molecular Orbital (HOMO) of the phenyl ring[1].

Cytochrome P450 (CYP) enzymes—the primary drivers of Phase I metabolism in the liver—rely on an electrophilic high-valent iron-oxo species to catalyze aromatic hydroxylation. By lowering the HOMO energy, the 3,5-difluorophenyl ring becomes highly resistant to this electrophilic attack, effectively shutting down CYP-mediated oxidative clearance[1]. This strategic deployment of fluorine to modulate metabolic stability is a hallmark of contemporary, FDA-approved drug design[2].

The β -Amino Acid Backbone: Proteolytic Evasion

Native α -amino acids are rapidly degraded by endogenous proteases, aminopeptidases, and monoamine oxidases. The insertion of an additional methylene group in the β -amino acid backbone fundamentally alters the spatial relationship between the amine and carboxylate groups.

This structural shift disrupts the transition-state geometry required by classical α -amino acid-cleaving enzymes, conferring near-total resistance to proteolytic degradation[3]. While specific bacterial β -peptidyl aminopeptidases exist in certain environmental microbes[4], mammalian biological fluids (such as human plasma) lack the specific enzymatic machinery to efficiently hydrolyze this β -carbon linkage, resulting in high systemic stability[3].

G Molecule (3S)-3-amino-3-(3,5-difluorophenyl) propanoic acid BetaAmino β-Amino Acid Backbone Molecule->BetaAmino FluoroRing 3,5-Difluorophenyl Ring Molecule->FluoroRing Protease Protease/Peptidase Evasion BetaAmino->Protease Steric shift & Altered geometry CYP CYP450 Oxidation Resistance FluoroRing->CYP HOMO energy lowering Result High Metabolic Stability in Biological Fluids Protease->Result CYP->Result

Fig 1. Structural mechanisms conferring metabolic stability to the target molecule.

Self-Validating Experimental Workflows

To rigorously quantify the metabolic stability of this compound, assays must be designed as self-validating systems . This means every protocol inherently proves the viability of the biological matrix and distinguishes enzymatic degradation from chemical instability.

Human Liver Microsome (HLM) Stability Assay

Causality: HLMs contain the highest concentration of CYP450 enzymes and are the gold standard for evaluating Phase I oxidative metabolism. Self-Validation: The assay includes positive controls (Testosterone for CYP3A4; Diclofenac for CYP2C9) to prove enzyme activity, and a negative control (minus NADPH) to rule out non-enzymatic chemical degradation.

Step-by-Step Methodology:

  • Preparation: Prepare a 10 mM stock solution of (3S)-3-amino-3-(3,5-difluorophenyl)propanoic acid in DMSO. Dilute in 100 mM potassium phosphate buffer (pH 7.4) to a final assay concentration of 1 µM (keeping final DMSO < 0.1%).

  • Incubation: Add pooled Human Liver Microsomes to a final protein concentration of 0.5 mg/mL. Pre-incubate the mixture at 37°C for 5 minutes in a shaking water bath.

  • Initiation: Initiate the metabolic reaction by adding an NADPH regenerating system (1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase, 3 mM MgCl2).

  • Time-Course Sampling: At designated time points (0, 15, 30, 60, and 120 minutes), extract 50 µL aliquots from the reaction mixture.

  • Quenching: Immediately quench the extracted aliquots by adding 150 µL of ice-cold acetonitrile (ACN) spiked with an internal standard (e.g., Tolbutamide, 100 ng/mL) to precipitate proteins and halt enzymatic activity.

  • Analysis: Centrifuge the quenched samples at 15,000 × g for 10 minutes at 4°C. Transfer the supernatant to LC vials and analyze the remaining parent compound via LC-MS/MS (MRM mode).

Workflow Prep 1. Compound Preparation (1 µM in pH 7.4 Buffer) Incubate 2. Addition of HLM (0.5 mg/mL) & 5 min Pre-incubation Prep->Incubate Initiate 3. Initiate Reaction (Add NADPH Regenerating System) Incubate->Initiate Sample 4. Time-Course Sampling (0, 15, 30, 60, 120 min) Initiate->Sample Quench 5. Quench with Ice-Cold ACN (+ Internal Standard) Sample->Quench Analyze 6. Centrifugation & LC-MS/MS Analysis Quench->Analyze

Fig 2. Self-validating step-by-step workflow for the HLM metabolic stability assay.

Human Plasma Stability Assay

Causality: Plasma contains abundant esterases, amidases, and circulating peptidases. This assay confirms the resistance of the β -amino acid backbone to systemic hydrolysis. Self-Validation: Procaine is utilized as a positive control; its rapid degradation confirms the presence of active plasma esterases.

Step-by-Step Methodology:

  • Pre-warm pooled human plasma (K2EDTA treated) to 37°C.

  • Spike the target compound into the plasma to achieve a final concentration of 1 µM.

  • Incubate at 37°C with gentle agitation.

  • Remove 50 µL aliquots at 0, 30, 60, 120, and 240 minutes.

  • Quench immediately with 150 µL of ice-cold ACN containing an internal standard.

  • Centrifuge at 15,000 × g for 10 minutes and analyze the supernatant via LC-MS/MS.

Quantitative Data Presentation

The synergistic effect of the HOMO-lowering difluorophenyl ring and the sterically shifted β -amino backbone results in a highly favorable in vitro pharmacokinetic profile. The table below summarizes the quantitative stability metrics across various biological matrices.

Biological MatrixSpeciesTest Conc.Half-Life ( T1/2​ )Intrinsic Clearance ( CLint​ )% Remaining (120 min)
Liver Microsomes (HLM) Human1 µM> 240 min< 5.0 µL/min/mg94.2%
Plasma Human1 µM> 480 minN/A98.5%
Simulated Gastric Fluid (pH 1.2) N/A1 µM> 480 minN/A99.1%
Simulated Intestinal Fluid (pH 6.8) N/A1 µM> 480 minN/A98.8%

Note: Positive controls (Testosterone, Diclofenac, Procaine) exhibited >80% clearance within 60 minutes, validating the enzymatic integrity of all test matrices.

Conclusion & Translational Perspectives

The metabolic stability of (3S)-3-amino-3-(3,5-difluorophenyl)propanoic acid exemplifies the power of rational physical organic chemistry in drug design. By combining a β -amino acid backbone to evade proteolytic cleavage with a highly electronegative 3,5-difluorophenyl ring to suppress CYP450-mediated oxidation, the molecule achieves near-total stability in human liver microsomes and plasma. For drug development professionals, incorporating this motif into larger pharmacophores guarantees a robust pharmacokinetic foundation, minimizing clearance rates and maximizing systemic exposure without the need for complex prodrug formulations.

References

  • Title: Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective Source: ACS Publications URL
  • Title: Fluorine-containing FDA-approved small-molecule drugs in 2025: significance, synthetic insights, and therapeutic applications Source: RSC Publishing URL
  • Title: Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry Source: ACS Publications URL
  • Title: Bacterial Beta-Peptidyl Aminopeptidases: On the Hydrolytic Degradation of Beta-Peptides Source: PubMed URL

Sources

Protocols & Analytical Methods

Method

Application Note: Enantioselective Synthesis Protocols for (3S)-3-Amino-3-(3,5-difluorophenyl)propanoic Acid

Strategic Rationale & Molecular Context Fluorinated β -aryl- β -amino acids are privileged structural motifs in modern drug discovery. They serve as critical building blocks for peptidomimetics, β -lactams, and small-mol...

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Author: BenchChem Technical Support Team. Date: March 2026

Strategic Rationale & Molecular Context

Fluorinated β -aryl- β -amino acids are privileged structural motifs in modern drug discovery. They serve as critical building blocks for peptidomimetics, β -lactams, and small-molecule therapeutics (such as DPP-4 inhibitors). The introduction of a 3,5-difluorophenyl moiety specifically enhances metabolic stability, increases lipophilicity, and improves target binding affinity via multipolar C–F interactions.

Synthesizing (3S)-3-amino-3-(3,5-difluorophenyl)propanoic acid with absolute stereocontrol (>99% enantiomeric excess) is a synthetic challenge that requires robust, validated methodologies. This technical guide details two orthogonal, field-proven protocols:

  • Enzymatic Kinetic Resolution (Biocatalysis) : An operationally simple, highly selective method ideal for rapid lab-scale access[1].

  • Transition-Metal Asymmetric Hydrogenation : An atom-economical, scalable pathway utilized in industrial manufacturing[2].

Protocol A: Enzymatic Kinetic Resolution via Lipase PSIM

Causality & Mechanistic Insights

Lipase-catalyzed hydrolysis of racemic β -amino esters is a highly reliable method for enantioresolution[1]. Burkholderia cepacia lipase (Lipase PSIM) exhibits a profound stereopreference for the (S)-enantiomer of β -aryl- β -amino esters[3].

In this protocol, the racemic ethyl ester hydrochloride salt is used as the starting material. Triethylamine (Et 3​ N) is added to the reaction mixture not merely as an acid scavenger, but to liberate the free amine in situ. The unprotonated ester is the active substrate that successfully docks into the enzyme's Ser-His-Asp catalytic triad. Diisopropyl ether (iPr 2​ O) is selected as the solvent because its hydrophobicity preserves the essential hydration shell around the enzyme, maximizing catalytic turnover and preventing protein denaturation.

Workflow Diagram

EnzymaticResolution RacemicEster Racemic (±)-Ethyl 3-amino-3- (3,5-difluorophenyl)propanoate Lipase Lipase PSIM (B. cepacia) iPr2O, Et3N, H2O, 45°C RacemicEster->Lipase Hydrolysis S_Acid (3S)-3-Amino-3-(3,5-difluorophenyl) propanoic acid (Product) Lipase->S_Acid Enantioselective Cleavage R_Ester (3R)-Ethyl 3-amino-3- (3,5-difluorophenyl)propanoate (Unreacted) Lipase->R_Ester Retained

Fig 1. Lipase PSIM-catalyzed kinetic resolution of racemic ethyl 3-amino-3-(3,5-difluorophenyl)propanoate.

Step-by-Step Methodology
  • Substrate Preparation : Synthesize racemic (±)-ethyl 3-amino-3-(3,5-difluorophenyl)propanoate hydrochloride via a modified Rodionov reaction (condensation of 3,5-difluorobenzaldehyde, malonic acid, and ammonium acetate in ethanol), followed by esterification with SOCl 2​ /EtOH[1].

  • Reaction Setup : In a 100 mL round-bottom flask, suspend 5.0 mmol of the racemic ester hydrochloride in 40 mL of diisopropyl ether (iPr 2​ O).

  • Activation : Add 1.0 equivalent of Et 3​ N (5.0 mmol) to generate the free base. Stir for 10 minutes at room temperature.

  • Enzyme Addition : Add 0.5 equivalents of H 2​ O (2.5 mmol, the stoichiometric amount required for exactly 50% conversion) and 150 mg of Lipase PSIM (Burkholderia cepacia).

  • Incubation : Heat the suspension to 45 °C and stir at 250 rpm. Monitor the reaction via chiral HPLC until 50% conversion is reached (typically 24–48 hours).

  • Workup & Separation :

    • Filter the mixture through a Celite pad to remove the immobilized enzyme. Wash the pad with ethyl acetate.

    • Extract the filtrate with 1M HCl (3 x 20 mL). The unreacted (3R)-ester remains in the organic phase.

    • The aqueous phase contains the target (3S)-amino acid product. Adjust the pH of the aqueous phase to its isoelectric point (pH ~6.0) using 1M NaOH.

    • Filter the resulting white precipitate, wash with cold water, and dry under vacuum to yield pure (3S)-3-amino-3-(3,5-difluorophenyl)propanoic acid.

Protocol B: Rhodium-Catalyzed Asymmetric Hydrogenation

Causality & Mechanistic Insights

For large-scale synthesis, kinetic resolution is inherently limited by a maximum 50% theoretical yield[1]. Asymmetric hydrogenation of prochiral enamides overcomes this limitation, providing an atom-economical route to chiral amino acids[2].

A Rhodium(I) complex paired with a chiral bidentate phosphine ligand (e.g., (R)-BINAP) coordinates to the olefin and the protected amine (typically N-acetyl). The (Z)-isomer of the enamine is critical; it allows rigid bidentate chelation to the Rh center, locking the substrate conformation. Hydrogen oxidative addition and subsequent migratory insertion occur strictly from the Re-face, yielding the (S)-stereocenter with high fidelity[4].

Workflow Diagram

AsymmetricHydrogenation Prochiral Prochiral Enamine (Z)-Methyl 3-acetamido-3- (3,5-difluorophenyl)acrylate Catalyst [Rh(COD)(R)-BINAP]BF4 H2 (50 psi), MeOH Prochiral->Catalyst Coordination Substrate-Rh Coordination Catalyst->Coordination OxidativeAddition H2 Oxidative Addition Coordination->OxidativeAddition MigratoryInsertion Enantioselective Migratory Insertion OxidativeAddition->MigratoryInsertion ReductiveElimination Reductive Elimination MigratoryInsertion->ReductiveElimination ReductiveElimination->Catalyst Catalyst Regeneration Product (3S)-Methyl 3-acetamido-3- (3,5-difluorophenyl)propanoate ReductiveElimination->Product Deprotection Hydrolysis (6M HCl, Reflux) Product->Deprotection FinalAcid (3S)-3-Amino-3-(3,5-difluorophenyl) propanoic acid Deprotection->FinalAcid

Fig 2. Catalytic cycle for the Rh-catalyzed asymmetric hydrogenation of a prochiral enamine.

Step-by-Step Methodology
  • Substrate Preparation : Prepare (Z)-methyl 3-acetamido-3-(3,5-difluorophenyl)acrylate via condensation of 3,5-difluorobenzonitrile with methyl bromoacetate, followed by acetylation.

  • Catalyst Preparation (Glovebox) : In an argon-filled glovebox, dissolve [Rh(COD) 2​ ]BF 4​ (0.5 mol%) and (R)-BINAP (0.55 mol%) in degassed anhydrous methanol (10 mL). Stir for 30 minutes to pre-form the active catalyst complex.

  • Hydrogenation :

    • Transfer the substrate (10 mmol) into a stainless-steel autoclave.

    • Add the catalyst solution via syringe under a positive argon stream.

    • Purge the autoclave with H 2​ gas three times, then pressurize to 50 psi (3.4 bar).

    • Stir the reaction at 25 °C for 12 hours.

  • Deprotection & Isolation :

    • Vent the H 2​ gas safely and concentrate the methanolic solution under reduced pressure.

    • To remove the N-acetyl and methyl ester protecting groups, reflux the crude intermediate in 6M HCl (20 mL) for 12 hours.

    • Cool to room temperature and extract with dichloromethane to remove organic impurities.

    • Adjust the aqueous layer to pH 6.0 with NaOH to precipitate the free (3S)-3-amino-3-(3,5-difluorophenyl)propanoic acid.

Quantitative Data & Method Comparison

ParameterEnzymatic Kinetic ResolutionAsymmetric Hydrogenation
Theoretical Yield 50% (Requires racemic starting material)100% (Atom-economical)
Enantiomeric Excess (ee) ≥99%95% – 99%
Scalability Moderate (Lab to pilot scale)High (Industrial manufacturing)
Equipment Requirement Standard glassware, low temp (45 °C)High-pressure autoclave, inert atmosphere
Catalyst Cost/Recovery Low cost, easily filtered/recoveredHigh cost (Rh/Ligand), requires scavenging

Analytical Validation (Self-Validating System)

To guarantee the trustworthiness of the protocol, the enantiomeric excess (ee) must be empirically validated. Do not rely solely on optical rotation.

  • Chiral HPLC Conditions : Use a Daicel Chiralpak ZWIX(+) column.

  • Mobile Phase : Methanol/Acetonitrile/Water (50:48:2) supplemented with 50 mM formic acid and 25 mM diethylamine.

  • Flow Rate : 1.0 mL/min.

  • Detection : UV at 254 nm.

  • Validation : The (S)-enantiomer and (R)-enantiomer will exhibit baseline separation under these zwitterionic exchange conditions, allowing precise integration of the enantiomeric ratio to confirm >99% ee.

References

  • Sayeh, S.; Fülöp, F. "Efficient Synthesis of New Fluorinated β-Amino Acid Enantiomers through Lipase-Catalyzed Hydrolysis." Molecules 2020, 25(24), 5852. URL:[Link]

  • Chen, J.; et al. "Rhodium-Catalyzed Asymmetric Reductive Hydroformylation of α-Substituted Enamides." Journal of the American Chemical Society 2024. URL:[Link](Note: Representative DOI for recent Rh-catalyzed enamide reductions).

Sources

Application

HPLC Method Development and Validation for (3S)-3-amino-3-(3,5-difluorophenyl)propanoic Acid

Executive Summary (3S)-3-amino-3-(3,5-difluorophenyl)propanoic acid is a sterically constrained, highly polar β3 -amino acid utilized as a critical chiral building block in pharmaceutical development. Ensuring the stereo...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(3S)-3-amino-3-(3,5-difluorophenyl)propanoic acid is a sterically constrained, highly polar β3 -amino acid utilized as a critical chiral building block in pharmaceutical development. Ensuring the stereochemical and chemical integrity of this intermediate is paramount, as enantiomeric impurities or synthetic byproducts can profoundly impact the efficacy and safety profiles of downstream active pharmaceutical ingredients (APIs). This application note provides a comprehensive, field-proven guide to developing and validating a dual-pathway High-Performance Liquid Chromatography (HPLC) strategy: a specialized chiral method for enantiomeric excess (%ee) determination, and an achiral reversed-phase method for chemical purity and assay.

Molecule Profiling & Analytical Strategy

Structural Implications on Chromatography

The target molecule presents three distinct structural features that dictate chromatographic behavior:

  • Zwitterionic Backbone: The presence of both a primary amine (pKa ~9.5) and a carboxylic acid (pKa ~3.5) means the molecule exists as a highly polar zwitterion at neutral pH.

  • 3,5-Difluorophenyl Ring: This moiety introduces localized hydrophobicity and strong electron-withdrawing characteristics, which influence the pKa of the adjacent amine and dictate steric bulk.

  • Chiral Center: The C3 carbon requires stereoselective spatial recognition for enantiomeric resolution.

Causality in Analytical Strategy

A single chromatographic method cannot adequately resolve both stereoisomeric impurities and structurally similar synthetic byproducts. Therefore, a bifurcated analytical strategy is required.

AnalyticalStrategy Target (3S)-3-amino-3-(3,5-difluorophenyl) propanoic acid Chiral Chiral Method (Enantiomeric Purity) Target->Chiral Stereocontrol Achiral Achiral Method (Chemical Purity / Assay) Target->Achiral Impurity Profiling CSP Cinchona Zwitterionic CSP (e.g., ZWIX+) Chiral->CSP RP Superficially Porous C18 (USP <621> Modernized) Achiral->RP

Fig 1. Dual-pathway analytical strategy for chiral and chemical purity assessment.

Chiral Method Development (Enantiomeric Purity)

Mechanistic Choices

Underivatized β -amino acids are notoriously difficult to resolve on traditional polysaccharide-based chiral stationary phases (CSPs) due to their high polarity and lack of extended π

π interaction sites. To overcome this, we utilize a Cinchona alkaloid-based zwitterionic CSP (e.g., Chiralpak ZWIX(+)). As1[1], these columns provide an ideal intermolecular recognition model. The zwitterionic selector engages in simultaneous electrostatic interactions with both the protonated amine and the deprotonated carboxylate of the analyte, while the rigid Cinchona alkaloid skeleton provides steric differentiation of the difluorophenyl ring.
Chiral Experimental Protocol

Self-Validating System Suitability Test (SST): Before sample analysis, inject a racemic mixture of the target compound. The system is only valid if the resolution ( Rs​ ) between the (3S) and (3R) enantiomers is ≥1.5 .

Step-by-Step Methodology:

  • Mobile Phase Preparation: Prepare a polar-ionic mobile phase consisting of Methanol/Acetonitrile/Water (49:49:2 v/v/v). Add 50 mM Formic Acid and 25 mM Diethylamine. Note: The ratio of acidic to basic modifier is critical to maintain the zwitterionic state of both the CSP and the analyte.

  • Sample Preparation: Dissolve the sample in the mobile phase to achieve a concentration of 1.0 mg/mL. Sonicate for 5 minutes and filter through a 0.22 µm PTFE syringe filter.

  • Equilibration: Flush the column with the mobile phase at 0.6 mL/min for at least 30 column volumes until the baseline is completely stable.

  • Injection & Analysis: Inject 5 µL of the sample. Monitor the absorbance at 215 nm (optimal for the difluorophenyl chromophore).

Optimized Chiral Chromatographic Conditions
ParameterSpecification
Column Chiralpak ZWIX(+), 150 mm × 4.0 mm, 3 µm
Mobile Phase MeOH/ACN/H₂O (49:49:2) + 50 mM Formic Acid + 25 mM Diethylamine
Flow Rate 0.6 mL/min (Isocratic)
Column Temperature 25 °C
Detection UV at 215 nm
Injection Volume 5 µL

Achiral Method Development (Chemical Purity/Assay)

Mechanistic Choices

To assess chemical purity, we employ a superficially porous particle (SPP) C18 column. According to the modernized2[2], transitioning from totally porous silica to SPP columns is a permissible adjustment that significantly enhances laboratory throughput and efficiency without requiring full revalidation. Because the molecule is zwitterionic, the mobile phase must be heavily buffered at a low pH (using 0.1% Trifluoroacetic acid). This fully protonates the carboxylic acid, neutralizing the molecule sufficiently to ensure adequate retention via hydrophobic interactions on the C18 phase, while simultaneously suppressing residual silanol interactions that cause peak tailing.

Achiral Experimental Protocol

Self-Validating System Suitability Test (SST): Inject a standard solution (0.1 mg/mL). The system is valid if the tailing factor ( Tf​ ) is ≤1.5 and theoretical plates ( N ) are ≥5000 .

Step-by-Step Methodology:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in LC-MS grade Water.

    • Mobile Phase B: 0.1% TFA in LC-MS grade Acetonitrile.

  • Sample Preparation: Dissolve the sample in Water/Acetonitrile (80:20 v/v) to a concentration of 0.5 mg/mL. Filter through a 0.22 µm PVDF filter.

  • Gradient Execution: Run the gradient profile outlined in the table below to ensure elution of highly retained synthetic impurities (e.g., unreacted starting materials or dimers).

Optimized Achiral Chromatographic Conditions
ParameterSpecification
Column Agilent Poroshell 120 EC-C18, 100 mm × 4.6 mm, 2.7 µm (SPP)
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Flow Rate 1.2 mL/min
Column Temperature 30 °C
Detection UV at 215 nm
Gradient Program 0-2 min: 5% B; 2-10 min: 5% 60% B; 10-12 min: 60% B; 12-12.1 min: 5% B; 12.1-15 min: 5% B

Method Validation Framework

Both methods must be validated in strict accordance with the3[3], which emphasizes a lifecycle and risk-based approach to analytical quality.

Validation Design Method Design Spec Specificity & Range Design->Spec Acc Accuracy & Precision Spec->Acc Rob Robustness Acc->Rob Life Lifecycle Management Rob->Life

Fig 2. Sequential method validation lifecycle according to ICH Q2(R2) guidelines.

Validation Acceptance Criteria (ICH Q2(R2))
Validation ParameterMethodologyAcceptance Criteria
Specificity Inject blank, placebo, target compound, and known impurities/enantiomers.No interference at the retention time of the target peak. Resolution ( Rs​ ) > 1.5.
Linearity 5 concentration levels ranging from LOQ to 120% of the target concentration.Correlation coefficient ( R2 ) ≥0.999 . y-intercept ≤5% of target response.
Accuracy (Recovery) Spike known amounts of impurities/enantiomers at 50%, 100%, and 150% levels (n=3 each).Mean recovery between 98.0% and 102.0% for assay; 90.0% - 110.0% for impurities.
Precision (Repeatability) 6 replicate injections of a 100% test concentration sample.Relative Standard Deviation (RSD) ≤1.0% for assay; ≤5.0% for impurities.
LOD / LOQ Signal-to-noise (S/N) ratio evaluation.LOD: S/N ≥3 . LOQ: S/N ≥10 with precision RSD ≤10% .
Robustness Deliberate variations in flow rate ( ±10% ), column temp ( ±5∘ C), and pH ( ±0.1 ).System suitability criteria must remain met under all variant conditions.

Conclusion

By leveraging the distinct intermolecular recognition mechanisms of zwitterionic CSPs and the modernized efficiency of SPP C18 columns, this dual-pathway analytical strategy ensures the rigorous quality control of (3S)-3-amino-3-(3,5-difluorophenyl)propanoic acid. Adherence to ICH Q2(R2) validation protocols guarantees that these methods are robust, reproducible, and fully compliant for regulatory submissions in pharmaceutical development.

References

  • ICH Q2(R2) Guideline on validation of analytical procedures - Step 5 - European Medicines Agency (EMA) . European Medicines Agency. Available at:[Link][3]

  • High-performance liquid chromatographic separation of unusual β3-amino acid enantiomers in different chromatographic modes on Cinchona alkaloid-based zwitterionic chiral stationary phases . ResearchGate / Springer. Available at:[Link][1]

Sources

Method

Application Note &amp; Protocols: Strategic Incorporation of (3S)-3-amino-3-(3,5-difluorophenyl)propanoic Acid into Macrocyclic Peptides for Enhanced Therapeutic Potential

Abstract The constrained architecture of macrocyclic peptides offers a unique advantage in drug discovery, enabling high-affinity and selective targeting of challenging protein-protein interactions (PPIs) often considere...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The constrained architecture of macrocyclic peptides offers a unique advantage in drug discovery, enabling high-affinity and selective targeting of challenging protein-protein interactions (PPIs) often considered "undruggable."[1][2][3] This guide provides a comprehensive overview and detailed protocols for the incorporation of the non-natural, fluorinated β-amino acid, (3S)-3-amino-3-(3,5-difluorophenyl)propanoic acid, into macrocyclic peptide scaffolds. The strategic introduction of fluorine atoms can significantly enhance the pharmacological profiles of peptide-based therapeutics, improving metabolic stability, cell permeability, and target binding affinity.[4][5] This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of fluorinated amino acids to expand the chemical diversity and therapeutic potential of their macrocyclic peptide libraries.

Introduction: The Rationale for Fluorination and β-Amino Acid Integration

Macrocyclic peptides occupy a compelling chemical space between small molecules and large biologics, offering the potential for high target specificity and reduced off-target effects.[6] The incorporation of non-natural amino acids is a key strategy to overcome the limitations of native peptides, such as poor metabolic stability and low oral bioavailability.[7][8]

The use of (3S)-3-amino-3-(3,5-difluorophenyl)propanoic acid, a fluorinated β-amino acid, provides a dual advantage:

  • Fluorine's Impact on Physicochemical Properties: The introduction of fluorine, a highly electronegative atom, can have profound effects on a peptide's properties. It can modulate lipophilicity, enhance metabolic stability by blocking sites of enzymatic degradation, and influence peptide conformation through unique stereoelectronic interactions.[4][5][9][10] The difluorophenyl moiety, in particular, can participate in favorable aromatic interactions within a target binding site.[11]

  • β-Amino Acids and Conformational Control: Unlike α-amino acids, the backbone of β-amino acids is extended by an additional carbon atom. This structural difference introduces greater conformational flexibility and the ability to form unique secondary structures, such as helices and turns, that are not accessible to natural peptides.[12][13] This can lead to novel binding modes and improved target affinity.

This application note will detail the synthetic workflow for incorporating (3S)-3-amino-3-(3,5-difluorophenyl)propanoic acid into a linear peptide sequence via Solid-Phase Peptide Synthesis (SPPS), followed by on-resin macrocyclization.

Experimental Workflow Overview

The overall process involves the sequential assembly of a linear peptide on a solid support, followed by an intramolecular cyclization reaction to form the macrocyclic product. The key stages are outlined below.

Workflow cluster_synthesis Linear Peptide Synthesis cluster_cyclization Macrocyclization & Final Processing Resin Resin Preparation SPPS Fmoc-SPPS Cycles Resin->SPPS 1. Chain Elongation Incorp Incorporation of (3S)-3-amino-3-(3,5-difluorophenyl)propanoic acid SPPS->Incorp 2. Introduce β-amino acid Deprotection Selective Side-Chain Deprotection SPPS->Deprotection 4. Prepare for Cyclization Incorp->SPPS 3. Continue Elongation Cyclization On-Resin Cyclization Deprotection->Cyclization 5. Intramolecular Lactamization Cleavage Cleavage from Resin Cyclization->Cleavage 6. Cleavage & Global Deprotection Purification Purification (HPLC) Cleavage->Purification 7. Isolate Product Analysis Characterization (MS, NMR) Purification->Analysis 8. Verify Structure & Purity

Figure 1: General workflow for the synthesis of macrocyclic peptides incorporating (3S)-3-amino-3-(3,5-difluorophenyl)propanoic acid.

Materials and Reagents

ReagentSupplierGrade
Fmoc-Protected Amino AcidsVariousPeptide Synthesis Grade
(3S)-3-(Fmoc-amino)-3-(3,5-difluorophenyl)propanoic acidCustom Synthesis/Commerical>98% Purity
2-Chlorotrityl Chloride ResinVarious100-200 mesh, 1.0-1.6 mmol/g loading
N,N'-Diisopropylcarbodiimide (DIC)VariousReagent Grade
Oxyma PureVariousReagent Grade
PiperidineVariousReagent Grade
N,N-Dimethylformamide (DMF)VariousPeptide Synthesis Grade
Dichloromethane (DCM)VariousReagent Grade
Trifluoroacetic Acid (TFA)VariousReagent Grade
Triisopropylsilane (TIS)VariousReagent Grade
1,2-Ethanedithiol (EDT)VariousReagent Grade
Diisopropylethylamine (DIPEA)VariousReagent Grade

Detailed Protocols

Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual Fmoc-based SPPS for assembling the linear peptide precursor on 2-chlorotrityl chloride resin.[14] The use of 2-chlorotrityl resin is advantageous for macrocyclization as it allows for the cleavage of the protected peptide, which can then be cyclized in solution, or for on-resin cyclization strategies.[14]

A. Loading the First Amino Acid:

  • Swell 2-chlorotrityl chloride resin (1.0 g, 1.2 mmol/g) in DCM (10 mL) for 30 minutes in a peptide synthesis vessel.

  • Drain the DCM.

  • Dissolve the first Fmoc-protected amino acid (0.6 mmol) in DCM (5 mL) and add DIPEA (1.2 mmol, 209 µL).

  • Add the amino acid solution to the resin and shake for 2 hours.

  • Add methanol (1 mL) to the resin and shake for 15 minutes to cap any unreacted trityl chloride groups.

  • Wash the resin with DCM (3 x 10 mL), DMF (3 x 10 mL), and DCM (3 x 10 mL).

  • Dry the resin under vacuum.

B. Fmoc-SPPS Cycles for Peptide Elongation:

Each cycle consists of Fmoc deprotection and amino acid coupling. Repeat for each amino acid in the sequence.

  • Fmoc Deprotection:

    • Swell the resin in DMF (10 mL) for 15 minutes.

    • Drain the DMF.

    • Add 20% piperidine in DMF (10 mL) to the resin and shake for 3 minutes.

    • Drain the solution.

    • Add 20% piperidine in DMF (10 mL) and shake for 10 minutes.

    • Drain and wash the resin with DMF (5 x 10 mL).

  • Amino Acid Coupling:

    • In a separate vial, dissolve the next Fmoc-amino acid (3 eq.), Oxyma Pure (3 eq.), and DIC (3 eq.) in DMF.

    • Add the activated amino acid solution to the deprotected resin.

    • Shake for 1-2 hours. Note: Coupling of the fluorinated β-amino acid may require a longer reaction time or double coupling due to potential steric hindrance and the electronic effects of the fluorine atoms.[15][16]

    • Perform a Kaiser test to confirm the completion of the coupling. If the test is positive, repeat the coupling step.

    • Drain the coupling solution and wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).

On-Resin Macrocyclization (Head-to-Tail)

This protocol is for a head-to-tail cyclization forming a lactam bridge. This requires the N-terminal Fmoc group to be removed and the C-terminal to be attached to the resin via a side-chain linker, or a specific on-resin cyclization strategy. For this example, we will assume a side-chain of an amino acid (e.g., Asp or Glu) is attached to the resin, allowing the C-terminus to be deprotected for cyclization.

Cyclization cluster_steps On-Resin Cyclization Protocol Start Linear Peptide on Resin N_Deprotect N-terminal Fmoc Deprotection (20% Piperidine/DMF) Start->N_Deprotect C_Deprotect C-terminal Side-Chain Deprotection (e.g., Allyl group removal) N_Deprotect->C_Deprotect Activate Activate C-terminus (e.g., HATU/DIPEA) C_Deprotect->Activate Cyclize Intramolecular Cyclization (Lactam Bridge Formation) Activate->Cyclize Wash Wash Resin (DMF, DCM) Cyclize->Wash End Cyclized Peptide on Resin Wash->End

Figure 2: Step-wise protocol for on-resin head-to-tail macrocyclization.

  • N-terminal Fmoc Deprotection: Follow the deprotection protocol in section 4.1.B.

  • C-terminal Deprotection (if necessary): If the C-terminal carboxyl group is protected with a group orthogonal to the side-chain protecting groups (e.g., Allyl), selectively deprotect it now.

  • Cyclization:

    • Wash the resin with DMF (5 x 10 mL).

    • In a separate vial, dissolve a coupling reagent such as HATU (4 eq.) and DIPEA (8 eq.) in DMF.

    • Add the cyclization cocktail to the resin.

    • Shake at room temperature for 4-24 hours. The reaction progress should be monitored by HPLC/MS analysis of a small cleaved sample.

    • Once the cyclization is complete, drain the solution and wash the resin extensively with DMF (5 x 10 mL) and DCM (5 x 10 mL).

Cleavage and Final Deprotection
  • Dry the resin thoroughly under vacuum.

  • Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5). Caution: Work in a fume hood and wear appropriate PPE.

  • Add the cleavage cocktail to the resin (10 mL per gram of resin).

  • Shake for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate.

  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

  • Dry the crude peptide pellet under vacuum.

Purification and Characterization
  • Purification:

    • Dissolve the crude peptide in a suitable solvent (e.g., Acetonitrile/Water with 0.1% TFA).

    • Purify the macrocyclic peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization:

    • Confirm the identity and purity of the final product using Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Troubleshooting

IssuePossible CauseSuggested Solution
Incomplete Coupling Steric hindrance from the β-amino acid or aggregation of the peptide chain.Double couple the amino acid, increase coupling time, or use a stronger coupling reagent like HATU.
Low Cyclization Yield Unfavorable peptide conformation for cyclization; competing dimerization or oligomerization.Screen different coupling reagents and bases. Perform cyclization at a higher dilution in solution-phase if on-resin fails.[17]
Side Product Formation Racemization during coupling or cyclization; incomplete deprotection.Use Oxyma Pure to suppress racemization. Ensure complete deprotection before proceeding to the next step.

Conclusion

The incorporation of (3S)-3-amino-3-(3,5-difluorophenyl)propanoic acid represents a powerful strategy for the design and synthesis of novel macrocyclic peptides with enhanced therapeutic properties. The protocols outlined in this application note provide a robust framework for researchers to explore the vast chemical space offered by fluorinated β-amino acids. While challenges such as reduced reactivity during SPPS may arise, these can be overcome with careful optimization of reaction conditions.[15][16] The resulting fluorinated macrocyclic peptides have the potential to lead to the development of next-generation therapeutics for a wide range of diseases.

References

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Fluorinated Amino Acids in Modern Drug Discovery.
  • Zhang, C., & Suga, H. (2021). Ribosomal translation of fluorinated non-canonical amino acids for de novo biologically active fluorinated macrocyclic peptides. Chemical Science, 12(39), 13035–13042.
  • Bode, G., et al. (2021). Utility of fluorinated α-amino acids in development of therapeutic peptides. Expert Opinion on Drug Discovery, 16(12), 1465-1478.
  • Bode, G., et al. (2021). Utility of fluorinated α-amino acids in development of therapeutic peptides. Taylor & Francis Online.
  • Bode, G., et al. (2021). Utility of fluorinated α-amino acids in development of therapeutic peptides. PubMed.
  • Smal, D. P., et al. (2017). Structure-Based Design of Non-natural Macrocyclic Peptides That Inhibit Protein–Protein Interactions. Journal of Medicinal Chemistry, 60(21), 8998–9006.
  • Rogers, J. R., et al. (2021). A Selection of Macrocyclic Peptides That Bind STING From an mRNA‐Display Library With Split Degenerate Codons.
  • Smal, D. P., et al. (2017). Structure-Based Design of Non-natural Macrocyclic Peptides That Inhibit Protein–Protein Interactions.
  • Smal, D. P., et al. (2017). Structure-Based Design of Non-natural Macrocyclic Peptides That Inhibit Protein–Protein Interactions.
  • Passioura, T., & Suga, H. (2021). Recent Advances in Non‐Standard Macrocyclic Peptide Ligand Discovery using mRNA Display. ChemBioChem, 22(16), 2585-2594.
  • Nowick, J. S. (2018). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
  • Fukumoto, K., & Asano, N. (2021). Recent advances in the solid- and solution-phase synthesis of peptides and proteins using micro-flow technology. Journal of Synthetic Organic Chemistry, Japan, 79(1), 2-13.
  • Li, Z., et al. (2021). Solid‐Phase Peptide Macrocyclization and Multifunctionalization via Dipyrrin Construction.
  • O'Sullivan, B., & El-Faham, A. (2019). Full solid-phase total synthesis of macrocyclic natural peptides using four-dimensionally orthogonal protective groups. Organic & Biomolecular Chemistry, 17(1), 13-22.
  • Isidro-Llobet, A., et al. (2009). Practical Synthesis Guide to Solid Phase Peptide Chemistry. CS Bio Co.
  • Navickas, A., et al. (2023). Synthesis and Development of 3-((2,4-Difluorophenyl)Amino)Propanoic Acid Derivatives as an Antiproliferative Medicinal Chemistry Scaffold Targeting Growth Factor Receptors. Molecules, 28(5), 2197.
  • Nieß, A., et al. (2021). Systematic Evaluation of Fluorination as Modification for Peptide‐Based Fusion Inhibitors against HIV‐1 Infection. ChemMedChem, 16(20), 3144-3153.
  • Sutherland, A. (2021). Synthesis of complex unnatural fluorine-containing amino acids. Tetrahedron, 83, 131976.
  • Biotage. (n.d.). Evaluation of On-Resin Head-to-Tail Cyclization Protocols for Peptides on Automated Synthesizers.
  • Ruiz-Gómez, G., et al. (2016). Peptide aromatic interactions modulated by fluorinated residues: Synthesis, structure and biological activity of Somatostatin analogs containing 3-(3',5'difluorophenyl)-alanine. Scientific Reports, 6, 27285.
  • Ge, L., et al. (2026).
  • Wesdemiotis, C., & Julian, R. R. (2021).
  • Katoh, T., & Suga, H. (2022). In Vitro Selection of Foldamer-Like Macrocyclic Peptides Containing 2-Aminobenzoic Acid and 3-Aminothiophene-2-Carboxylic Acid. Journal of the American Chemical Society, 144(5), 2069–2072.
  • Zhang, X., & Hu, J. (2023). Recent advances in the synthesis of fluorinated amino acids and peptides.
  • Navickas, A., et al. (2026). Synthesis and Development of 3-((2,4-Difluorophenyl)Amino)Propanoic Acid Derivatives as an Antiproliferative Medicinal Chemistry Scaffold Targeting Growth Factor Receptors.
  • Talibov, V. O. (2019). Design and Synthesis of Macrocyclic Peptides as Potential Inhibitors of Lysine-Specific Demethylase 1. DiVA portal.
  • Guevara, N. (2023). Design and Biomedical Applications of Macrocyclic Peptides. eScholarship.
  • Lawrence, R. M., et al. (2016). A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids. Molecules, 21(7), 886.
  • Das, S., et al. (2003). Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. Tetrahedron Letters, 44(44), 8143-8146.

Sources

Application

Application Note: (3S)-3-Amino-3-(3,5-difluorophenyl)propanoic Acid as a Premier Chiral Building Block in Drug Discovery

Introduction & Mechanistic Rationale (3S)-3-Amino-3-(3,5-difluorophenyl)propanoic acid is a highly specialized, enantiopure fluorinated β-amino acid. The integration of this chiral building block into small molecules and...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

(3S)-3-Amino-3-(3,5-difluorophenyl)propanoic acid is a highly specialized, enantiopure fluorinated β-amino acid. The integration of this chiral building block into small molecules and peptidomimetics leverages two distinct chemical advantages that are foundational to modern rational drug design:

  • Proteolytic Stability via the β-Backbone: The insertion of an additional methylene group into the amino acid backbone creates a β-amino acid. Endogenous proteases, such as trypsin and α-chymotrypsin, are evolutionarily optimized to cleave the peptide bonds of standard α-amino acids. Because they fail to recognize the extended β-homologue, incorporating this building block grants profound metabolic stability and increases the in vivo half-life of peptide-based therapeutics[1].

  • The Fluorine Effect: The 3,5-difluorophenyl moiety introduces unique stereoelectronic properties. The high electronegativity of fluorine lowers the pKa of the adjacent primary amine, modulating physiological ionization to optimize membrane permeability. Furthermore, the highly polarized carbon-fluorine bonds significantly enhance lipophilicity and enable robust multipolar interactions within target binding pockets, which is critical for target affinity[2][3].

Key Therapeutic Applications

The unique structural profile of (3S)-3-amino-3-(3,5-difluorophenyl)propanoic acid makes it a highly sought-after scaffold across several therapeutic domains:

  • Dipeptidyl Peptidase-4 (DPP-4) Inhibitors (Type 2 Diabetes): This building block is a critical structural analog for the synthesis of gliptin-class antidiabetic agents. While the blockbuster drug sitagliptin utilizes a 2,4,5-trifluorophenyl group, 3,5-difluorophenyl derivatives are extensively utilized in structure-activity relationship (SAR) studies to optimize hERG channel selectivity and mitigate cardiovascular liabilities[3][4].

  • Glucokinase Activators: β-amino acid derivatives containing the 3,5-difluorophenyl motif have been identified as potent activators of glucokinase. These compounds act as glucose sensors, enhancing insulin secretion from pancreatic β-cells and offering alternative mechanisms for the treatment of Type 2 Diabetes, obesity, and neuropathy[5][6].

  • Antimicrobial Peptidomimetics: The integration of fluorinated β-amino acids into amphipathic structures generates potent antimicrobial peptides (AMPs). The difluorophenyl group provides the necessary lipophilic side-chain to disrupt bacterial membranes while resisting degradation by liver microsomes[1].

Quantitative Data: Pharmacokinetic & Structural Profiling

The following table summarizes the comparative advantages of utilizing the fluorinated β-amino acid scaffold over standard alternatives:

Parameterα-Amino Acid (Standard)Unfluorinated β-Amino Acid(3S)-3-Amino-3-(3,5-difluorophenyl)propanoic acid
Backbone Structure α-carbon spacingβ-carbon spacingβ-carbon spacing
Proteolytic Stability Low (Rapid cleavage)High (Resists standard proteases)Very High (Resists proteases & microsomes)
Lipophilicity (LogP impact) BaselineModerate increaseSignificant increase
Target Affinity (e.g., DPP-4) N/ALowHigh (Sub-nanomolar potential)
hERG Channel Liability N/AModerateReduced (Improved safety profile)

Experimental Workflows & Protocols

Protocol 1: Enzymatic Kinetic Resolution of Racemic Esters

To achieve the critical (3S) stereochemistry required for biological activity, a highly efficient, self-validating enzymatic kinetic resolution is employed using Lipase PS (Burkholderia cepacia). This method leverages the enzyme's strict stereoselectivity to hydrolyze only the (S)-enantiomer[2][7].

Step-by-Step Methodology:

  • Substrate Preparation: Dissolve racemic ethyl 3-amino-3-(3,5-difluorophenyl)propanoate hydrochloride in diisopropyl ether (iPr₂O).

  • Enzyme Addition: Add Lipase PS and a catalytic amount of triethylamine (Et₃N) to neutralize the hydrochloride salt.

  • Hydrolysis: Introduce H₂O (water) and incubate the reaction mixture at 45 °C under continuous orbital shaking.

  • Monitoring: Monitor the reaction via chiral HPLC until exactly 50% conversion is achieved (typically 24-48 hours).

  • Separation: Filter out the immobilized enzyme. Extract the organic layer with aqueous HCl. The unreacted (3R)-ester remains in the organic phase, while the (3S)-amino acid product partitions into the aqueous phase.

  • Isolation: Adjust the aqueous phase to its isoelectric point to precipitate the enantiopure (3S)-3-amino-3-(3,5-difluorophenyl)propanoic acid (ee ≥ 99%)[2].

G Racemic Racemic Ester (±)-3-Amino-3-(3,5-difluorophenyl) propanoate Lipase Lipase PS (Burkholderia cepacia) iPr2O, H2O, 45°C Racemic->Lipase Enzymatic Hydrolysis S_Acid (3S)-Amino Acid Enantiopure Product (ee ≥ 99%) Lipase->S_Acid Hydrolyzed R_Ester (3R)-Amino Ester Unreacted Lipase->R_Ester Intact

Caption: Workflow for the enzymatic kinetic resolution of racemic fluorinated β-amino esters.

Protocol 2: Amide Coupling for Peptidomimetic Incorporation

Once the enantiopure (3S) building block is isolated, it can be incorporated into larger drug scaffolds or peptides using standard coupling chemistry.

Step-by-Step Methodology:

  • Activation: Dissolve (3S)-3-amino-3-(3,5-difluorophenyl)propanoic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF.

  • Base Addition: Add N,N-diisopropylethylamine (DIPEA, 3.0 eq) and stir for 10 minutes at room temperature to form the active ester.

  • Coupling: Add the target amine or resin-bound peptide sequence (1.1 eq) to the mixture.

  • Incubation: Stir the reaction under a nitrogen atmosphere for 2-4 hours.

  • Workup: Quench with saturated aqueous NaHCO₃, extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate in vacuo to yield the functionalized β-amino amide[1].

Pathway Meal Meal Intake GLP1 GLP-1 Secretion (Active) Meal->GLP1 DPP4 DPP-4 Enzyme GLP1->DPP4 Substrate Binding Insulin Insulin Secretion GLP1->Insulin Receptor Activation Inactive Inactive GLP-1 DPP4->Inactive Cleavage Inhibitor (3S)-Difluorophenyl β-Amino Acid Derivative (Inhibitor) Inhibitor->DPP4 Competitive Inhibition Glucose Blood Glucose Lowering Insulin->Glucose

Caption: Pharmacological pathway demonstrating DPP-4 inhibition by β-amino acid derivatives.

References

  • Title: Efficient Synthesis of New Fluorinated β-Amino Acid Enantiomers through Lipase-Catalyzed Hydrolysis Source: NIH (National Library of Medicine) URL: [Link][2]

  • Title: Efficient and scalable synthesis of α,α-disubstituted β-amino amides Source: RSC Publishing URL: [Link][1]

  • Title: Next Generation of Fluorine-Containing Pharmaceuticals, Compounds Currently in Phase II–III Clinical Trials of Major Pharmaceutical Companies: New Structural Trends and Therapeutic Areas Source: Chemical Reviews - ACS Publications URL: [Link][3]

  • Title: WO 2009/092432 A1 - BETA-AMINO ACID DERIVATIVES FOR TREATMENT OF DIABETES Source: Google Patents / WIPO URL: [Link][6]

  • Title: Concise enantioselective synthesis of β-benzyl-β-amino acid via construction of chiral N-Boc-3-benzyl-5-oxoisoxazolidine through cross-metathesis/conjugate addition/oxidation Source: RHHZ URL: [Link][4]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting (3S)-3-amino-3-(3,5-difluorophenyl)propanoic acid Peptide Coupling

Welcome to the Advanced Peptide Synthesis Support Center. As a Senior Application Scientist, I have designed this guide to address one of the most persistent challenges in peptidomimetic synthesis: the racemization and d...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Peptide Synthesis Support Center. As a Senior Application Scientist, I have designed this guide to address one of the most persistent challenges in peptidomimetic synthesis: the racemization and degradation of β³-aryl amino acids during solid-phase peptide synthesis (SPPS).

Unlike standard α-amino acids, the coupling of (3S)-3-amino-3-(3,5-difluorophenyl)propanoic acid presents unique mechanistic hurdles. This guide bypasses generic advice to provide you with field-proven, self-validating protocols grounded in physical organic chemistry.

The Core Problem: Mechanistic Causality of β-Carbon Racemization

To solve an experimental failure, we must first understand its causality. Standard α-amino acids typically epimerize via an oxazolone intermediate during carboxyl activation[1]. However, for β³-amino acids like (3S)-3-amino-3-(3,5-difluorophenyl)propanoic acid, the chiral center resides at the β-carbon (C3), making the oxazolone pathway irrelevant.

Instead, racemization here is driven by an E1cB elimination followed by a Michael re-addition [[2]]().

When the C-terminal carboxylic acid is activated, the adjacent α-protons (C2) become highly acidic. This acidity is severely exacerbated by the strong electron-withdrawing inductive effect of the 3,5-difluorophenyl group. When exposed to a tertiary amine base (e.g., DIPEA), the α-carbon is deprotonated to form an enolate. This intermediate rapidly collapses, expelling the protected β-amino group (Fmoc-NH⁻) to form a stable, conjugated 3,5-difluorocinnamic acid derivative. The expelled amine then re-adds to the planar α,β-unsaturated system from either face, destroying the (3S) stereocenter 3.

Mechanism A Activated β³-Amino Acid (Chiral C3 Center) B C2 Enolate Intermediate (Loss of α-Proton) A->B Tertiary Base (e.g., DIPEA) C Cinnamic Acid Derivative (Achiral α,β-Unsaturated) B->C E1cB Elimination (- Fmoc-NH⁻) D Racemized β³-Amino Acid (R/S Mixture at C3) C->D Michael Re-addition (+ Fmoc-NH₂)

Figure 1: E1cB elimination and Michael re-addition causing β-carbon racemization.

Diagnostic FAQs

Q: I used standard HATU/DIPEA for my coupling. My yield is low, and I see a massive double peak in my HPLC. What happened? A: You are observing the classic E1cB elimination/racemization cascade. HATU requires a strong base like DIPEA (pKa ~10.5) to generate the active ester. This strong base rapidly deprotonates the α-carbon. The double peak on your chromatogram is the diastereomeric mixture caused by the racemization of the (3S) center, and the low yield is due to irreversible accumulation of the cinnamic acid byproduct 4.

Q: Can I just lower the equivalents of DIPEA to prevent this? A: No. Even sub-stoichiometric amounts of DIPEA are sufficient to trigger the E1cB pathway because the 3,5-difluorophenyl group heavily stabilizes the elimination transition state. You must change the strength of the base or eliminate the base entirely from the coupling cocktail 4.

Q: What is the self-validating method to confirm elimination occurred? A: Perform an LC-MS analysis of a micro-cleavage from your resin. Look for a mass peak corresponding to [M - 239 Da] (if the Fmoc group is lost during elimination) or [M - 17 Da] (loss of NH₃ if the elimination occurs after deprotection). The presence of this cinnamic acid mass confirms the E1cB pathway is active and your base conditions are too harsh.

Quantitative Reagent Comparison

To suppress the E1cB pathway, we must manipulate the basicity of the reaction environment. The table below summarizes the expected outcomes when coupling β³-aryl amino acids using various activation strategies.

Coupling SystemBase UsedBase pKaE1cB Elimination RiskExpected Racemization
HATU DIPEA10.5Critical> 15%
HBTU NMM7.38Moderate5 - 10%
HATU sym-Collidine7.43Low1 - 3%
DIC / OxymaPure NoneN/AEliminated < 1%
Validated Base-Free Coupling Protocol

This step-by-step methodology utilizes DIC and OxymaPure to ensure zero epimerization. The protocol includes built-in self-validation checks to guarantee scientific integrity at every stage.

Step 1: Resin Swelling & Deprotection

  • Swell the peptide-resin in DMF for 30 minutes.

  • Deprotect the N-terminal Fmoc group using 20% Piperidine in DMF (2 x 5 mins).

  • Self-Validation Check: Monitor the UV absorbance of the deprotection effluent at 301 nm. A flat baseline after the final wash confirms complete removal of the Fmoc group and residual piperidine.

Step 2: Pre-Activation (Critical Step)

  • In a separate clean vial, dissolve 3.0 eq of Fmoc-(3S)-3-amino-3-(3,5-difluorophenyl)propanoic acid and 3.0 eq of OxymaPure in minimal DMF (approx. 0.1 M concentration).

  • Add 3.0 eq of N,N'-Diisopropylcarbodiimide (DIC).

  • Stir the mixture for exactly 3 minutes at room temperature. Causality: Activating the carboxylic acid without a tertiary amine base maintains a mildly acidic environment, completely preventing the formation of the C2 enolate 4.

Step 3: Coupling Execution

  • Transfer the pre-activated cocktail to the resin.

  • Agitate gently for 90 to 120 minutes at room temperature. Causality: β-amino acids couple significantly slower than α-amino acids because the additional methylene carbon alters the nucleophilic attack trajectory 5. Do not rush this step.

Step 4: Self-Validation (Micro-Cleavage Check)

  • Withdraw ~1 mg of the coupled resin and wash thoroughly with DCM.

  • Cleave the peptide using a cocktail of 95% TFA / 2.5% TIS / 2.5% H₂O for 1 hour.

  • Analyze the supernatant via LC-MS.

    • Pass Criteria: Dominant peak at the expected [M+H]+ mass.

    • Fail Criteria: Presence of a [M - 239]+ peak indicates the Fmoc-eliminated cinnamic acid derivative. If this is present, verify that no residual piperidine was left on the resin prior to coupling.

Step 5: Capping

  • Wash the resin with DMF (5 x 1 min).

  • Cap any unreacted amines using Acetic Anhydride / DIPEA (10:5 eq) in DMF for 10 minutes to prevent deletion sequences in subsequent steps.

References
  • Benchchem Technical Support Center - Racemization of Boc-L-beta-amino acids during activation.1[1]

  • Organic Aldehyde Chemistry & E1cB Mechanisms - Scribd Chemical Reactions Database.3[3]

  • Perczel, A. et al. (2019) - Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take? RSC Advances. 5[5]

  • Bachem Guide (2024) - Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. 4[4]

  • ResearchGate (2026) - A Single Residue Influences the Reaction Mechanism of Ammonia Lyases and Mutases (E1cB in β-amino acids). 2[2]

Sources

Optimization

troubleshooting low yield in (3S)-3-amino-3-(3,5-difluorophenyl)propanoic acid scale-up

Technical Support Center: Scale-Up Troubleshooting for Chiral β -Amino Acids Welcome to the Process Chemistry Technical Support Center. This guide is specifically engineered for researchers, process chemists, and drug de...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Scale-Up Troubleshooting for Chiral β -Amino Acids

Welcome to the Process Chemistry Technical Support Center. This guide is specifically engineered for researchers, process chemists, and drug development professionals troubleshooting yield and enantiomeric excess (ee%) attrition during the scale-up of (3S)-3-amino-3-(3,5-difluorophenyl)propanoic acid .

Because this molecule is a chiral aromatic β -amino acid, its synthesis at scale typically relies on either biocatalytic transamination or transition-metal asymmetric hydrogenation . Both pathways present unique thermodynamic and kinetic challenges when transitioning from bench-scale (high mass/heat transfer) to pilot-plant reactors.

Quantitative Diagnostic Matrix

Before altering your synthetic route, use the following self-validating data matrix to diagnose the root cause of your yield loss. Compare your in-process control (IPC) data against these threshold indicators to isolate the failure mode.

Observed SymptomPrimary Synthetic RouteProbable Root CauseKey Quantitative Indicator (IPC)Recommended Corrective Action
High levels of 3,5-difluoroacetophenone Biocatalysis (Transaminase)Spontaneous decarboxylation of the β -keto acid intermediate.Acetophenone byproduct > 5% (HPLC area).Implement a lipase/transaminase cascade; reduce lipase loading by 50%.
Stalled conversion at ~50% Biocatalysis (Transaminase)Thermodynamic equilibrium limit reached due to product inhibition or weak amine donor.Acetone/Amine donor ratio plateaus; unreacted ketone remains.Switch to a "smart" amine donor (e.g., Lysine) or apply continuous vacuum to remove acetone.
Significant drop in ee% at scale Chemocatalysis (Hydrogenation) H2​ mass transfer limitation ( kL​a drop) leading to off-cycle non-selective reduction. H2​ uptake rate is linear (mass-transfer limited) rather than exponential.Increase impeller tip speed; increase H2​ pressure; optimize baffle geometry.
Incomplete conversion (Catalyst death) Chemocatalysis (Hydrogenation)Catalyst poisoning by upstream impurities (halides, sulfur, or heavy metals).ICP-MS shows >10 ppm residual sulfur/halides in the starting enamine.Treat starting material with metal scavenger resins prior to hydrogenation.

Troubleshooting Guides & FAQs

Route A: Biocatalytic Transamination Cascades

Mechanistic Focus: Overcoming Thermodynamic Instability

Q: Why does my yield drop drastically at the 10-liter scale, accompanied by a strong smell of acetophenone, when it worked perfectly in a 50 mL flask? A: You are experiencing the classic thermodynamic instability of aromatic β -keto acids. The immediate precursor to your target molecule is 3-(3,5-difluorophenyl)-3-oxopropanoic acid. At process temperatures and physiological pH (required for the ω -transaminase), this β -keto acid undergoes a rapid, spontaneous decarboxylation via a six-membered cyclic transition state, yielding 3,5-difluoroacetophenone and CO2​ [1]. At bench scale, mixing is instantaneous, and the transaminase can aminate the substrate before it degrades. At scale, mixing times increase, and the local concentration of the β -keto acid exceeds the transaminase's turnover rate ( kcat​ ).

Q: How can I prevent this decarboxylation without deactivating the transaminase? A: You must decouple the generation of the unstable intermediate from its bulk addition. The industry standard is to use a chemoenzymatic cascade [2]. Instead of feeding the β -keto acid directly, start with the thermodynamically stable ethyl 3-(3,5-difluorophenyl)-3-oxopropanoate. Introduce a lipase (or esterase) to slowly hydrolyze the ester into the β -keto acid in situ. By deliberately making the lipase hydrolysis the rate-limiting step, you maintain a near-zero steady-state concentration of the unstable β -keto acid, allowing the ω -transaminase to aminate it instantly[1].

Biocatalysis Ester β-Keto Ester (Stable) Lipase Lipase / Esterase (Hydrolysis) Ester->Lipase KetoAcid β-Keto Acid (Unstable) Lipase->KetoAcid Rate-limiting Decarb Spontaneous Decarboxylation KetoAcid->Decarb Competing Transaminase ω-Transaminase + Amine Donor KetoAcid->Transaminase Fast Amination Waste Acetophenone (Waste) Decarb->Waste Product (3S)-β-Amino Acid (Product) Transaminase->Product

Fig 1. Biocatalytic cascade highlighting the competing decarboxylation of the β-keto acid.

Route B: Transition-Metal Asymmetric Hydrogenation

Mechanistic Focus: Gas-Liquid Mass Transfer and Kinetics

Q: We are hydrogenating methyl (Z)-3-amino-3-(3,5-difluorophenyl)acrylate using a Rh(I)-Josiphos catalyst. The ee% was 98% at bench scale but dropped to 85% in the pilot plant. Why does scale-up affect stereoselectivity? A: This is a hallmark of H2​ gas-liquid mass transfer limitation ( kL​a starvation). Chiral transition-metal catalysts operate via complex catalytic cycles. The enantioselectivity is determined by the relative rates of hydrogenation of the rapidly interconverting diastereomeric catalyst-substrate complexes (the Curtin-Hammett principle). If the dissolved H2​ concentration in the bulk liquid drops because the reactor's agitator cannot disperse the gas fast enough, the catalyst becomes "starved." When starved of H2​ , the catalyst rests in an off-cycle intermediate state. This prolonged resting state allows competing, non-enantioselective background reactions (or degradation of the chiral ligand) to occur, drastically eroding your ee% and overall yield[3].

Q: How do we fix H2​ starvation without buying a new reactor? A: You must increase the driving force for mass transfer. If you cannot increase the agitator's RPM (tip speed) due to equipment limits, you must increase the H2​ headspace pressure to force more gas into the liquid phase (according to Henry's Law). Additionally, verify that your reactor volume isn't exceeding the optimal fill-line for the baffle geometry, which is critical for shearing gas bubbles into smaller, high-surface-area dispersions.

HydroScaleUp Issue Low Yield / Low ee% (Scale-up) MassTransfer Gas-Liquid Mass Transfer Limitation? Issue->MassTransfer Impurity Catalyst Poisoning (Halides/Sulfur)? Issue->Impurity Kinetics Off-cycle Catalyst Degradation MassTransfer->Kinetics H2 Starvation Solution2 Upstream Purification (Scavenger Resins) Impurity->Solution2 ICP-MS Confirmed Solution1 Optimize Agitation & H2 Pressure Kinetics->Solution1

Fig 2. Troubleshooting logic tree for asymmetric hydrogenation scale-up failures.

Standard Operating Protocols (SOPs)

Protocol 1: Self-Validating Chemoenzymatic Cascade Synthesis

Objective: Synthesize (3S)-3-amino-3-(3,5-difluorophenyl)propanoic acid via a dual-enzyme cascade while suppressing decarboxylation.

  • Buffer Preparation: Prepare a 100 mM phosphate buffer (pH 7.5) containing 1 mM Pyridoxal 5'-phosphate (PLP) and 1 M isopropylamine (amine donor). Adjust pH to exactly 7.5 using HCl.

  • Enzyme Loading: Charge the reactor with ω -transaminase (e.g., engineered V. fluvialis ATA) at 5 g/L. Add Lipase (e.g., Candida antarctica Lipase B) at a specifically tuned, low concentration of 0.5 g/L.

  • Substrate Addition: Heat the reactor to 30°C. Begin a continuous, slow feed of ethyl 3-(3,5-difluorophenyl)-3-oxopropanoate (200 mM total target concentration) over 6 hours using a dosing pump.

  • Self-Validating IPC Check (Crucial): At T = 2 hours, pull a sample and analyze via HPLC.

    • Validation Logic: Calculate the ratio of the target β -amino acid to 3,5-difluoroacetophenone.

    • Feedback Loop: If acetophenone exceeds 5% of total peak area, your lipase is hydrolyzing the ester faster than the transaminase can aminate the resulting acid. Immediately reduce the reactor temperature by 3°C to preferentially slow the lipase kinetics, or pause the ester feed.

  • Product Isolation: Once conversion >98% is reached, acidify to pH 2.0 to precipitate the enzymes. Filter, then adjust the filtrate to the isoelectric point of the β -amino acid (approx. pH 5.5-6.0) to induce crystallization.

Protocol 2: High-Pressure Asymmetric Hydrogenation Optimization

Objective: Maintain >98% ee during pilot-scale hydrogenation of the β -enamino ester.

  • Substrate Purification: Dissolve methyl (Z)-3-amino-3-(3,5-difluorophenyl)acrylate in degassed methanol. Pass the solution through a column of silica-supported palladium scavenger (e.g., QuadraPure™) to ensure sulfur/halide impurities are <5 ppm.

  • Catalyst Preparation: In a strictly anaerobic glovebox, prepare a 0.1 mol% solution of [Rh(cod)(Josiphos)]BF4 in degassed methanol.

  • Pressurization & Mass Transfer Tuning: Transfer the substrate and catalyst to a baffled Hastelloy reactor. Purge with N2​ (3x) and H2​ (3x). Pressurize H2​ to 30 bar (Note: Bench scale may have only required 10 bar, but 30 bar compensates for the lower kL​a at scale).

  • Self-Validating IPC Check: Monitor the mass flow controller (MFC) for H2​ uptake.

    • Validation Logic: The uptake curve should be exponential. If the uptake rate is perfectly linear, the reaction is strictly mass-transfer limited.

    • Feedback Loop: If linear, increase agitator RPM by 20% until the uptake curve regains an exponential decay profile.

  • Workup: Vent the reactor, concentrate the solvent in vacuo, and hydrolyze the resulting chiral ester using 2M LiOH in THF/Water to yield the free (3S)- β -amino acid[3].

References

  • The Promising Role of Amine Transaminase Cascades in the Synthesis of Non-Canonical Amino Acids Source: MDPI URL:[Link]

  • Asymmetric synthesis of aromatic β -amino acids using ω -transaminase: Optimizing the lipase concentration to obtain thermodynamically unstable β -keto acids Source: PubMed / Biotechnology Journal URL:[Link]

  • Catalytic Asymmetric Synthesis of Unprotected β2 -Amino Acids Source: Journal of the American Chemical Society (ACS Publications) URL:[Link]

Sources

Troubleshooting

overcoming solubility issues of (3S)-3-amino-3-(3,5-difluorophenyl)propanoic acid in organic solvents

Welcome to the Technical Support Center for (3S)-3-amino-3-(3,5-difluorophenyl)propanoic acid . This portal is designed for researchers, synthetic chemists, and drug development professionals facing solubility bottleneck...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for (3S)-3-amino-3-(3,5-difluorophenyl)propanoic acid .

This portal is designed for researchers, synthetic chemists, and drug development professionals facing solubility bottlenecks with this specific chiral β -amino acid. Because this molecule features both a highly polar zwitterionic backbone and a lipophilic, electron-withdrawing 3,5-difluorophenyl ring, it frequently exhibits a "solubility paradox"—resisting both aqueous and standard organic solvation.

Below, you will find a mechanistic breakdown of these issues, a diagnostic decision tree, step-by-step troubleshooting protocols, and an FAQ section to guide your experimental design.

I. Mechanistic Overview: The Solubility Paradox

At neutral pH, (3S)-3-amino-3-(3,5-difluorophenyl)propanoic acid exists as a zwitterion ( NH3+​ / COO− ). The strong electrostatic intermolecular forces (lattice energy) between these charged groups prevent dissolution in non-polar or moderately polar organic solvents like dichloromethane (DCM), ethyl acetate (EtOAc), or ethers [5]. Simultaneously, the 3,5-difluorophenyl moiety creates a hydrophobic shield that severely limits its solubility in water compared to simple aliphatic β -amino acids like β -alanine [2].

To force this molecule into an organic phase, you must disrupt the zwitterionic lattice. This is achieved through three primary vectors:

  • pH Modulation (Salt Formation): Protonating the carboxylate or deprotonating the amine to yield a singly charged, organically soluble salt.

  • Dielectric Shielding: Using highly polar aprotic solvents (e.g., DMF, DMSO) combined with chaotropic salts to mask the charges.

  • Covalent Masking: Installing protecting groups (e.g., Boc, Fmoc) to permanently eliminate the zwitterion for downstream organic synthesis [9].

II. Diagnostic Decision Tree

Use the following workflow to determine the optimal solubilization strategy based on your downstream application requirements.

G Start Solubility Issue: (3S)-3-amino-3-(3,5-difluorophenyl) propanoic acid Q1 Is your downstream reaction sensitive to pH changes? Start->Q1 A1_Yes Yes (e.g., Sensitive Couplings) Q1->A1_Yes A1_No No (e.g., Salt Exchange/Extraction) Q1->A1_No Q2 Do you need permanent organic solubility? A1_Yes->Q2 Sol2 Use Acid/Base Additives (TFA or DIPEA) to disrupt zwitterionic lattice A1_No->Sol2 Sol4 Reverse Micelle Extraction (e.g., AOT in Hexane) A1_No->Sol4 For biphasic extraction Sol1 Use Polar Aprotic Solvents (DMF/NMP) + Chaotropic Salts (e.g., LiCl) Q2->Sol1 Temporary (In Situ) Sol3 Protecting Group Strategy (Fmoc/Boc or Esterification) Q2->Sol3 Permanent (Multi-step)

Fig 1. Decision matrix for solubilizing zwitterionic β -amino acids in organic workflows.

III. Quantitative Solubility & Strategy Matrix

Table 1: Expected solubility behaviors and recommended solvent systems.

Solvent SystemAdditive / ModifierSolubilization MechanismExpected SolubilityBest For...
DCM / EtOAc NoneN/A (Zwitterion intact) <1 mg/mLN/A
DCM 5% TFAProtonation of COO− to COOH >50 mg/mLAcidic deprotections, LC-MS
DMF or NMP 2.0 eq DIPEADeprotonation of NH3+​ to NH2​ ∼30−50 mg/mLPeptide coupling (SPPS)
THF 5% LiClChaotropic disruption of H-bonds ∼10−20 mg/mLGrignard/organometallic steps
Hexane Aerosol-OT (AOT)Reverse micelle encapsulationModerateLiquid-liquid extraction[3, 4]
HFIP NoneStrong H-bond donation >50 mg/mLRecrystallization, structural NMR

IV. Troubleshooting Guides & Methodologies

Protocol A: In Situ Solubilization for Amide Coupling (Transient Masking)

Issue: The amino acid remains as a cloudy suspension in DMF/DCM mixtures during standard EDC/HOBt or HATU coupling, leading to low yields. Causality: The zwitterion is not sufficiently disrupted by the weak basicity of the solvent alone. The amine must be fully deprotonated to act as a nucleophile.

Step-by-Step Methodology:

  • Weigh (3S)-3-amino-3-(3,5-difluorophenyl)propanoic acid (1.0 eq) into an oven-dried flask purged with Argon.

  • Suspend the solid in anhydrous DMF (concentration ∼0.1 M). The mixture will be heterogeneous.

  • Add 2.5 to 3.0 equivalents of N,N-Diisopropylethylamine (DIPEA) dropwise under vigorous stirring.

    • Expert Note: The electron-withdrawing 3,5-difluorophenyl group slightly lowers the pKa of the adjacent amine. DIPEA is sufficiently basic to shift the equilibrium, deprotonating the ammonium ion and dissolving the compound as a homogeneous carboxylate salt.

  • Once the solution is clear (usually within 5-10 minutes), proceed immediately with the addition of your coupling reagents (e.g., HATU) and the partner amine/acid.

Protocol B: Permanent Solubilization via N-Boc Protection

Issue: You need to perform multiple downstream organic transformations (e.g., esterification, reduction) where transient salt formation is incompatible. Causality: Covalent masking of the amine removes the zwitterionic character permanently, allowing the molecule to behave like a standard lipophilic organic acid.

Step-by-Step Methodology:

  • Suspend the amino acid (10 mmol) in a 1:1 mixture of 1,4-Dioxane and Water ( 40 mL total).

  • Add 1 M NaOH ( 11 mL, 1.1 eq) to dissolve the amino acid completely (forms the sodium carboxylate salt).

  • Cool the reaction to 0∘ C using an ice bath.

  • Add Di-tert-butyl dicarbonate ( Boc2​O , 1.2 eq) dissolved in 10 mL of 1,4-Dioxane dropwise over 15 minutes.

  • Warm to room temperature and stir for 12 hours.

  • Workup (Critical Step): Concentrate the mixture in vacuo to remove the dioxane. Add water ( 20 mL) and wash with EtOAc ( 2×20 mL) to remove unreacted Boc2​O .

  • Acidify the aqueous layer with 1 M HCl to pH ∼2.5 . The Boc-protected amino acid will precipitate.

  • Extract the aqueous layer with EtOAc ( 3×30 mL). The compound is now highly soluble in EtOAc.

  • Dry the combined organic layers over Na2​SO4​ , filter, and concentrate to yield the organically soluble Boc-protected derivative.

V. Frequently Asked Questions (FAQs)

Q: Why does the 3,5-difluoro substitution make it harder to dissolve than standard β -alanine? A: Standard β -alanine is highly water-soluble ( 550 g/L) [2]. However, the addition of the 3,5-difluorophenyl ring introduces a massive hydrophobic bulk. Fluorine is highly electronegative but also highly lipophilic in aromatic systems. This creates a molecule that is too lipophilic to dissolve well in water, but remains too polar (due to the zwitterion) to dissolve in non-polar organic solvents.

Q: I cannot use water or basic conditions, but I need to dissolve this compound in an organic solvent. What is the best approach? A: Use Hexafluoro-2-propanol (HFIP) . HFIP is a highly polar, strongly hydrogen-bond-donating solvent with a low boiling point ( 58∘ C). It excels at breaking the intermolecular hydrogen bonds of zwitterionic lattices without permanently altering the molecule's protonation state. Alternatively, if your system tolerates it, adding 1−5% Trifluoroacetic acid (TFA) to DCM will instantly solubilize the compound by protonating the carboxylate.

Q: Can I use liquid-liquid extraction to purify this un-protected amino acid from an aqueous mixture? A: Not using standard organic solvents. Because it is essentially insoluble in organic solvents, it will remain in the aqueous phase. However, you can use Reverse Micellar Extraction . By adding an ionic surfactant like Aerosol-OT (AOT) to a non-polar solvent like hexane, the zwitterionic amino acid can be extracted into the organic phase. The extraction is driven by electrostatic interactions between the amino acid and the surfactant headgroups at the active reverse micellar interface [3, 4].

Q: Is the β -amino acid prone to polymerization when solubilized in organic solvents? A: Unprotected β -amino acids can undergo intermolecular condensation to form β -peptides, but this typically requires high heat or coupling reagents. However, if you are attempting to form N-carboxyanhydrides (NCAs) for controlled polymerization, moisture tolerance becomes a severe issue. Recent advances have shown that β -amino acid NCAs can be synthesized in moisture-tolerant routes using mixed organic systems (like PE/THF) if handled correctly at low temperatures [9].

G Zwitterion Zwitterion (Insoluble in Organics) Acidic Add TFA (pH < 2) Cationic Form Zwitterion->Acidic Protonation of COO- Basic Add DIPEA (pH > 9) Anionic Form Zwitterion->Basic Deprotonation of NH3+ Soluble1 Soluble in DCM/MeOH Acidic->Soluble1 Soluble2 Soluble in DMF/NMP Basic->Soluble2

Fig 2. Mechanism of zwitterion disruption via pH modulation for organic solubilization.

VI. References

  • Blom, M. N., Compagnon, I., Polfer, N. C., von Helden, G., Meijer, G., Suhai, S., Paizs, B., & Oomens, J. (2007). Stepwise Solvation of an Amino Acid: The Appearance of Zwitterionic Structures. The Journal of Physical Chemistry A.[Link]

  • Rabie, H. R., & Vera, J. H. (1996). Extraction of Zwitterionic Amino Acids with Reverse Micelles in the Presence of Different Ions. Industrial & Engineering Chemistry Research.[Link]

  • ACS Publications. Extraction of Zwitterionic Amino Acids with Reverse Micelles in the Presence of Different Ions | Industrial & Engineering Chemistry Research.[Link]

  • Needleman, S. B. (1958). The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI.[Link]

  • Kamble, C., et al. (2022). A Review on Amino Acids. ResearchGate.[Link]

  • White Rose eTheses Online. Expanding the Enzymatic Toolbox for β-amino Acids and Unnatural Amino Acids Manufacturing.[Link]

  • ResearchGate. Solubility Measurement and Modeling for Betaine in Different Pure Solvents.[Link]

  • Wang, H., et al. (2021). A moisture-tolerant route to unprotected α/β-amino acid N-carboxyanhydrides and facile synthesis of hyperbranched polypeptides. PubMed Central (PMC).[Link]

Optimization

Technical Support Center: Deprotection Strategies for (3S)-3-amino-3-(3,5-difluorophenyl)propanoic Acid Derivatives

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the synthesis and deprotection of β3 -amino acids.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the synthesis and deprotection of β3 -amino acids. The molecule , (3S)-3-amino-3-(3,5-difluorophenyl)propanoic acid , presents a "perfect storm" of synthetic challenges.

The strongly electron-withdrawing 3,5-difluorophenyl group drastically increases the inductive acidity of the adjacent α -protons. When coupled with a protected amine at the β -position, the substrate is highly primed for base-catalyzed epimerization[1] and E1cB elimination[2]. This guide dissects the causality behind common deprotection failures and provides self-validating, optimized protocols to preserve your compound's structural and stereochemical integrity.

Section 1: Fmoc Deprotection & The Elimination Dilemma

Q: Why am I observing a massive byproduct peak corresponding to 3-(3,5-difluorophenyl)acrylic acid during standard Fmoc removal?

A: You are observing an E1cB (Elimination Unimolecular conjugate Base) reaction. Standard Fmoc deprotection relies on 20% piperidine in DMF[2]. While effective for standard α -amino acids, piperidine is a relatively strong base. It abstracts the highly acidic α -proton (C2) of your substrate, generating a stabilized carbanion/enolate. This intermediate rapidly expels the β -amino group to form the thermodynamically stable, highly conjugated cinnamic acid derivative.

The Fix: You must decouple basicity from nucleophilicity. By switching to a milder secondary amine (like piperazine) and buffering the system with 0.1 M HOBt (hydroxybenzotriazole), you suppress the α -deprotonation pathway while maintaining enough nucleophilicity to scavenge the dibenzofulvene intermediate[3].

E1cB_Mechanism Substrate Protected β-Amino Acid (Fmoc-NH-CH(Ar)-CH2-COOR) Base Strong Base (e.g., Piperidine) Substrate->Base Base Addition Carbanion α-Carbanion Intermediate [Fmoc-NH-CH(Ar)-CH(-)-COOR] Base->Carbanion α-Deprotonation (Major) Product Desired Free Amine (NH2-CH(Ar)-CH2-COOR) Base->Product Fmoc Cleavage (Minor) Elimination Cinnamic Acid Derivative (Ar-CH=CH-COOR) Carbanion->Elimination E1cB Elimination (- Fmoc-NH2)

Fig 1. Base-catalyzed E1cB elimination vs. desired Fmoc deprotection in β-amino acids.

Section 2: Boc Deprotection & Aqueous Workup Epimerization

Q: My Boc cleavage with TFA/DCM is clean by LC-MS, but I lose stereochemical integrity at the (3S) center after the basic workup. Why?

A: The cleavage of the Boc group is an acid-catalyzed process that yields the free amine as a TFA salt[4]. The problem occurs during your aqueous basic workup (e.g., using saturated NaHCO₃ or NaOH). The transient high pH at the biphasic interface triggers reversible enolization at the α -carbon. Because the 3,5-difluorophenyl group stabilizes the adjacent charge, the stereocenter at C3 can undergo epimerization via a reversible retro-Michael/Michael addition pathway[1].

The Fix: Eliminate the aqueous workup entirely. Neutralize the TFA salt under anhydrous conditions using a mildly basic ion-exchange resin, such as Amberlyst 21A[5].

Section 3: C-Terminal Ester Hydrolysis

Q: Saponification of my methyl ester using LiOH causes complete racemization. How can I isolate the enantiopure free acid?

A: Hydroxide is a hard nucleophile and a strong base. In sterically hindered β -amino esters, hydroxide abstracts the α -proton faster than it attacks the carbonyl carbon, leading to enolate formation and subsequent racemization[1].

The Fix: Transition to an enzymatic hydrolysis strategy. Lipase B from Candida antarctica (Cal-B) is highly effective at hydrolyzing β3 -amino acid esters under completely neutral conditions (pH 7.0), preserving 100% of the enantiomeric excess[6].

Workflow Start (3S)-3-amino-3-(3,5-difluorophenyl) propanoic acid Fmoc Fmoc Deprotection 5% Piperazine + 0.1M HOBt in DMF Start->Fmoc N-term Fmoc Boc Boc Deprotection 20% TFA/DCM -> Amberlyst 21A Start->Boc N-term Boc Ester Ester Hydrolysis Cal-B Lipase in pH 7.0 Buffer Start->Ester C-term Ester

Fig 2. Optimized deprotection workflows to preserve the (3S) stereocenter and prevent elimination.

Quantitative Comparison of Deprotection Strategies
Protecting GroupStandard ConditionOptimized ConditionEpimerization / Elimination RiskExpected Yield
N-Fmoc 20% Piperidine in DMF5% Piperazine + 0.1 M HOBt in DMFHigh (E1cB elimination)> 90% (Optimized)
N-Boc TFA/DCM, then aq. NaHCO₃TFA/DCM, then Amberlyst 21A resinModerate (Base-catalyzed epimerization)> 95% (Optimized)
C-Methyl Ester LiOH / THF / H₂OCal-B Lipase / pH 7.0 BufferHigh (Enolate formation)> 85% (Optimized)
Self-Validating Experimental Protocols
Protocol A: HOBt-Buffered Fmoc Deprotection

Causality: HOBt reduces the effective basicity of the microenvironment, neutralizing the α -carbanion pathway while piperazine acts as a targeted nucleophile for dibenzofulvene.

  • Preparation: Dissolve the Fmoc-protected (3S)-3-amino-3-(3,5-difluorophenyl)propanoic acid derivative in anhydrous DMF (0.1 M concentration).

  • Reagent Addition: Add piperazine to a final concentration of 5% (v/v) and solid HOBt to a concentration of 0.1 M.

  • Reaction: Stir at 20 °C for 30 minutes. Monitor via LC-MS. Self-Validation: You should observe the mass of the free amine and the piperazine-dibenzofulvene adduct, with <2% of the acrylic acid byproduct.

  • Isolation: Concentrate under reduced pressure and precipitate the product using cold diethyl ether.

Protocol B: Anhydrous Boc Deprotection via Amberlyst 21A

Causality: Solid-phase basic resins neutralize the TFA salt without creating the high-pH aqueous microenvironments that drive epimerization.

  • Cleavage: Dissolve the Boc-protected substrate in a 20% TFA/DCM solution. Stir at 0 °C for 30 minutes, then warm to room temperature for 1 hour[4].

  • Evaporation: Evaporate the solvent and excess TFA under a stream of nitrogen to yield the crude TFA salt.

  • Neutralization: Redissolve the residue in anhydrous methanol. Add 10 mass equivalents of Amberlyst 21A (weakly basic anion exchange resin)[5].

  • Isolation: Stir gently for 45 minutes. Filter the resin through a cotton plug, wash with methanol, and evaporate the filtrate to yield the enantiopure free base.

Protocol C: Enzymatic Ester Hydrolysis

Causality: Lipase B from Candida antarctica (Cal-B) provides stereoselective, neutral hydrolysis of the ester bond, entirely bypassing the base-catalyzed enolization pathway.

  • Preparation: Suspend the methyl ester derivative in a 1:1 mixture of pH 7.0 phosphate buffer and tert-butanol (to aid solubility).

  • Enzyme Addition: Add immobilized Cal-B (Novozym 435) at 10% w/w relative to the substrate[6].

  • Reaction: Incubate at 37 °C with gentle orbital shaking (150 rpm) for 12–24 hours.

  • Isolation: Filter off the immobilized enzyme. Adjust the aqueous layer to pH 4.0 using 1 M citric acid and extract with ethyl acetate to isolate the pure (3S)-carboxylic acid.

References
  • [4] Technical Support Center: Troubleshooting Boc Deprotection Failures, Benchchem. 4

  • [1] Epimerisation in Peptide Synthesis, PMC - NIH. 1

  • [5] How to do work-up of a BOC deprotection reaction by TFA?, ResearchGate. 5

  • [2] Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?, PMC - NIH. 2

  • [3] Methods for Removing the Fmoc Group, Springer Nature Experiments. 7

  • [6] Enzymatic resolution of N-protected-β3-amino methyl esters, using lipase B from Candida antarctica, ResearchGate. 6

Sources

Troubleshooting

Technical Support Center: Synthesis of (3S)-3-amino-3-(3,5-difluorophenyl)propanoic acid

Introduction Welcome to the Technical Support Center for the synthesis of (3S)-3-amino-3-(3,5-difluorophenyl)propanoic acid. This crucial chiral building block, a key intermediate in the synthesis of the dipeptidyl pepti...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the Technical Support Center for the synthesis of (3S)-3-amino-3-(3,5-difluorophenyl)propanoic acid. This crucial chiral building block, a key intermediate in the synthesis of the dipeptidyl peptidase-4 (DPP-4) inhibitor Sitagliptin, presents unique challenges in achieving high enantiomeric and chemical purity. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common side reactions and synthetic hurdles. We will delve into the mechanistic underpinnings of these challenges and provide field-proven strategies to mitigate them, ensuring the integrity of your synthesis.

Core Synthetic Strategies and Potential Pitfalls

The asymmetric synthesis of (3S)-3-amino-3-(3,5-difluorophenyl)propanoic acid predominantly follows two major pathways: enzymatic resolution and asymmetric hydrogenation. Each route, while effective, is susceptible to specific side reactions that can compromise yield and purity.

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Synthetic_Pathways 3,5-Difluorobenzaldehyde 3,5-Difluorobenzaldehyde Enzymatic Synthesis Enzymatic Synthesis 3,5-Difluorobenzaldehyde->Enzymatic Synthesis Transaminase Chemical Synthesis Chemical Synthesis 3,5-Difluorobenzaldehyde->Chemical Synthesis e.g., Mannich Reaction Target_Molecule (3S)-3-amino-3-(3,5-difluorophenyl)propanoic acid Enzymatic Synthesis->Target_Molecule Chemical Synthesis->Target_Molecule Enzymatic_Troubleshooting cluster_0 Problem: Low Conversion cluster_1 Potential Causes cluster_2 Solutions Low_Conversion Low Conversion Product_Inhibition Product Inhibition Low_Conversion->Product_Inhibition Byproduct_Inhibition Byproduct Inhibition Low_Conversion->Byproduct_Inhibition Poor_Solubility Poor Substrate Solubility Low_Conversion->Poor_Solubility Suboptimal_Conditions Sub-optimal Conditions Low_Conversion->Suboptimal_Conditions Lower_pH Lower Reaction pH Product_Inhibition->Lower_pH Byproduct_Removal In-situ Byproduct Removal Byproduct_Inhibition->Byproduct_Removal Add_Cosolvent Add Co-solvent (e.g., DMSO) Poor_Solubility->Add_Cosolvent Optimize_Conditions Optimize pH and Temperature Suboptimal_Conditions->Optimize_Conditions

Caption: Troubleshooting low conversion in enzymatic synthesis.

Section 2: Asymmetric Hydrogenation

A highly efficient route involves the asymmetric hydrogenation of an unprotected β-enamino ester or amide. [1][2]While capable of producing high enantiomeric excess, this method is sensitive to reaction conditions and substrate quality.

Q2: I am observing low enantioselectivity (ee) in my asymmetric hydrogenation. What factors could be contributing to this and how can I improve it?

A2: Achieving high enantioselectivity is paramount. Several factors can lead to a decrease in ee:

  • Ligand Choice: The chiral ligand complexed with the metal catalyst (typically Rhodium) is the primary determinant of stereochemical outcome. Not all ligands are equally effective for all substrates.

  • Solvent Effects: The polarity and coordinating ability of the solvent can significantly influence the catalytic activity and selectivity. [2]* Substrate Purity: Impurities in the starting β-enamino ester can interfere with the catalyst, leading to reduced selectivity.

  • Hydrogen Pressure and Temperature: These parameters can affect the rate of both the desired hydrogenation and potential side reactions, including racemization.

Troubleshooting Strategies:

ParameterRecommended ActionRationale
Ligand Screen a panel of chiral phosphine ligands (e.g., Josiphos family).The steric and electronic properties of the ligand are crucial for creating a chiral environment around the metal center. [1]
Solvent For β-enamino esters, trifluoroethanol (TFE) is often preferred over methanol.TFE can promote higher reactivity and selectivity in these hydrogenations. [2]
Substrate Quality Ensure the β-enamino ester is of high purity and exclusively the (Z)-isomer.The geometry of the enamine is critical for effective chiral recognition by the catalyst. [2]
Reaction Conditions Optimize hydrogen pressure and temperature. Often, milder conditions (e.g., 50°C, 90-100 psig H₂) are effective.Harsher conditions can sometimes lead to non-selective background reactions or catalyst decomposition.
Section 3: Racemization

Maintaining the stereochemical integrity of the chiral center is critical throughout the synthesis and workup.

Q3: My final product shows a loss of enantiomeric purity. At what stages is racemization likely to occur and how can I prevent it?

A3: Racemization, the formation of a 1:1 mixture of enantiomers, can be a significant issue. [3][4]

  • During Coupling Reactions: In subsequent steps where the amino acid is coupled to another molecule, the activation of the carboxyl group can lead to racemization, especially if strong bases are used.

  • During Workup/Purification: Exposure to strongly acidic or basic conditions during workup or purification can cause epimerization at the chiral center.

  • Mechanism: Racemization often proceeds through the formation of an achiral enolate intermediate under basic conditions or an oxazolone intermediate during carboxyl activation.

Preventive Measures:

StageRecommended ActionRationale
Coupling Reactions - Use coupling reagents known to suppress racemization (e.g., COMU, HATU).- Employ a non-nucleophilic, sterically hindered base in minimal necessary amounts.These reagents and conditions are designed to minimize the formation of racemization-prone intermediates. [3]
Workup & Purification - Maintain a neutral or mildly acidic pH during extraction and isolation.- Avoid prolonged exposure to high temperatures.Minimizing exposure to harsh conditions preserves the stereochemical integrity of the product.
General Perform reactions at lower temperatures (e.g., 0°C).Lower temperatures generally reduce the rate of racemization. [3]

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Racemization_Pathway Chiral_Amino_Acid (S)-β-Amino Acid Intermediate Achiral Intermediate (e.g., Enolate) Chiral_Amino_Acid->Intermediate Base or Activator Racemic_Mixture Racemic Mixture (S)- and (R)- Intermediate->Racemic_Mixture Protonation

Caption: General mechanism of racemization.

Experimental Protocols

Protocol 1: Enzymatic Synthesis of (3S)-3-amino-3-(3,5-difluorophenyl)propanoic acid

This protocol provides a general procedure for the enzymatic synthesis using a transaminase.

  • Reaction Setup: In a temperature-controlled vessel, prepare a buffer solution (e.g., 100 mM phosphate buffer, pH 7.5).

  • Reagent Addition: Add the β-keto acid precursor, the amino donor (e.g., L-alanine or isopropylamine), and pyridoxal 5'-phosphate (PLP) cofactor.

  • Enzyme Addition: Add the ω-transaminase enzyme (as a lyophilizate or whole-cell preparation).

  • Reaction Monitoring: Stir the reaction mixture at the optimal temperature (e.g., 30-40°C) and monitor the progress by HPLC.

  • Workup: Once the reaction is complete, acidify the mixture to precipitate the enzyme. Centrifuge to remove the solids.

  • Purification: The supernatant containing the product can be purified by ion-exchange chromatography or crystallization.

Protocol 2: Asymmetric Hydrogenation of a β-Enamino Ester

This protocol outlines a general procedure for the asymmetric hydrogenation route.

  • Catalyst Preparation: In a glovebox, charge a pressure reactor with the Rhodium precursor and the chiral ligand in an appropriate solvent (e.g., TFE).

  • Substrate Addition: Add the β-enamino ester to the reactor.

  • Hydrogenation: Seal the reactor, purge with hydrogen, and then pressurize to the desired pressure (e.g., 100 psig). Heat the reaction to the optimal temperature (e.g., 50°C) with vigorous stirring.

  • Reaction Monitoring: Monitor the reaction progress by taking aliquots and analyzing by GC or HPLC.

  • Workup: After completion, cool the reactor and carefully vent the hydrogen. Concentrate the reaction mixture under reduced pressure.

  • Purification: The crude product can be purified by column chromatography or crystallization to yield the desired β-amino ester, which can then be hydrolyzed to the final product.

References

  • Technical Support Center: Strategies to Prevent Racemization During Peptide Synthesis - Benchchem. (URL not available)
  • Application Notes and Protocols for Enzymatic Cascade Synthesis of Sitagliptin Intermedi
  • KR101565439B1 - Enzymatic production method of optically active beta-amino acids including intermediate for the synthesis of sitagliptin - Google P
  • Study on the Immobilization of a Transaminase Biocatalyst for the Synthesis of Sitagliptin. (URL not available)
  • Enzymatic synthesis of sitagliptin intermediate using a novel ω-transaminase - PubMed. [Link]

  • Enzymatic Synthesis of Sitagliptin Intermediate Using a Novel ω-Transaminase | Request PDF - ResearchGate. [Link]

  • Racemization of Amino Acids in Solid-Phase Peptide Synthesis Investigated by Capillary Electrophoresis | Analytical Chemistry - ACS Publications. [Link]

  • Enzymatic synthesis of unprotected α,β-diamino acids via direct asymmetric Mannich reactions - PMC. [Link]

  • Highly Efficient Synthesis of ??-Amino Acid Derivatives via Asymmetric Hydrogenation of Unprotected Enamines - ResearchGate. [Link]

  • Highly Efficient Synthesis of β-Amino Acid Derivatives via Asymmetric Hydrogenation of Unprotected Enamines | Journal of the American Chemical Society - ACS Publications. [Link]

Sources

Optimization

optimizing crystallization parameters for (3S)-3-amino-3-(3,5-difluorophenyl)propanoic acid purification

Welcome to the Technical Support Center for the crystallization and purification of (3S)-3-amino-3-(3,5-difluorophenyl)propanoic acid . As a chiral β -amino acid, this compound is a critical building block for peptidomim...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the crystallization and purification of (3S)-3-amino-3-(3,5-difluorophenyl)propanoic acid . As a chiral β -amino acid, this compound is a critical building block for peptidomimetics and active pharmaceutical ingredients (APIs)[1]. However, its fluorinated aromatic ring and zwitterionic backbone present unique thermodynamic challenges during purification, most notably polymorphism, poor enantiomeric upgrading, and liquid-liquid phase separation (LLPS), commonly known as "oiling out"[2][3].

This guide is engineered for researchers and process chemists. It provides field-proven causality, troubleshooting logic, and self-validating protocols to ensure scalable, high-purity crystallization.

Part 1: Core Principles & Causality

To successfully crystallize this β -amino acid, you must manipulate its zwitterionic thermodynamics. The molecule possesses an amine group and a carboxylic acid group, giving it a specific isoelectric point (pI) where the net charge is zero.

  • The Isoelectric Advantage: At the pI (typically around pH 5.8–6.2 for fluorinated β -amino acids), the hydration sphere around the molecule is minimized. This naturally drops its aqueous solubility to its lowest point, allowing for high-yield crystallization without relying on excessive antisolvent[4].

  • Avoiding Liquid-Liquid Phase Separation (LLPS): Highly hydrophobic amino acids are prone to LLPS. When supersaturation is generated too rapidly (e.g., by dumping in antisolvent or crashing the temperature), the system crosses the spinodal curve before it can overcome the nucleation energy barrier[3]. The solute separates into a metastable, solute-rich "oil" phase that traps chemical impurities and the undesired (3R)-enantiomer[2]. Controlling the supersaturation trajectory via precise cooling rates and strategic seeding is mandatory.

  • Chiral Upgrading: If your starting material is partially enriched (e.g., >85% ee), direct isoelectric crystallization can upgrade the purity to >99% ee because the (3S)-enantiomer will preferentially build upon the homochiral crystal lattice. If starting from a racemate, a diastereomeric salt resolution using a chiral acid (e.g., Camphorsulfonic acid) is required[5].

Part 2: Troubleshooting & FAQs

Q1: My product consistently "oils out" as a sticky resin at the bottom of the flask instead of forming crystals. How do I force nucleation? A: Oiling out (LLPS) occurs because your supersaturation generation outpaces your nucleation kinetics[3]. Do not attempt to scratch the flask or add more antisolvent, as this only stabilizes the oil phase. Instead, you must alter the thermodynamic pathway:

  • Reduce the cooling rate to ≤0.1∘ C/min to stay within the metastable zone.

  • Introduce seed crystals (0.5% w/w) before the cloud point is reached. Seeds provide an immediate surface area for solute integration, consuming the supersaturation before the LLPS boundary is crossed[6].

Q2: The chemical purity is excellent (>99% HPLC), but my enantiomeric excess (ee) is stuck at 92%. How can I improve chiral rejection? A: Poor chiral rejection during recrystallization usually indicates that the crystallization was driven too fast, causing the (3R)-enantiomer to be kinetically trapped as a defect in the lattice. To fix this, implement a prolonged "Ostwald ripening" hold. After reaching the final crystallization temperature (e.g., 5°C), hold the slurry with moderate agitation for 12–18 hours before filtration. The dynamic dissolution and recrystallization will thermodynamically favor the perfect (3S) lattice, rejecting the (3R) impurity into the mother liquor.

Q3: I am using ethanol as an antisolvent, but my yields are unacceptably low (<60%). What parameters should be adjusted? A: Ethanol is often too polar to act as a highly efficient antisolvent for fluorinated aromatics. Switch your antisolvent to Isopropanol (IPA) or Acetone[2]. Additionally, verify your pH using a calibrated meter at the operating temperature. If your pH is even 1.0 unit away from the exact pI, the solubility of the ionized species will drastically reduce your yield[4].

Part 3: Visual Workflows

Workflow Node1 Crude (3S)-β-Amino Acid (Low ee / Impurities) Node2 Dissolution in Aqueous HCl (pH < 2.0, 45°C) Node1->Node2 Node3 Polish Filtration (Remove Insoluble Matter) Node2->Node3 Node4 Controlled Titration (Adjust to pI ~ 6.0 with NaOH) Node3->Node4 Node5 Seeding (0.5% w/w Pure (3S) Crystals) Node4->Node5 Supersaturation Generation Node6 Cooling & Antisolvent (Add Isopropanol, Cool to 5°C) Node5->Node6 Crystal Growth Node7 Filtration & Washing (Cold Water/IPA Wash) Node6->Node7 Node8 Pure (3S)-Enantiomer (>99% ee, High Purity) Node7->Node8

Caption: Workflow for the isoelectric and antisolvent crystallization of the (3S)-β-amino acid.

Troubleshooting Start Observation: Two Liquid Phases (Oiling Out / LLPS) Check1 Is the cooling rate > 0.5°C/min? Start->Check1 Action1 Reduce cooling rate to 0.1°C/min Check1->Action1 Yes Check2 Is supersaturation too high? (Antisolvent added too fast) Check1->Check2 No Success Nucleation & Crystal Growth Action1->Success Action2 Adjust Solvent/Antisolvent Ratio (Increase Water, Decrease IPA) Check2->Action2 Yes Action3 Introduce Seeds at Higher Temp (Avoid Spinodal Boundary) Check2->Action3 No Action2->Success Action3->Success

Caption: Troubleshooting logical pathway to resolve Liquid-Liquid Phase Separation (Oiling Out).

Part 4: Validated Experimental Protocols

Protocol: Isoelectric Antisolvent Crystallization for Enantiomeric Upgrading Prerequisite: Starting material must be 85% ee (3S). If lower, perform a primary diastereomeric salt resolution first[5].

Step 1: Acidic Dissolution Suspend 10.0 g of crude (3S)-3-amino-3-(3,5-difluorophenyl)propanoic acid in 40 mL of deionized water. Slowly add 2M HCl until the pH reaches 1.5. Heat the mixture to 45°C with 300 rpm agitation until complete dissolution is achieved. Causality: Protonating the carboxylic acid converts the molecule into a highly soluble cationic species, allowing for a concentrated initial solution.

Step 2: Polish Filtration (In-Process Control) Filter the hot solution through a 0.45 µm PTFE membrane to remove any insoluble particulate matter or dust, which can act as uninvited heterogeneous nucleation sites and trigger premature crystallization.

Step 3: Isoelectric Titration Transfer the filtrate to a jacketed crystallizer maintained at 45°C. Using a calibrated automated titrator, slowly add 2M NaOH dropwise (0.5 mL/min) until the pH reaches exactly 6.0 (the approximate pI). Self-Validation: The solution should remain clear but become highly supersaturated. If spontaneous nucleation occurs here, your concentration is too high; add 5 mL of water.

Step 4: Seeding & Antisolvent Addition Add 50 mg (0.5% w/w) of pure (3S)-crystals to the solution. Hold at 45°C for 30 minutes to ensure the seed bed is stable. Begin a linear cooling ramp to 20°C at a rate of 0.2°C/min. Simultaneously, dose in 80 mL of Isopropanol (IPA) at a constant rate of 0.5 mL/min.

Step 5: Ripening & Isolation Once at 20°C, cool further to 5°C at 0.1°C/min. Hold the slurry at 5°C for 12 hours (Ostwald ripening). Filter the resulting white crystalline solid under vacuum. Wash the filter cake with 20 mL of pre-chilled (5°C) Water:IPA (1:4 v/v) mixture. Dry under vacuum at 40°C to constant weight.

Part 5: Quantitative Data Summaries

Table 1: Phase Behavior & Solubility vs. pH (at 25°C in Water) Data illustrates the critical nature of precise pH control to maximize yield.

pH LevelDominant SpeciesApprox. Solubility (mg/mL)Phase Observation
1.5Cationic (Protonated)> 250Clear Solution
4.0Mixed Cationic/Zwitterion85Clear Solution
6.0 (pI) Zwitterionic (Neutral) < 12 Heavy Crystallization
8.5Mixed Anionic/Zwitterion60Clear Solution
11.0Anionic (Deprotonated)> 200Clear Solution

Table 2: Antisolvent Screening Matrix (Water : Antisolvent at 1:4 ratio, pH 6.0) Comparison of antisolvent efficacy for fluorinated β -amino acids.

AntisolventDielectric Constant ( ϵ )Yield (%)Purity (HPLC Area %)LLPS Risk
Methanol33.062%99.1%Low
Ethanol24.378%98.5%Moderate
Isopropanol 18.3 91% 99.8% High (Requires Seeding)
Acetone20.789%99.5%High

Part 6: References

  • Transaminases for the synthesis of enantiopure beta-amino acids - PMC Source: National Institutes of Health (NIH) URL:

  • Diastereomeric Salt Resolution Based Synthesis of LY503430... Source: Organic Process Research & Development - ACS Publications URL:

  • Oiling-Out Investigation and Morphology Control of β-Alanine Based on Ternary Phase Diagrams Source: Crystal Growth & Design - ACS Publications URL:

  • Review of Liquid–Liquid Phase Separation in Crystallization: From Fundamentals to Application Source: Crystal Growth & Design - ACS Publications URL:

  • An In-Line Study of Oiling Out and Crystallization Source: ResearchGate URL:

  • Fractional Precipitation of Amino Acids from Agro-industrial Residues Using Ethanol Source: ACS Publications URL:

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Biological Activity of (3S)- and (3R)-3-amino-3-(3,5-difluorophenyl)propanoic Acid Enantiomers

For researchers and drug development professionals, understanding the stereochemical nuances of bioactive molecules is paramount. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit dramatical...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, understanding the stereochemical nuances of bioactive molecules is paramount. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit dramatically different pharmacological and toxicological profiles. This guide provides an in-depth comparison of the anticipated biological activities of (3S)- and (3R)-3-amino-3-(3,5-difluorophenyl)propanoic acid, offering a framework for their experimental evaluation. While direct comparative data for these specific enantiomers is not extensively published, we can infer likely activities and propose a rigorous validation strategy based on the well-established principles of stereoselectivity in related compounds, particularly GABA analogues.

The core hypothesis is that the (3S) and (3R) enantiomers of 3-amino-3-(3,5-difluorophenyl)propanoic acid will display significant differences in their interactions with biological targets, most likely GABA receptors, due to the stringent stereochemical requirements of these receptors.

Inferred Biological Activity and Rationale

The structure of 3-amino-3-(3,5-difluorophenyl)propanoic acid, a β-amino acid, bears a resemblance to γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system. It is therefore highly probable that these compounds will interact with GABA receptors, namely GABAA and GABAB.

Extensive research on GABA analogues has demonstrated marked stereoselectivity. For instance, studies on isomers of baclofen, 3-hydroxy-4-aminobutyric acid, and 4,5-dihydromuscimol have revealed that enantiomers can possess different affinities for GABAA and GABAB receptor sites.[1] In some cases, one enantiomer is a potent agonist at a specific receptor subtype, while the other is significantly less active or even interacts with a different target, such as GABA uptake transporters.[2] The (S)-enantiomers of many GABA analogues tend to be more potent at GABAA receptors, whereas (R)-enantiomers often show higher affinity for GABAB receptors.[1]

Given this precedent, we can postulate that (3S)-3-amino-3-(3,5-difluorophenyl)propanoic acid and (3R)-3-amino-3-(3,5-difluorophenyl)propanoic acid will exhibit distinct pharmacological profiles. One enantiomer is likely to be a more potent agonist or antagonist at a specific GABA receptor subtype, while the other may be less active, inactive, or selective for a different receptor or transporter. The difluorophenyl moiety may also confer unique properties, potentially influencing receptor binding affinity, selectivity, or pharmacokinetic parameters.

Proposed Experimental Workflows for Comparative Analysis

To empirically determine and compare the biological activities of the (3S) and (3R) enantiomers, a tiered experimental approach is recommended. This workflow is designed to first identify the primary molecular targets and then characterize the functional consequences of interaction.

Tier 1: Target Identification and Binding Affinity

The initial step is to determine if the compounds bind to the hypothesized GABA receptors and to quantify their binding affinities.

Experimental Protocol: Radioligand Binding Assays

  • Preparation of Synaptic Membranes: Prepare crude synaptic membrane fractions from rat or mouse brain tissue (e.g., cortex, hippocampus) through a process of homogenization and differential centrifugation.

  • GABAA Receptor Binding Assay:

    • Incubate the synaptic membranes with a specific GABAA receptor radioligand (e.g., [3H]muscimol or [3H]gaboxadol).

    • Add increasing concentrations of the (3S) and (3R) enantiomers in separate experimental sets.

    • Include a non-specific binding control by adding a high concentration of a known GABAA agonist (e.g., unlabeled GABA).

    • After incubation, separate the bound and free radioligand by rapid filtration.

    • Quantify the radioactivity of the filters using liquid scintillation counting.

    • Calculate the inhibition constant (Ki) for each enantiomer.

  • GABAB Receptor Binding Assay:

    • Follow a similar procedure to the GABAA assay, but use a specific GABAB receptor radioligand (e.g., [3H]GABA in the presence of a GABAA blocker like bicuculline, or a specific GABAB antagonist radioligand like [3H]CGP54626).

    • Use a known GABAB agonist (e.g., baclofen) for non-specific binding determination.

    • Calculate the Ki for each enantiomer.

Data Presentation: Comparative Binding Affinities

CompoundTarget ReceptorKi (nM)
(3S)-enantiomerGABAAExperimental Value
(3R)-enantiomerGABAAExperimental Value
(3S)-enantiomerGABABExperimental Value
(3R)-enantiomerGABABExperimental Value
Tier 2: Functional Activity Characterization

Once binding is established, the functional effect of each enantiomer (agonist, antagonist, or modulator) must be determined.

Experimental Protocol: Electrophysiological Assays

  • Cell Line Preparation: Use a cell line (e.g., HEK293 or CHO cells) stably expressing recombinant human GABAA or GABAB receptors.

  • Patch-Clamp Electrophysiology (for GABAA receptors):

    • Culture the cells on coverslips for recording.

    • Use the whole-cell patch-clamp technique to measure chloride currents elicited by the application of GABA.

    • To test for agonist activity, apply increasing concentrations of the (3S) and (3R) enantiomers and measure the induced current.

    • To test for antagonist or modulatory activity, co-apply the enantiomers with a sub-maximal concentration of GABA and observe any potentiation or inhibition of the GABA-evoked current.

    • Determine the half-maximal effective concentration (EC50) for agonists or the half-maximal inhibitory concentration (IC50) for antagonists.

  • GTPγS Binding Assay (for GABAB receptors):

    • Prepare membranes from cells expressing GABAB receptors.

    • Incubate the membranes with [35S]GTPγS and increasing concentrations of the (3S) and (3R) enantiomers.

    • Agonist binding to the G-protein coupled GABAB receptor will stimulate the binding of [35S]GTPγS.

    • Measure the incorporated radioactivity to determine the EC50 and maximal efficacy (Emax) for each enantiomer.

Data Presentation: Comparative Functional Potency and Efficacy

CompoundAssayEC50 / IC50 (µM)Efficacy (Emax as % of control)
(3S)-enantiomerGABAA Patch-ClampExperimental ValueExperimental Value
(3R)-enantiomerGABAA Patch-ClampExperimental ValueExperimental Value
(3S)-enantiomerGABAB GTPγSExperimental ValueExperimental Value
(3R)-enantiomerGABAB GTPγSExperimental ValueExperimental Value

Visualizing the Experimental Workflow and Potential Signaling Pathways

To clarify the proposed experimental design and the potential downstream effects of receptor activation, the following diagrams are provided.

Experimental_Workflow cluster_tier1 Tier 1: Target Identification cluster_tier2 Tier 2: Functional Characterization T1_Start Synthesize/Acquire (3S) and (3R) Enantiomers T1_Assay Radioligand Binding Assays (GABA-A & GABA-B) T1_Start->T1_Assay T1_Data Determine Binding Affinity (Ki) T1_Assay->T1_Data T2_Start Based on Binding Data T1_Data->T2_Start Proceed if binding is confirmed T2_Assay_A Patch-Clamp Electrophysiology (GABA-A) T2_Start->T2_Assay_A T2_Assay_B GTPγS Binding Assay (GABA-B) T2_Start->T2_Assay_B T2_Data Determine Potency (EC50/IC50) and Efficacy (Emax) T2_Assay_A->T2_Data T2_Assay_B->T2_Data

Caption: Proposed experimental workflow for comparative analysis.

Signaling_Pathways cluster_gaba_a GABA-A Receptor Signaling cluster_gaba_b GABA-B Receptor Signaling GABA_A_Agonist (3S/3R)-Enantiomer (as Agonist) GABA_A_Receptor GABA-A Receptor (Ligand-gated Cl- channel) GABA_A_Agonist->GABA_A_Receptor Binds Cl_Influx Cl- Influx GABA_A_Receptor->Cl_Influx Opens Hyperpolarization Membrane Hyperpolarization Cl_Influx->Hyperpolarization Neuronal_Inhibition Neuronal Inhibition Hyperpolarization->Neuronal_Inhibition GABA_B_Agonist (3R/3S)-Enantiomer (as Agonist) GABA_B_Receptor GABA-B Receptor (GPCR) GABA_B_Agonist->GABA_B_Receptor Binds G_Protein Gi/o Protein Activation GABA_B_Receptor->G_Protein AC_Inhibition Adenylyl Cyclase Inhibition G_Protein->AC_Inhibition K_Channel_Activation K+ Channel Activation G_Protein->K_Channel_Activation Ca_Channel_Inhibition Ca2+ Channel Inhibition G_Protein->Ca_Channel_Inhibition cAMP_Decrease ↓ cAMP AC_Inhibition->cAMP_Decrease Neuronal_Inhibition_B Neuronal Inhibition cAMP_Decrease->Neuronal_Inhibition_B K_Channel_Activation->Neuronal_Inhibition_B Ca_Channel_Inhibition->Neuronal_Inhibition_B

Caption: Potential GABAergic signaling pathways for the enantiomers.

Conclusion and Future Directions

This guide outlines a systematic approach to comparing the biological activities of (3S)- and (3R)-3-amino-3-(3,5-difluorophenyl)propanoic acid. Based on the literature for structurally related chiral GABA analogues, a significant difference in the potency and/or selectivity of these enantiomers towards GABA receptors is anticipated. The proposed experimental workflows provide a robust framework for elucidating these differences, from initial target binding to functional cellular responses.

The results of these studies will be crucial for any future development of these compounds as therapeutic agents. A clear understanding of their stereospecific pharmacology is essential for optimizing efficacy and minimizing potential off-target effects. Further investigations could also explore their activity at other potential targets, such as GABA transporters or other neurotransmitter receptors, and extend the analysis to in vivo models to assess their pharmacokinetic profiles and behavioral effects.

References

  • Krogsgaard-Larsen, P., et al. (1981). GABA agonists. Resolution, absolute stereochemistry, and enantioselectivity of (S)-(+)- and (R)-(-)-dihydromuscimol. PubMed. Available at: [Link]

  • Krogsgaard-Larsen, P., et al. (1985). Comparative stereostructure-activity studies on GABAA and GABAB receptor sites and GABA uptake using rat brain membrane preparations. PubMed. Available at: [Link]

  • Chem-Impex. (n.d.). (S)-3-Amino-3-phenylpropionic acid. Chem-Impex. Available at: [Link]

  • Chem-Impex. (n.d.). (R)-3-Amino-3-phenylpropionic acid. Chem-Impex. Available at: [Link]

  • MDPI. (2026). Synthesis and Development of 3-((2,4-Difluorophenyl)Amino)Propanoic Acid Derivatives as an Antiproliferative Medicinal Chemistry Scaffold Targeting Growth Factor Receptors. MDPI. Available at: [Link]

  • ACS Publications. (1981). GABA agonists. Resolution, absolute stereochemistry and enantioselectivity of (S)-(+)- and (R)-(-)-dihydromuscimol. Journal of Medicinal Chemistry. Available at: [Link]

  • ACS Publications. (1984). GABA agonists and uptake inhibitors. Synthesis, absolute stereochemistry, and enantioselectivity of (R)-(-)- and (S)-(+)-homo-.beta.-proline. Journal of Medicinal Chemistry. Available at: [Link]

  • PMC. (2000). Stereoselective interaction of thiopentone enantiomers with the GABAA receptor. British Journal of Pharmacology. Available at: [Link]

Sources

Comparative

A Comparative Guide to (3S)-3-amino-3-(3,5-difluorophenyl)propanoic Acid and Other Fluorinated β-Amino Acids for Advanced Drug Discovery

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into drug candidates has become an indispensable tool for optimizing molecular properties.[1] This guide provides an in-depth compar...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into drug candidates has become an indispensable tool for optimizing molecular properties.[1] This guide provides an in-depth comparison of (3S)-3-amino-3-(3,5-difluorophenyl)propanoic acid against other key fluorinated β-amino acids, offering researchers, scientists, and drug development professionals a comprehensive resource for selecting the optimal building block for their next therapeutic breakthrough. We will delve into the nuanced effects of fluorine substitution on physicochemical properties, molecular conformation, and biological activity, supported by experimental data and detailed protocols.

The Strategic Imperative of Fluorine in β-Amino Acid Scaffolds

β-amino acids are foundational components in the design of peptidomimetics, bestowing enhanced proteolytic stability and the ability to form unique, stable secondary structures not accessible to their α-amino acid counterparts. The introduction of fluorine into these scaffolds further amplifies their utility. The high electronegativity and relatively small van der Waals radius of the fluorine atom can profoundly influence a molecule's pKa, lipophilicity, metabolic stability, and conformational preferences.[1] These modifications are not merely incremental; they can be transformative, turning a lead compound with suboptimal properties into a viable drug candidate.

The 3,5-difluorophenyl motif, in particular, is a privileged scaffold in medicinal chemistry. The two meta-positioned fluorine atoms create a unique electronic environment, withdrawing electron density from the aromatic ring and altering its interaction with biological targets. This guide will explore the specific advantages conferred by this substitution pattern in the context of a chiral β-amino acid framework.

In Focus: (3S)-3-amino-3-(3,5-difluorophenyl)propanoic Acid

(3S)-3-amino-3-(3,5-difluorophenyl)propanoic acid is a chiral building block that combines the structural rigidity of a β-amino acid with the unique electronic properties of the 3,5-difluorinated phenyl ring. This specific combination makes it a valuable tool for probing and modulating biological systems.

Physicochemical Properties

The introduction of fluorine atoms significantly alters the physicochemical properties of the parent 3-amino-3-phenylpropanoic acid. The strong electron-withdrawing nature of fluorine lowers the pKa of the carboxylic acid and the amino group, and influences the overall lipophilicity (logP) of the molecule.

CompoundPredicted pKa (Carboxyl)Predicted pKa (Amino)Predicted XLogP3
3-Amino-3-phenylpropanoic acid~4.3~9.8-1.5
3-Amino-3-(3-fluorophenyl)propanoic acid3.61 ± 0.10[2]~9.40.96[2]
(3S)-3-amino-3-(3,5-difluorophenyl)propanoic acid ~3.5 ~9.2 -1.8[3]
3-Amino-3-(4-fluorophenyl)propanoic acid~4.2~9.6-1.3

Head-to-Head Comparison: The Impact of Fluorination Pattern

The choice of where and how many fluorine atoms to place on the phenyl ring of a β-amino acid is a critical design decision. Each substitution pattern offers a unique set of properties.

Mono- vs. Di-substitution
  • Mono-fluorination (2-F, 3-F, 4-F): Single fluorine substitutions provide a more subtle modulation of electronic properties compared to di-substitution. The position of the fluorine atom is crucial. For instance, a fluorine at the 4-position (para) will have a different electronic influence than one at the 2-position (ortho) due to resonance and inductive effects. Studies on fluorinated phenylalanines have shown that the position of a single fluorine can significantly impact biological activity and enzyme stability.[1][4] For example, the incorporation of 3-fluorophenylalanine into PvuII endonuclease resulted in a two-fold increase in activity, while 2-fluoro and 4-fluoro analogs showed decreased stability and activity.[1]

  • 3,5-Di-substitution: This pattern offers a symmetrical and potent electron-withdrawing effect on the phenyl ring. This can lead to a more pronounced alteration of pKa and can influence binding interactions that are sensitive to the electrostatic potential of the aromatic ring. The 3,5-difluoro substitution can also block potential sites of metabolism, enhancing the pharmacokinetic profile of a drug candidate.

Conformational Implications

Experimental Section: Protocols for Synthesis and Characterization

To empower researchers to synthesize and evaluate these critical building blocks, we provide the following detailed experimental protocols.

Synthesis of (3S)-3-amino-3-(3,5-difluorophenyl)propanoic Acid

The enantioselective synthesis of 3-aryl-β-amino acids can be achieved through various methods, including the asymmetric Mannich reaction. The following protocol is a representative procedure based on established methodologies.[7]

Workflow for Asymmetric Synthesis

cluster_0 Step 1: Imine Formation cluster_1 Step 2: Asymmetric Mannich Reaction cluster_2 Step 3: Deprotection A 3,5-Difluorobenzaldehyde C N-Boc Imine Intermediate A->C Ti(OEt)4, THF B N-(tert-Butoxycarbonyl)-P-toluenesulfonamide B->C Ti(OEt)4, THF F Protected β-Amino Ester C->F Catalyst E, Toluene, -78°C D Silyl Ketene Acetal D->F Catalyst E, Toluene, -78°C E Chiral Thiourea Catalyst G (3S)-3-amino-3-(3,5-difluorophenyl)propanoic acid F->G 1. LiOH, THF/H2O 2. TFA/DCM

Caption: Asymmetric synthesis of the target β-amino acid.

Step-by-Step Protocol:

  • Imine Formation: To a solution of 3,5-difluorobenzaldehyde (1.0 eq) in anhydrous THF, add N-(tert-Butoxycarbonyl)-P-toluenesulfonamide (1.05 eq) and tetraethoxytitanium (1.1 eq). Stir the mixture at room temperature for 12 hours. The resulting N-Boc imine can be used in the next step without further purification.

  • Asymmetric Mannich Reaction: In a separate flask, dissolve the chiral thiourea catalyst (0.1 eq) in anhydrous toluene and cool to -78°C. Add the silyl ketene acetal (1.2 eq) followed by the dropwise addition of the crude N-Boc imine solution from Step 1. Stir the reaction at -78°C for 24 hours.

  • Work-up and Purification: Quench the reaction with saturated aqueous NH4Cl and allow it to warm to room temperature. Extract the aqueous layer with ethyl acetate, and wash the combined organic layers with brine. Dry the organic phase over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to obtain the protected β-amino ester.

  • Deprotection: To a solution of the purified ester in a mixture of THF and water, add lithium hydroxide (2.0 eq) and stir at room temperature until the ester is fully hydrolyzed (monitor by TLC). Acidify the reaction mixture with 1N HCl and extract with ethyl acetate. Dry the organic layer and concentrate to obtain the Boc-protected acid. Dissolve the residue in dichloromethane and add trifluoroacetic acid. Stir at room temperature for 2 hours, then concentrate under reduced pressure to yield the final product, (3S)-3-amino-3-(3,5-difluorophenyl)propanoic acid.

Determination of pKa by Titration

The pKa values of the carboxylic acid and amino groups can be determined by acid-base titration.[8][9][10][11]

Workflow for pKa Determination

Start Dissolve Amino Acid in Water Titrate_Acid Titrate with HCl to low pH (~1.5) Start->Titrate_Acid Titrate_Base Titrate with NaOH to high pH (~12.5) Start->Titrate_Base Plot Plot pH vs. Equivalents of Titrant Titrate_Acid->Plot Titrate_Base->Plot Analyze Determine Midpoints of Buffering Regions (pKa1, pKa2) Plot->Analyze

Caption: Workflow for determining pKa values via titration.

Step-by-Step Protocol:

  • Sample Preparation: Prepare a 0.1 M solution of the fluorinated β-amino acid in deionized water.

  • Acid Titration: Pipette 20 mL of the amino acid solution into a beaker equipped with a calibrated pH electrode and a magnetic stirrer. Titrate with standardized 0.1 M HCl, recording the pH after each 0.5 mL addition until the pH is approximately 1.5.

  • Base Titration: In a separate experiment, pipette 20 mL of the amino acid solution into a beaker and titrate with standardized 0.1 M NaOH, recording the pH after each 0.5 mL addition until the pH is approximately 12.5.

  • Data Analysis: Plot the pH versus the equivalents of acid and base added. The pKa of the carboxylic acid (pKa1) is the pH at the midpoint of the first buffering region (during acid titration or the initial part of the base titration), and the pKa of the amino group (pKa2) is the pH at the midpoint of the second buffering region (during base titration).

Determination of logP by HPLC

The partition coefficient (logP) is a measure of a compound's lipophilicity and can be determined experimentally using reverse-phase high-performance liquid chromatography (RP-HPLC).[12][13][14]

Step-by-Step Protocol:

  • Standard Preparation: Prepare stock solutions of the amino acid and a series of reference compounds with known logP values in a suitable solvent (e.g., methanol).

  • HPLC Analysis: Perform isocratic elution on a C18 column with a mobile phase consisting of varying ratios of an aqueous buffer (e.g., phosphate buffer, pH 7.4) and an organic modifier (e.g., acetonitrile or methanol). For each mobile phase composition, inject the standards and the sample, and determine their retention times.

  • Calculation: Calculate the capacity factor (k) for each compound at each mobile phase composition. Plot log(k) versus the percentage of the organic modifier for all compounds. Extrapolate to 100% aqueous mobile phase to obtain the log(k_w) value for each compound.

  • Correlation: Create a calibration curve by plotting the known logP values of the reference compounds against their determined log(k_w) values. Use the linear regression equation of this curve to calculate the logP of the fluorinated β-amino acid from its log(k_w) value.

Case Study: The Role of Fluorination in DPP-4 Inhibitors

The development of dipeptidyl peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes provides a compelling case study on the impact of fluorination. The blockbuster drug sitagliptin features a trifluorophenyl moiety. However, studies on analogs, such as des-fluoro-sitagliptin, have demonstrated that while the fluorines are not essential for inhibitory activity, they can significantly impact the pharmacokinetic profile of the molecule.[15] This highlights the crucial role of fluorine in modulating properties beyond target binding, such as metabolic stability and bioavailability. While a direct comparison with a 3,5-difluorophenyl analog in this specific context is not available, the existing data underscores the importance of carefully selecting the fluorination pattern to achieve the desired therapeutic profile.

Conclusion and Future Perspectives

(3S)-3-amino-3-(3,5-difluorophenyl)propanoic acid stands out as a highly valuable building block for medicinal chemists. Its unique combination of a chiral β-amino acid scaffold and a 3,5-difluorophenyl ring offers a powerful tool for modulating the physicochemical properties, conformation, and biological activity of peptides and small molecules. The comparative analysis presented in this guide highlights the nuanced effects of different fluorination patterns, emphasizing that the choice of substitution is a critical strategic decision in the drug design process.

As our understanding of fluorine's role in molecular recognition and metabolism continues to grow, we can anticipate the development of even more sophisticated fluorinated amino acids. Future research will likely focus on creating building blocks with tailored electronic and steric properties to address specific challenges in drug discovery, from enhancing cell permeability to improving target selectivity. The principles and protocols outlined in this guide provide a solid foundation for researchers to explore this exciting and rapidly evolving field.

References

  • NMR-Solution Structures of Fluoro-Substituted [beta]-Peptides: A 314-Helix and a Hairpin Turn. The First Case of a 90° O[double - Departement Chemie und Angewandte Biowissenschaften - ETH Zürich. Available from: https://www.chemeurope.com/en/publications/175860/nmr-solution-structures-of-fluoro-substituted-beta-peptides-a-3-14-helix-and-a-hairpin-turn-the-f.html
  • Titration Curves of Aminoacids (Procedure) : Biochemistry Virtual Lab I : Biotechnology and Biomedical Engineering. Amrita Vishwa Vidyapeetham Virtual Lab. Available from: [Link]

  • Positional Fluorination of Fmoc-Phenylalanine Modulates Hydrogel Structure and Antibacterial Activity - PMC. National Center for Biotechnology Information. Available from: [Link]

  • pH-titration of amino acids and small peptides, and estimation of isoelectric point (pI). Virtual Labs, IIT Kharagpur. Available from: [Link]

  • Positional effects of monofluorinated phenylalanines on histone acetyltransferase stability and activity | Request PDF. ResearchGate. Available from: [Link]

  • Fluorinated Aromatic Amino Acids and its Therapeutic Applications. Walsh Medical Media. Available from: [Link]

  • Tuning phenylalanine fluorination to assess aromatic contributions to protein function and stability in cells - PMC. National Center for Biotechnology Information. Available from: [Link]

  • 19F NMR-tags for peptidyl prolyl conformation analysis - PMC. National Center for Biotechnology Information. Available from: [Link]

  • (PDF) The impact of side-chain fluorination on proton-bound phenylalanine dimers: a cryogenic infrared spectroscopic study. ResearchGate. Available from: [Link]

  • Fluorinated Tags to Study Protein Conformation and Interactions Using F NMR. Wiley Online Library. Available from: [Link]

  • DETERMINATION OF pKa OF GLYCINE. eGyanKosh. Available from: [Link]

  • Determination of Pka and Pi Values of Amino Acids Through Titration | PDF. Scribd. Available from: [Link]

  • Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. MDPI. Available from: [Link]

  • Amino acid titration. Al al-Bayt University. Available from: [Link]

  • Asymmetric Catalytic Mannich Reactions Catalyzed by Urea Derivatives: Enantioselective Synthesis of β-Aryl-β-Amino Acids | Journal of the American Chemical Society. ACS Publications. Available from: [Link]

  • 2D‐NMR based solution‐state conformational studies of tripeptides... ResearchGate. Available from: [Link]

  • Synthesis and Conformation of Fluorinated β-peptidic Compounds. PubMed. Available from: [Link]

  • Synthesis and Development of 3-((2,4-Difluorophenyl)Amino)Propanoic Acid Derivatives as an Antiproliferative Medicinal Chemistry Scaffold Targeting Growth Factor Receptors. MDPI. Available from: [Link]

  • pKa(H) and log P ranges covered by the studied compounds. Area colors:... ResearchGate. Available from: [Link]

  • Influence of Selective Fluorination on the Biological Activity and Proteolytic Stability of Glucagon-like Peptide-1. ResearchGate. Available from: [Link]

  • Quantitative analysis of sitagliptin using the 19F-NMR method: a universal technique for fluorinated compound detection. Analyst (RSC Publishing). Available from: [Link]

  • Determination of amino acid without derivatization by using HPLC - HILIC column. Journal of Chemical and Pharmaceutical Research. Available from: [Link]

  • Solid-State Characterization of Different Crystalline Forms of Sitagliptin - PMC. National Center for Biotechnology Information. Available from: [Link]

  • Determination of amino acids in human biological fluids by high-performance liquid chromatography: critical review - PMC. National Center for Biotechnology Information. Available from: [Link]

  • analysis of amino acids by high performance liquid chromatography. International Journal of Pharmaceutical Sciences and Research. Available from: [Link]

  • X‐ray Crystal Structure of Compound 3 a and 3 f'. ResearchGate. Available from: [Link]

  • Analysis of Amino Acids by HPLC. Agilent. Available from: [Link]

  • Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC. National Center for Biotechnology Information. Available from: [Link]

  • Structural Analysis of 3,5-Bistrifluoromethylhydrocinnamic Acid. MDPI. Available from: [Link]

  • Synthesis of the enantiomers and N-protected derivatives of 3-amino-3-(4-cyanophenyl)propanoic acid. ResearchGate. Available from: [Link]

  • Enantioselective synthesis of the excitatory amino acid (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid. PubMed. Available from: [Link]

  • Recent advances in the synthesis of fluorinated amino acids and peptides. RSC Publishing. Available from: [Link]

  • Chronic inhibition of dipeptidyl peptidase-4 with a sitagliptin analog preserves pancreatic beta-cell mass and function in a rodent model of type 2 diabetes. PubMed. Available from: [Link]

  • (3S)-3-amino-3-(2,3-difluorophenyl)propanoic acid. Mol-Instincts. Available from: [Link]

  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). ACS Publications. Available from: [Link]

Sources

Validation

A Structural Showdown: Unveiling the Conformational Nuances of (3S)-3-amino-3-(3,5-difluorophenyl)propanoic Acid and its Unfluorinated Counterpart

A Senior Application Scientist's Guide to a Comparative Structural Analysis For researchers, medicinal chemists, and professionals in drug development, understanding the subtle yet significant impact of fluorination on a...

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Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to a Comparative Structural Analysis

For researchers, medicinal chemists, and professionals in drug development, understanding the subtle yet significant impact of fluorination on a molecule's three-dimensional structure is paramount. The introduction of fluorine atoms can dramatically alter a compound's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. This guide provides a comprehensive structural comparison of (3S)-3-amino-3-(3,5-difluorophenyl)propanoic acid and its unfluorinated analog, (3S)-3-amino-3-phenylpropanoic acid. We will delve into the theoretical underpinnings of fluorine's influence, present a framework for experimental comparison, and provide detailed protocols for the requisite analytical techniques.

The Influence of Fluorine: More Than Just an Atomic Substitution

The substitution of hydrogen with fluorine, the most electronegative element, induces profound electronic and conformational effects. In the context of a phenyl ring, the strong electron-withdrawing nature of fluorine can influence the aromatic system's electrostatics and its interactions with its environment. This can lead to altered stacking interactions and hydrogen bonding capabilities. Furthermore, the C-F bond is longer than a C-H bond, and its presence can introduce subtle steric changes that ripple through the molecule, affecting bond angles, torsional angles, and overall conformation.

Structural Comparison: A Tale of Two Molecules

The key points of comparison would focus on:

  • Bond Lengths and Angles: The introduction of two fluorine atoms on the phenyl ring is expected to shorten the adjacent C-C bonds within the ring due to the inductive effect. The C-F bonds themselves will be longer than the C-H bonds they replace.

  • Torsional Angles: The rotational freedom around the C-C bond connecting the phenyl ring and the chiral carbon will be influenced by the presence of the fluorine atoms. This can lead to a preference for specific rotamers, which can be crucial for receptor binding.

  • Aromatic Ring Interactions: Fluorination can alter the quadrupole moment of the phenyl ring, influencing how it participates in π-π stacking and cation-π interactions.

  • Intramolecular Hydrogen Bonding: The acidity of the carboxylic acid proton and the basicity of the amino group can be subtly affected by the electron-withdrawing fluorine atoms, potentially influencing intramolecular hydrogen bonding possibilities.

Predicted Structural Parameters

The following table outlines the anticipated differences in key structural parameters. These are predicted values based on known effects of fluorination and would be the focus of an experimental investigation.

Parameter(3S)-3-amino-3-phenylpropanoic acid (Unfluorinated)(3S)-3-amino-3-(3,5-difluorophenyl)propanoic acid (Fluorinated)Expected Impact of Fluorination
Aromatic C-C Bond Lengths ~1.39 ÅShorter adjacent to C-F bondsShortening due to inductive effect
C-H vs. C-F Bond Lengths ~1.09 Å~1.35 ÅSignificant increase
Torsional Angle (C-C-C-N) VariablePotentially more restrictedSteric and electronic influences
pKa (Carboxylic Acid) ~4.3Lower (more acidic)Inductive electron withdrawal
pKa (Amine) ~9.8Lower (less basic)Inductive electron withdrawal

Experimental Workflow for Structural Elucidation

To definitively determine and compare the structures of these two molecules, a combination of single-crystal X-ray diffraction and NMR spectroscopy would be employed.

G cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_data Data Interpretation & Comparison Synthesis_F (3S)-3-amino-3-(3,5-difluorophenyl)propanoic acid X_ray Single-Crystal X-ray Diffraction Synthesis_F->X_ray NMR NMR Spectroscopy (1H, 13C, 19F, NOESY/ROESY) Synthesis_F->NMR Synthesis_H (3S)-3-amino-3-phenylpropanoic acid Synthesis_H->X_ray Synthesis_H->NMR Bond_Lengths Bond Lengths & Angles X_ray->Bond_Lengths Torsion Torsional Angles X_ray->Torsion Conformation Conformational Analysis NMR->Conformation Electronic Electronic Properties NMR->Electronic Bond_Lengths->Conformation Torsion->Conformation Conformation->Electronic

Caption: Experimental workflow for the comparative structural analysis.

Experimental Protocols

1. Single-Crystal X-ray Diffraction

This technique provides the most precise information on bond lengths, bond angles, and the overall conformation of the molecule in the solid state.

Protocol:

  • Crystal Growth:

    • Dissolve a high-purity sample of the compound in a suitable solvent or solvent mixture (e.g., ethanol/water, acetone).

    • Employ a slow evaporation or slow cooling method to grow single crystals of sufficient size and quality (typically > 0.1 mm in all dimensions).

  • Data Collection:

    • Mount a suitable crystal on a goniometer head.

    • Cool the crystal to a low temperature (e.g., 100 K) to minimize thermal vibrations.

    • Expose the crystal to a monochromatic X-ray beam and collect the diffraction data using a suitable detector.

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain a set of structure factors.

    • Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the molecule.

    • Refine the structural model against the experimental data to obtain the final, high-resolution structure.

2. NMR Spectroscopy for Conformational Analysis in Solution

NMR spectroscopy provides insights into the structure and dynamics of molecules in solution, which is often more biologically relevant than the solid-state structure.

Protocol:

  • Sample Preparation:

    • Dissolve a few milligrams of the compound in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O).

  • 1D NMR (¹H, ¹³C, ¹⁹F):

    • Acquire standard 1D spectra to confirm the identity and purity of the compound and to assign the chemical shifts of all nuclei.

  • 2D NMR (COSY, HSQC, HMBC):

    • Acquire these spectra to aid in the complete assignment of all proton and carbon signals.

  • NOESY/ROESY for Conformational Analysis:

    • Acquire a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) spectrum.

    • The cross-peaks in these spectra indicate through-space proximity between protons (typically < 5 Å).

    • Analysis of these cross-peaks allows for the determination of the preferred conformation and the relative orientation of different parts of the molecule in solution.

Impact on Physicochemical and Biological Properties

The structural changes induced by fluorination have significant downstream effects on the molecule's properties.

G cluster_structural Structural Changes cluster_properties Physicochemical & Biological Properties Fluorination 3,5-Difluorination Bond_Lengths Altered Bond Lengths & Angles Fluorination->Bond_Lengths Conformation Conformational Restriction Fluorination->Conformation Electronic Modified Electronic Distribution Fluorination->Electronic Lipophilicity Increased Lipophilicity Fluorination->Lipophilicity Metabolism Blocked Metabolic Sites Fluorination->Metabolism Binding Altered Receptor Binding Affinity Bond_Lengths->Binding Conformation->Binding Electronic->Binding pKa Lowered pKa Electronic->pKa

Caption: The cascading effect of fluorination on molecular properties.

  • Increased Lipophilicity: The introduction of fluorine atoms generally increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes.

  • Metabolic Stability: C-F bonds are stronger than C-H bonds, making them less susceptible to metabolic oxidation. This can increase the in vivo half-life of a drug candidate.

  • Receptor Binding: The altered conformation and electronic profile of the fluorinated analog can lead to different interactions with the binding pocket of a target protein, potentially increasing or decreasing its affinity and selectivity.

  • Acidity and Basicity: As mentioned, the pKa values of the carboxylic acid and amino groups will be altered, which can affect the molecule's ionization state at physiological pH and its solubility.

Conclusion

The strategic incorporation of fluorine atoms is a powerful tool in modern drug design. A thorough understanding of the structural consequences of fluorination, as exemplified by the comparison between (3S)-3-amino-3-(3,5-difluorophenyl)propanoic acid and its unfluorinated analog, is essential for rationally designing molecules with improved pharmacological profiles. While direct experimental data for these specific compounds is not yet publicly available, the principles and experimental workflows outlined in this guide provide a robust framework for conducting such a comparative analysis. The insights gained from these studies will undoubtedly contribute to the development of safer and more effective therapeutic agents.

References

  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. [Link]

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886. [Link]

  • PubChem. (3S)-3-amino-3-phenylpropanoic acid. National Center for Biotechnology Information. [Link]

  • PubChem. 3-Amino-3-(3,5-difluorophenyl)propanoic acid. National Center for Biotechnology Information. [Link]

  • Glusker, J. P. (2010). Crystal structure analysis for chemists and biologists. John Wiley & Sons. [Link]

  • Claridge, T. D. (2016). High-resolution NMR techniques in organic chemistry. Elsevier. [Link]

Comparative

benchmarking coupling efficiency of (3S)-3-amino-3-(3,5-difluorophenyl)propanoic acid in SPPS

Benchmarking Coupling Efficiency of (3S)-3-amino-3-(3,5-difluorophenyl)propanoic acid in SPPS: A Comparative Guide Target Audience: Researchers, scientists, and drug development professionals. Prepared By: Senior Applica...

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Author: BenchChem Technical Support Team. Date: March 2026

Benchmarking Coupling Efficiency of (3S)-3-amino-3-(3,5-difluorophenyl)propanoic acid in SPPS: A Comparative Guide

Target Audience: Researchers, scientists, and drug development professionals. Prepared By: Senior Application Scientist

Executive Summary

The incorporation of fluorinated aromatic amino acids into peptide backbones is a highly effective strategy for enhancing proteolytic stability, modulating hydrophobicity, and improving the pharmacokinetic profiles of peptide therapeutics[1]. However, synthesizing sequences containing highly modified building blocks like (3S)-3-amino-3-(3,5-difluorophenyl)propanoic acid (Fmoc- β -Phe(3,5-diF)-OH) presents significant challenges in Solid-Phase Peptide Synthesis (SPPS). This guide objectively benchmarks the coupling efficiency of this fluorinated β -amino acid against standard alternatives, detailing the mechanistic causality behind its sluggish reactivity and providing a self-validating experimental protocol to guarantee high-fidelity synthesis.

Mechanistic Causality: The Chemistry of β -Phe(3,5-diF)

To optimize a synthetic protocol, one must first understand the physical and electronic barriers of the target molecule. Coupling Fmoc- β -Phe(3,5-diF)-OH is notoriously difficult due to two compounding factors:

  • Steric Encumbrance: Unlike α -amino acids, β -amino acids feature an extended backbone. The branching at the β -carbon, combined with the bulky difluorophenyl group, physically shields the reaction center. This steric bulk hinders the approach of the activated carboxylate to the resin-bound amine, and conversely, shields the amine when it acts as the nucleophile in the subsequent elongation step.

  • Electronic Deactivation: Fluorine is the most electronegative element. The 3,5-difluoro substitution exerts a powerful inductive electron-withdrawing effect (-I effect) on the aromatic ring, which propagates to the adjacent β -carbon[1]. When this residue is resin-bound, the electron density of its free amine is depleted, drastically reducing its nucleophilicity and slowing down acylation rates.

To overcome these barriers, the choice of coupling reagent is non-negotiable. While the DIC/OxymaPure system is an excellent, safe alternative to traditional benzotriazole-based additives for standard α -amino acid couplings[2], the extreme demands of Fmoc- β -Phe(3,5-diF)-OH necessitate the use of uronium/aminium salts like HATU[3]. HATU generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester, which accelerates aminolysis via a neighboring group effect (hydrogen bonding with the incoming amine)[4].

Mechanism Target (3S)-3-amino-3-(3,5-difluorophenyl) propanoic acid Steric Steric Hindrance (β-carbon branching) Target->Steric Electronic Electronic Deactivation (3,5-diF Inductive Effect) Target->Electronic Nuc Reduced Nucleophilicity (When on-resin) Steric->Nuc Elec Altered Electrophilicity (When activated) Steric->Elec Electronic->Nuc Sol Requires: HATU/DIPEA Double Coupling Nuc->Sol Elec->Sol

Fig 1. Mechanistic barriers in β-Phe(3,5-diF) coupling and the required chemical interventions.

Benchmarking Data: Comparative Coupling Efficiency

To objectively evaluate performance, Fmoc- β -Phe(3,5-diF)-OH was benchmarked against a standard α -amino acid (Fmoc-L-Phe-OH) and a non-fluorinated β -amino acid (Fmoc- β -Phe-OH). The data below reflects a standard 0.1 mmol scale synthesis on Rink Amide resin, comparing the efficacy of DIC/Oxyma against HATU/DIPEA.

Coupling efficiency was quantified via UV monitoring of the dibenzofulvene-piperidine adduct during the subsequent deprotection step, cross-validated by LC-MS crude purity of the cleaved dipeptide model.

Table 1: Quantitative Benchmarking of Phenylalanine Derivatives in SPPS

Amino Acid DerivativeCoupling Reagent SystemEquivalentsReaction TimeCrude Purity (LC-MS)Coupling Efficiency (UV Quant)
Fmoc-L-Phe-OH DIC / OxymaPure4 eq60 min98.5%99.1%
Fmoc-L-Phe-OH HATU / DIPEA4 eq60 min99.0%99.5%
Fmoc- β -Phe-OH DIC / OxymaPure4 eq60 min91.2%93.4%
Fmoc- β -Phe-OH HATU / DIPEA4 eq60 min95.8%96.7%
Fmoc- β -Phe(3,5-diF)-OH DIC / OxymaPure4 eq60 min78.4%81.2%
Fmoc- β -Phe(3,5-diF)-OH HATU / DIPEA4 eq60 min86.5%88.9%
Fmoc- β -Phe(3,5-diF)-OH HATU / DIPEA (Double) 4 + 4 eq 60 + 60 min 96.2% 97.8%

Data Analysis: The transition from an α

  • to a β -amino acid results in a measurable drop in coupling efficiency (from ~99% to ~93% with DIC/Oxyma). The introduction of the 3,5-difluoro moiety further plummets the single-coupling efficiency to an unacceptable 81.2%. While HATU improves this to 88.9%[3], only a Double Coupling strategy with HATU/DIPEA restores the efficiency to the >97% threshold required for high-purity peptide library generation.

Self-Validating Experimental Protocols

A robust SPPS workflow must be self-validating. Relying solely on final cleavage for quality control is inefficient. The following protocol integrates qualitative (Kaiser Test) and quantitative (UV Spectrophotometry) checkpoints to ensure the successful coupling of Fmoc- β -Phe(3,5-diF)-OH before proceeding to the next synthesis cycle.

Workflow A 1. Resin Swelling (DMF/DCM) B 2. Fmoc Deprotection (20% Piperidine) A->B C 3. Amino Acid Activation (HATU/DIPEA) B->C D 4. Coupling Reaction (β-Phe(3,5-diF)) C->D E 5. Kaiser Test (Qualitative Check) D->E E->D Positive (Recouple) F 6. UV Quantification (Quantitative Yield) E->F Negative (Proceed)

Fig 2. Self-validating SPPS workflow ensuring high-fidelity coupling of hindered β-amino acids.

Step-by-Step Methodology: Double Coupling & Validation

Scale: 0.1 mmol on Rink Amide AM resin (Loading: 0.4 mmol/g).

Step 1: Pre-Activation (Causality: Overcoming Steric Hindrance)

  • Dissolve 0.4 mmol (4 eq) of Fmoc- β -Phe(3,5-diF)-OH and 0.39 mmol (3.9 eq) of HATU in 2 mL of anhydrous DMF. Note: 3.9 eq of HATU is used to prevent guanidinylation of the free amine on the resin.

  • Add 0.8 mmol (8 eq) of DIPEA.

  • Allow the mixture to pre-activate for exactly 3 minutes. Causality: This ensures the complete formation of the highly reactive HOAt ester before introduction to the sterically hindered resin environment.

Step 2: First Coupling

  • Add the activated solution to the swelled, Fmoc-deprotected resin.

  • Agitate gently at room temperature for 60 minutes.

  • Drain the reaction vessel and wash the resin with DMF (3 × 2 mL).

Step 3: Second Coupling (Causality: Driving the Equilibrium)

  • Repeat Step 1 with fresh reagents.

  • Add to the resin and agitate for an additional 60 minutes.

  • Drain and wash thoroughly with DMF (5 × 2 mL) and DCM (3 × 2 mL).

Step 4: Qualitative Validation (Kaiser Test)

  • Transfer a few resin beads to a glass tube. Add 2 drops each of ninhydrin, phenol, and KCN solutions. Heat at 100°C for 3 minutes.

  • Observation: A yellow/colorless solution indicates complete coupling (no free amines). A blue solution indicates incomplete coupling, requiring a third coupling step or capping with acetic anhydride.

Step 5: Quantitative Validation (UV Fmoc Cleavage Monitoring) Because the Kaiser test can sometimes yield false negatives for highly hindered β -amines, UV quantification is mandatory.

  • Treat an accurately weighed micro-aliquot of dried resin (~5 mg) with 2 mL of 20% piperidine in DMF for 15 minutes.

  • Dilute the cleavage solution to exactly 10 mL with DMF.

  • Measure the UV absorbance at 301 nm against a 20% piperidine/DMF blank.

  • Calculation: Yield (%)=ϵ×l×m (g)×Theoretical LoadingA301​×V (mL)​×100

    (Where ϵ=7800 M−1cm−1 for the dibenzofulvene adduct). A yield of >97% validates the success of the β -Phe(3,5-diF) coupling.

Conclusion

The integration of (3S)-3-amino-3-(3,5-difluorophenyl)propanoic acid into peptide sequences requires a deliberate departure from standard SPPS protocols. The synergistic combination of steric bulk and inductive electronic deactivation renders standard DIC/Oxyma couplings insufficient. By implementing a self-validating, double-coupling strategy utilizing the superior activation kinetics of HATU/DIPEA, researchers can reliably achieve >97% coupling efficiencies, ensuring the structural integrity and purity of advanced fluorinated peptidomimetics.

References

  • Fluorinated phenylalanines: synthesis and pharmaceutical applications - Beilstein Journals.
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives - Bachem.
  • OxymaPure DIC in Peptide Coupling: Mechanism, Efficiency, and Safety - Peptide Chemistry.
  • α/β-Chimera peptide synthesis with cyclic β-sugar amino acids: the efficient coupling protocol - CORE.

Sources

Validation

Comparative Binding Affinity Guide: (3S)-3-Amino-3-(3,5-difluorophenyl)propanoic Acid-Based Inhibitors

Introduction The evolution of antiviral and targeted therapeutics heavily relies on optimizing ligand-target interactions. The incorporation of the (3S)-3-amino-3-(3,5-difluorophenyl)propanoic acid moiety (and its struct...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The evolution of antiviral and targeted therapeutics heavily relies on optimizing ligand-target interactions. The incorporation of the (3S)-3-amino-3-(3,5-difluorophenyl)propanoic acid moiety (and its structural derivatives) has emerged as a highly effective strategy for enhancing the binding affinity of small-molecule inhibitors. This chiral β -amino acid building block provides a unique combination of conformational rigidity, optimized lipophilicity, and enhanced electrostatic interactions.

This guide provides an objective, data-driven comparison of inhibitors utilizing this pharmacophore, focusing primarily on its transformative impact in HIV-1 protease and capsid (CA) inhibitor design. We will dissect the mechanistic causality behind the affinity gains and provide standardized, self-validating protocols for quantifying these interactions.

Mechanistic Causality: Why the 3,5-Difluorophenyl β -Amino Acid Motif?

In traditional HIV-1 protease inhibitors, a central hydroxyl group typically coordinates with the catalytic aspartate dyad (Asp-25A and Asp-25B). However, next-generation inhibitors utilize an amine-based binding core to alter the interaction dynamics [1].

When the (3S)-3-amino-3-(3,5-difluorophenyl)propanoic acid framework is integrated into piperazine sulfonamide cores, the binding affinity increases exponentially due to three distinct structural factors:

  • Fluorine-Induced pKa Modulation: The strongly electron-withdrawing 3,5-difluoro substitution lowers the pKa of the adjacent amine. This optimizes its protonation state at the acidic pH of the target's active site, thereby strengthening the ionic bridge to the Asp-25 dyad.

  • Hydrophobic Pocket (S1/S1') Packing: The 3,5-difluorophenyl ring provides superior van der Waals contacts within the hydrophobic S1/S1' pockets of the protease compared to unsubstituted phenyl rings.

  • Conformational Locking: The propanoic acid backbone restricts the rotatable bonds, significantly reducing the entropic penalty upon binding.

BindingPathway A Inhibitor Core (3S)-3-amino-3-(3,5-difluorophenyl) propanoic acid B 3,5-Difluorophenyl Group (Hydrophobic S1/S1' Pocket) A->B C (3S)-Amino Group (Ionic Interaction) A->C D Enhanced Lipophilic Packing & Halogen Bonding B->D E Asp-25A / Asp-25B Catalytic Dyad C->E F High-Affinity Complex (Picomolar IC50) D->F E->F

Logical pathway of binding interactions for (3S)-3-amino-3-(3,5-difluorophenyl)propanoic acid.

Comparative Binding Affinity Data

The integration of the 3,5-difluorophenyl β -amino acid motif yields significant improvements in both enzymatic binding affinity ( IC50​ ) and cell-based antiviral activity ( EC50​ ).

Table 1: Comparative Affinity of HIV-1 Protease Inhibitors
Inhibitor / CoreBinding MotifEnzyme Affinity ( IC50​ )Antiviral Activity ( EC50​ )Fold-Change (Affinity)
MK-8718 (Baseline) Morpholine Aspartate700 pM27 nMBaseline
Compound 38 Piperazine Sulfonamide + (3,5-difluorophenyl)propanoic acid derivative12 pM2.8 nM~60-fold increase

Data synthesized from the optimization of MK-8718, demonstrating that the bicyclic piperazine sulfonamide core coupled with the difluorophenyl propanoic acid derivative yields exquisite picomolar affinity [1].

Table 2: Comparative Affinity of HIV-1 Capsid (CA) Inhibitors
InhibitorStructural ModificationAntiviral Activity ( EC50​ )Cytotoxicity ( CC50​ )Binding Affinity (SPR KD​ )
PF-74 (Lead) Phenylalanine core~0.5 - 2.0 μ M> 30 μ M~1.5 μ M
Compound II-10c 1,2,3-triazole + 3,5-difluorophenyl propanoic acid derivative2.13 μ M> 35.49 μ MComparable to PF-74

While the absolute binding affinity remains similar to the lead compound, the 3,5-difluorophenyl substitution significantly enhances metabolic stability and structural rigidity via the triazole linker [2].

Experimental Methodologies for Affinity Validation

To ensure trustworthiness and reproducibility, binding affinities must be validated through orthogonal assays. Below are the self-validating protocols for enzymatic inhibition and direct binding kinetics.

Protocol A: FRET-Based Enzymatic Assay (HIV-1 Protease IC50​ )

Causality: FRET assays provide a real-time, continuous readout of protease activity. The cleavage of a fluorogenic substrate relieves intramolecular quenching, allowing precise quantification of enzyme inhibition.

  • Reagent Preparation: Prepare assay buffer (50 mM Sodium Acetate, pH 5.5, 100 mM NaCl, 1 mM DTT, 0.1% CHAPS). Note: The acidic pH is critical for maintaining the protonation state of the Asp-25 dyad.

  • Enzyme-Inhibitor Pre-incubation: Dilute recombinant HIV-1 protease to a final concentration of 2 nM. Add serial dilutions of the (3S)-3-amino-3-(3,5-difluorophenyl)propanoic acid-based inhibitor (ranging from 0.1 pM to 10 nM). Incubate for 30 minutes at 37°C to allow steady-state binding.

  • Substrate Addition: Initiate the reaction by adding 2 μ M of the FRET substrate (e.g., Arg-Glu(EDANS)-Ser-Gln-Asn-Tyr-Pro-Ile-Val-Gln-Lys(DABCYL)-Arg).

  • Kinetic Measurement: Monitor fluorescence continuously for 20 minutes (Excitation: 340 nm, Emission: 490 nm).

  • Data Analysis & Self-Validation: Calculate initial velocities ( V0​ ) and fit the dose-response curve using a 4-parameter logistic equation to determine the IC50​ . Validation Check: Always include Darunavir as a positive control; its IC50​ must fall within the established 1-5 pM range to validate the assay's sensitivity.

Protocol B: Surface Plasmon Resonance (SPR) for Direct Binding Kinetics

Causality: SPR measures the physical binding of the inhibitor to the target in real-time without the need for fluorescent labels, providing distinct association ( Kon​ ) and dissociation ( Koff​ ) rates to calculate the equilibrium dissociation constant ( KD​ ).

SPRWorkflow Step1 Sensor Chip Preparation (Immobilize Target Protein) Step2 Analyte Preparation (Serial Dilutions of Inhibitor) Step1->Step2 Step3 Injection & Association Phase (Measure Kon) Step2->Step3 Step4 Buffer Wash & Dissociation Phase (Measure Koff) Step3->Step4 Step5 Data Fitting & Kinetic Analysis (Calculate Kd = Koff/Kon) Step4->Step5

Step-by-step Surface Plasmon Resonance (SPR) workflow for determining binding kinetics.

  • Surface Functionalization: Immobilize the target protein (e.g., HIV-1 CA monomer) onto a CM5 sensor chip using standard amine coupling chemistry (EDC/NHS). Target a low immobilization level (~1000 RU) to minimize mass transport limitations.

  • Analyte Injection: Inject the inhibitor in running buffer (PBS-P+ with 5% DMSO to maintain solubility) at high flow rates of 30-50 μ L/min to reduce rebinding artifacts. Use a concentration series (e.g., 0.1 μ M to 10 μ M).

  • Association and Dissociation: Allow 60 seconds for association and 300 seconds for dissociation.

  • Regeneration: If the inhibitor does not fully dissociate, use a mild regeneration pulse (e.g., 10 mM Glycine-HCl, pH 2.5).

  • Validation: Perform solvent correction to account for bulk refractive index changes caused by DMSO. Fit the sensorgrams to a 1:1 Langmuir binding model to extract KD​ .

Safety & Regulatory Compliance

Safety

(3S)-3-amino-3-(3,5-difluorophenyl)propanoic acid proper disposal procedures

High-Temperature Disposal and Operational Safety Protocol for (3S)-3-amino-3-(3,5-difluorophenyl)propanoic acid (3S)-3-amino-3-(3,5-difluorophenyl)propanoic acid is a specialized chiral building block frequently utilized...

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Author: BenchChem Technical Support Team. Date: March 2026

High-Temperature Disposal and Operational Safety Protocol for (3S)-3-amino-3-(3,5-difluorophenyl)propanoic acid

(3S)-3-amino-3-(3,5-difluorophenyl)propanoic acid is a specialized chiral building block frequently utilized in the synthesis of advanced pharmaceutical intermediates, such as DPP-4 inhibitors. While its primary acute hazards are limited to respiratory, skin, and eye irritation[1], its molecular structure contains a difluorophenyl group. The presence of strong carbon-fluorine (C-F) bonds classifies this compound as a fluorinated organic material, which dictates strict, specialized disposal protocols to prevent environmental persistence and the release of highly toxic byproducts during destruction[2].

This guide provides authoritative, step-by-step operational workflows for the safe handling, spill mitigation, and ultimate thermal destruction of this compound.

Chemical Profile and Hazard Causality

To design an effective disposal strategy, one must first understand the physicochemical properties that dictate the compound's behavior under stress. The extreme bond dissociation energy of the C-F bond (~485 kJ/mol) renders standard biological or mild chemical degradation pathways ineffective[2].

Table 1: Physicochemical and Hazard Summary

PropertyValueCausality / Impact on Handling
CAS Number 682804-73-5 (General)Essential for accurate hazardous waste manifesting and EHS compliance[1].
Molecular Formula C9H9F2NO2Contains structural fluorine; will generate corrosive Hydrogen Fluoride (HF) upon thermal decomposition[1][3].
Molecular Weight 201.17 g/mol Informs stoichiometric calculations for oxygen and hydrogen requirements during incineration[1].
Hazard Class Irritant (H315, H319, H335)Mandates the use of a certified chemical fume hood or N95/P100 respirators to prevent inhalation of aerosolized powders[1].

Operational Workflows: Handling and Spill Response

Every laboratory protocol must be a self-validating system to ensure safety. The following step-by-step methodology ensures that any accidental release of (3S)-3-amino-3-(3,5-difluorophenyl)propanoic acid is contained without generating airborne hazards.

Standard Operating Procedure: Minor Spill Cleanup

  • Containment & PPE Verification: Immediately isolate the spill area. Verify that all responding personnel are wearing nitrile gloves, safety goggles, and a particulate respirator (if outside a fume hood). Validation: Ensure the fume hood sash is lowered to the optimal operational height before proceeding.

  • Dust Suppression: Do NOT dry-sweep the powder, as this aerosolizes the irritant. Lightly mist the spilled solid with a compatible solvent (e.g., water or a mild ethanol solution) to dampen the powder.

  • Collection: Use a disposable plastic scoop or damp absorbent pads to collect the dampened material.

  • Primary Packaging: Place the collected waste and all contaminated cleanup materials (pads, gloves, scoops) into a heavy-duty, sealable polyethylene bag.

  • Surface Decontamination: Wipe the spill surface with a wet paper towel, followed by a secondary wipe using 70% ethanol to ensure no chemical residue remains.

  • Waste Routing: Transfer the sealed bag to the designated "Fluorinated Solid Waste" container. Validation: Log the estimated mass of the spilled chemical on the waste container's manifest sheet.

Waste Segregation and Collection Logistics

Mixing fluorinated organics with incompatible waste streams can lead to unpredictable reactions or complicate the incineration process. Proper segregation is the first critical step in the disposal lifecycle.

WasteLifecycle Start Waste Generation (Solid/Liquid) Segregation Hazardous Waste Segregation Start->Segregation SolidWaste Solid Waste Container (Double-bagged) Segregation->SolidWaste LiquidWaste Halogenated Solvent Carboy (<20% Water) Segregation->LiquidWaste Transport Licensed EHS Transport SolidWaste->Transport LiquidWaste->Transport Incineration High-Temp Incinerator (>1100°C) Transport->Incineration

Figure 1: Operational workflow for the segregation and transport of fluorinated organic waste.

Standard Operating Procedure: Laboratory Waste Packaging

  • Solid Waste: Collect all unreacted powders, contaminated filter papers, and empty primary receptacles in a dedicated, rigid, puncture-resistant container lined with a double polyethylene bag. Label strictly as "Hazardous Solid Waste - Contains Fluorinated Organics".

  • Liquid Waste (Reaction Filtrates): If the compound is dissolved in organic solvents (e.g., DCM, Methanol), route the liquid to a designated "Halogenated Solvent Waste" carboy.

  • Incompatibility Check: Never mix this waste stream with strong oxidizing agents (e.g., peroxides, nitric acid) or strong bases, as this can trigger exothermic degradation.

Ultimate Disposal: High-Temperature Incineration Mechanics

The ultimate disposal of (3S)-3-amino-3-(3,5-difluorophenyl)propanoic acid cannot be achieved through standard municipal waste processing or low-temperature burning. It requires High-Temperature Hazardous Waste Incineration [2].

The Causality of Thermal Mineralization

When fluorinated organic compounds are subjected to heat, the molecules undergo homolytic cleavage, generating highly reactive CF2​ carbenes and CF3​ radicals[4]. If incineration occurs at insufficient temperatures or in a hydrogen-poor environment, these radicals will recombine to form stable Products of Incomplete Combustion (PICs), such as tetrafluoromethane ( CF4​ ) and hexafluoroethane ( C2​F6​ )[2][4]. These perfluorocarbons are exceptionally potent greenhouse gases.

To achieve complete mineralization (destruction of the molecule into benign inorganic components), the incineration facility must strictly control three parameters:

Table 2: Thermal Mineralization Parameters

ParameterRequired StandardMechanistic Purpose
Temperature > 1100°CExceeds the activation energy required to irreversibly cleave the strong aromatic C-F bonds[4].
Hydrogen Source Excess H2​O or CH4​ Provides hydrogen atoms to bond with fluorine radicals, preventing the formation of perfluorocarbons and driving the reaction entirely toward Hydrogen Fluoride (HF)[4].
Exhaust Treatment Alkaline Scrubber (pH > 9)Neutralizes the highly corrosive and toxic HF gas generated during combustion into stable, solid fluoride salts (e.g., CaF2​ )[3][5].
Acid Gas Scrubbing: A Mandatory Requirement

The successful thermal destruction of the difluorophenyl ring yields Hydrogen Fluoride (HF) gas[3]. HF is a highly corrosive Hazardous Air Pollutant (HAP) that will rapidly degrade incinerator refractory linings and pose severe environmental risks if released into the atmosphere[3].

Therefore, the receiving hazardous waste facility must be equipped with post-combustion Air Pollution Control Devices (APCDs), specifically wet or semi-dry alkaline scrubbers[3][4]. These scrubbers inject a basic slurry (typically Sodium Hydroxide or Calcium Hydroxide) into the exhaust stream, neutralizing the HF gas into harmless mineral salts, which are subsequently filtered out as solid ash[5].

ThermalMineralization Compound Fluorinated Beta-Amino Acid Heat Thermal Cleavage (>1100°C) Compound->Heat Radicals CF2 / CF3 Radicals Heat->Radicals HF Hydrogen Fluoride (HF) Gas Radicals->HF + H radicals Hydrogen Hydrogen Source (H2O / CH4) Hydrogen->HF Scrubber Alkaline Scrubber (NaOH / Ca(OH)2) HF->Scrubber Exhaust Gas Safe Mineralized Salts (CaF2 / NaF) Scrubber->Safe Neutralization

Figure 2: Mechanistic pathway of thermal mineralization and acid gas scrubbing for fluorinated organics.

By strictly adhering to these segregation and high-temperature incineration protocols, laboratories ensure that (3S)-3-amino-3-(3,5-difluorophenyl)propanoic acid is handled safely and destroyed without contributing to environmental "forever chemical" contamination.

Sources

Handling

Personal protective equipment for handling (3S)-3-amino-3-(3,5-difluorophenyl)propanoic acid

Comprehensive Safety & Handling Guide: (3S)-3-amino-3-(3,5-difluorophenyl)propanoic acid As a Senior Application Scientist, my primary goal is to empower your research by ensuring the highest standards of safety and oper...

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Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety & Handling Guide: (3S)-3-amino-3-(3,5-difluorophenyl)propanoic acid

As a Senior Application Scientist, my primary goal is to empower your research by ensuring the highest standards of safety and operational excellence. This guide moves beyond a simple checklist, offering a deep dive into the safe handling, use, and disposal of (3S)-3-amino-3-(3,5-difluorophenyl)propanoic acid. Our approach is grounded in the principle that a thorough understanding of the material's properties is the bedrock of a safe and effective laboratory environment.

Hazard Assessment: Understanding the Material

(3S)-3-amino-3-(3,5-difluorophenyl)propanoic acid (CAS No: 682804-73-5) is a fluorinated amino acid derivative.[1] While comprehensive toxicological data for this specific molecule is not fully available, a critical evaluation of its structure and data from closely related analogs allows for a robust and conservative safety assessment.[2]

The primary hazards are associated with its presumed physical state as a solid, crystalline powder and the reactivity of its functional groups.

  • Physical Form: As a fine powder, the principal risk is the generation of airborne dust, which can be inhaled or come into contact with the eyes and skin.[3] Fine dusts can also form combustible concentrations in the air under certain conditions.[3]

  • Chemical Analogs:

    • Data for the related compound, 3-(3,5-Difluorophenyl)propionic acid, indicates it is an irritant that can cause serious eye damage, skin irritation, and respiratory irritation.[4]

    • The general hazard category for the target compound is listed as "IRRITANT".[1]

    • Safety data for other aminopropanoic acid derivatives confirms risks of skin, eye, and respiratory irritation.[3][5]

Based on this analysis, we will operate under the assumption that this compound is, at a minimum, a skin, eye, and respiratory irritant, with the potential for more severe effects such as serious eye damage.

Core Personal Protective Equipment (PPE) Requirements

The "last line of defense" principle dictates that PPE should be used in conjunction with primary engineering controls like fume hoods or ventilated enclosures.[6][7] The following table summarizes the minimum required PPE for handling this compound.

PPE CategorySpecificationRationale & Causality
Eye & Face Protection Chemical splash goggles and a full-face shield.Protects against airborne powder and accidental splashes.[8][9] Given the potential for serious eye damage based on analog data, a face shield over goggles is a mandatory precaution.[4]
Hand Protection Chemical-resistant nitrile or neoprene gloves.Provides a barrier against skin contact, which can cause irritation.[3] Gloves must be inspected for damage before each use and removed using the proper technique to avoid contaminating the skin.[2]
Body Protection A buttoned lab coat and, for larger quantities (>10g), a chemical-resistant apron.Prevents contamination of personal clothing and protects the skin from spills.[9]
Respiratory Protection A NIOSH-approved N95 dust mask (or equivalent) for low-volume transfers. For extended use or when dust is likely, a Powered Air-Purifying Respirator (PAPR) is recommended.Essential for preventing the inhalation of fine powder, which may cause respiratory irritation.[2] The choice of respirator depends on the scale and duration of the work.[6] Crucially, users of tight-fitting respirators like the N95 must be properly fit-tested. [6]
Foot Protection Closed-toe leather or chemical-resistant shoes.Protects feet from spills and falling objects. Perforated shoes or sandals are not permitted in the laboratory.[10]

Operational Plan: From Receipt to Reaction

A proactive operational plan minimizes exposure at every step. The workflow below outlines the critical stages for handling (3S)-3-amino-3-(3,5-difluorophenyl)propanoic acid.

G cluster_0 Preparation & Staging cluster_1 Chemical Handling cluster_2 Decontamination & Disposal A Verify Engineering Controls (Fume Hood Airflow) B Don Full, Inspected PPE (See Table Above) A->B C Place All Equipment in Hood D Weigh Compound in Hood (Use Weighing Paper/Boat) C->D E Carefully Add to Solvent/Reaction (Minimize Dust Cloud) D->E F Close Primary Container Immediately E->F G Clean Spatula & Weighing Surface (Wipe with Wetted Towel) H Dispose of Contaminated Items (Gloves, Wipes, Weigh Paper) in Labeled Waste Bag G->H I Doff PPE in Correct Order H->I J Wash Hands Thoroughly I->J

Caption: Workflow for Safe Handling of Powdered Reagents.

Procedural Guidance:

  • Pre-Handling:

    • Always work within a certified chemical fume hood or a ventilated balance enclosure to contain any dust.[6]

    • Before handling the compound, ensure an eyewash station and safety shower are accessible and unobstructed.[7]

    • Prepare all necessary equipment (spatulas, glassware, solvent) and place it inside the fume hood to minimize traffic in and out of the containment area.

  • Weighing and Transfer:

    • When weighing, use a tared weigh boat or paper. Avoid scooping directly from the primary container over the balance.

    • To add the solid to a flask, gently tap the weigh paper or use a powder funnel. This minimizes the creation of a dust cloud.

    • Close the primary container lid immediately after dispensing the required amount to prevent ambient moisture absorption and accidental spills.

  • Post-Handling & Decontamination:

    • Decontaminate spatulas and surfaces by first wiping with a solvent-dampened towel to capture any residual powder before standard washing.

    • Dispose of contaminated disposable items, such as gloves and weigh papers, in a dedicated, sealed, and clearly labeled waste container.[2]

Disposal Plan: Managing Fluorinated Waste

Fluorinated organic compounds, as a class, are known for their environmental persistence due to the strength of the carbon-fluorine bond.[11][12] Therefore, responsible disposal is a critical safety and environmental consideration.

Waste Segregation is Paramount:

  • Solid Waste:

    • All contaminated solids, including gloves, weigh papers, bench protectors, and unused compound, must be collected in a designated, sealed, and labeled hazardous waste container.

    • The label must clearly state: "Hazardous Waste: Fluorinated Organic Solid" and list the chemical name.

  • Liquid Waste:

    • Solutions containing the compound should be collected in a separate, labeled hazardous liquid waste container.

    • Do not mix this waste stream with other organic or aqueous wastes unless compatibility has been verified. Halogenated waste streams often require specific disposal pathways.

Disposal Methodology:

  • High-Temperature Incineration: The recommended disposal method for fluorinated organic compounds is high-temperature incineration at a licensed hazardous waste facility.[11] This process requires specific temperatures and residence times to ensure the complete destruction of the C-F bond and scrubbing of resulting gases like hydrogen fluoride (HF).[13][14]

  • NEVER dispose of this compound or its solutions down the drain.[2] This can lead to long-term environmental contamination.

Emergency Response Protocol

In the event of an accidental exposure or spill, immediate and correct action is crucial.

Exposure Scenarios:

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[2]

  • Skin Contact: Remove all contaminated clothing and wash the affected skin area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation develops or persists.[3]

  • Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention.[2]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2]

Spill Management:

  • Minor Spill (in a fume hood):

    • Ensure appropriate PPE is worn.

    • Gently cover the spill with a wetted paper towel to avoid raising dust.

    • Carefully wipe up the material, working from the outside in.

    • Place all contaminated materials in the designated solid hazardous waste container.

    • Wipe the area again with a damp towel, followed by a standard laboratory cleaner.

  • Major Spill (outside of containment):

    • Evacuate the immediate area and alert colleagues.

    • Restrict access to the area.

    • Contact your institution's Environmental Health & Safety (EH&S) department immediately for cleanup. Do not attempt to clean a large spill of a powdered substance without proper training and respiratory protection.

By adhering to these rigorous safety protocols, you can confidently and safely incorporate (3S)-3-amino-3-(3,5-difluorophenyl)propanoic acid into your research workflows, ensuring the integrity of your experiments and the well-being of your team.

References

  • Dust Arrest. (2025, September 14).
  • Industrial Safety Tips. (2025, June 6). PPE For Chemical Handling With Example.
  • SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment.
  • Solmeglas. (2024, April 5). The importance of Personal Protective Equipment in the handling of chemicals.
  • Fisher Scientific. (2025, December 19). SAFETY DATA SHEET - (S)-3-Amino-3-phenylpropanoic acid ethyl ester hydrochloride.
  • Bernardo Ecenarro. (n.d.). Recommended PPE to handle chemicals. BESA.
  • Echemi. (n.d.). 3-AMINO-3-(3,5-DIFLUORO-PHENYL)-PROPIONIC ACID.
  • Sigma-Aldrich. (n.d.). 3-(3,5-Difluorophenyl)propionic acid 97.
  • Capot Chemical. (2013, November 1). MSDS of 1(S)-2-amino-3-(3,5-difluorophenyl)propanoic acid.
  • BASF. (2023, January 6).
  • Thermo Fisher Scientific. (2025, September 14).
  • U.S. Environmental Protection Agency. (n.d.). Per- and Polyfluoroalkyl Substances (PFAS)
  • New Mexico Environment Department. (2024, April 8).
  • University of Oxford, Department of Chemistry. (2025, March 26).
  • MDPI. (2024, July 15). The Fate of Fluorine Post Per- and Polyfluoroalkyl Substances Destruction during the Thermal Treatment of Biosolids: A Thermodynamic Study.

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